Achyranthoside C
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C47H72O20 |
|---|---|
Molecular Weight |
957.1 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[[(3R,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-4,4,6a,6b,11,11,14b-heptamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C47H72O20/c1-42(2)14-16-47(41(61)67-39-30(53)29(52)28(51)23(19-48)63-39)17-15-45(6)21(22(47)18-42)8-9-25-44(5)12-11-26(43(3,4)24(44)10-13-46(25,45)7)64-40-32(55)34(31(54)35(66-40)37(59)60)65-38(33(56)36(57)58)62-20-27(49)50/h8,22-26,28-35,38-40,48,51-56H,9-20H2,1-7H3,(H,49,50)(H,57,58)(H,59,60)/t22-,23+,24-,25+,26+,28+,29-,30+,31-,32+,33?,34-,35-,38?,39-,40+,44-,45+,46+,47-/m0/s1 |
InChI Key |
GNCYMXULNXKROG-FSUMLXKBSA-N |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)(C)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC6C(C(C(C(O6)C(=O)O)O)OC(C(C(=O)O)O)OCC(=O)O)O)C)C)C2C1)C)C(=O)OC7C(C(C(C(O7)CO)O)O)O)C |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Molecular Architecture of Achyranthoside C: A Technical Guide to Structural Elucidation using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Achyranthoside C, a notable oleanane (B1240867) triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, has garnered scientific interest for its potential biological activities. The definitive determination of its complex molecular structure is paramount for understanding its structure-activity relationships and for guiding further research in drug discovery and development. This in-depth technical guide details the structural elucidation of this compound, also known as Betavulgaroside III, with a focus on the application of Nuclear Magnetic Resonance (NMR) spectroscopy.
Introduction to this compound
This compound is a glycoside built upon a pentacyclic triterpene aglycone, oleanolic acid. Attached to the C-3 position of the oleanolic acid core is a glucuronic acid moiety, which is further substituted by a characteristic dicarboxylic acid. This intricate arrangement of sugar and acid moieties necessitates a comprehensive analytical approach for unambiguous structural assignment. High-resolution NMR spectroscopy, including one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) techniques, serves as the cornerstone for elucidating the precise connectivity and stereochemistry of this natural product.
Experimental Protocols
The successful structural elucidation of this compound hinges on meticulous experimental procedures, from isolation to NMR data acquisition.
Isolation of this compound
A typical isolation protocol for this compound from the dried and powdered roots of Achyranthes bidentata involves the following steps:
-
Extraction: The plant material is extracted exhaustively with methanol (B129727) (MeOH). The resulting extract is concentrated under reduced pressure to yield a crude residue.
-
Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform (B151607) (CHCl₃), and n-butanol (n-BuOH), to separate compounds based on their polarity. The saponin fraction, including this compound, is typically enriched in the n-BuOH fraction.
-
Chromatographic Purification: The n-BuOH fraction is subjected to multiple chromatographic steps for the purification of this compound. This often includes:
-
Column Chromatography: Initial separation on a silica (B1680970) gel column using a gradient elution system of CHCl₃-MeOH-H₂O.
-
Preparative High-Performance Liquid Chromatography (HPLC): Final purification is achieved using a reversed-phase (e.g., ODS) preparative HPLC column with a suitable mobile phase, such as a gradient of acetonitrile-water or methanol-water.
-
NMR Spectroscopic Analysis
For NMR analysis, the purified this compound is dissolved in a deuterated solvent, typically pyridine-d₅ or methanol-d₄. The following NMR experiments are essential for complete structural assignment:
-
¹H NMR (Proton NMR): Provides information on the chemical environment and multiplicity of protons.
-
¹³C NMR (Carbon-13 NMR): Reveals the number and types of carbon atoms (CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, establishing vicinal proton relationships.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms (¹H-¹³C one-bond correlations).
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is crucial for connecting different structural fragments.
NMR Data and Structural Interpretation
The structural elucidation of this compound is achieved through the detailed analysis of its NMR spectra. The following tables summarize the key ¹H and ¹³C NMR data.
Data Presentation
Table 1: ¹³C NMR Chemical Shift Data of this compound (Betavulgaroside III)
| Carbon No. | Chemical Shift (δC, ppm) |
| Aglycone (Oleanolic Acid) | |
| 1 | 38.7 |
| 2 | 26.5 |
| 3 | 89.1 |
| 4 | 39.4 |
| 5 | 55.7 |
| 6 | 18.4 |
| 7 | 33.0 |
| 8 | 39.8 |
| 9 | 47.9 |
| 10 | 36.9 |
| 11 | 23.6 |
| 12 | 122.6 |
| 13 | 143.8 |
| 14 | 41.9 |
| 15 | 28.1 |
| 16 | 23.6 |
| 17 | 46.5 |
| 18 | 41.6 |
| 19 | 46.0 |
| 20 | 30.7 |
| 21 | 33.9 |
| 22 | 32.4 |
| 23 | 28.0 |
| 24 | 16.8 |
| 25 | 15.6 |
| 26 | 17.2 |
| 27 | 25.9 |
| 28 | 180.5 |
| 29 | 33.0 |
| 30 | 23.6 |
| Glucuronic Acid | |
| 1' | 107.1 |
| 2' | 75.3 |
| 3' | 83.5 |
| 4' | 71.7 |
| 5' | 76.9 |
| 6' | 172.9 |
| Dicarboxylic Acid Moiety | |
| 1'' | 175.7 |
| 2'' | 73.1 |
| 3'' | 78.0 |
| 4'' | 43.5 |
| 5'' | 179.8 |
Note: Data extracted from supplementary material of a comprehensive review on saponin constituents of Achyranthes root.[1]
Table 2: Key ¹H NMR and 2D NMR Correlations for Structural Elucidation
| Proton(s) | δH (ppm), Multiplicity | COSY Correlations | HMBC Correlations |
| H-12 | ~5.2-5.4 (br s) | H-11 | C-9, C-13, C-14, C-18 |
| H-3 | ~3.2 (dd) | H-2 | C-1, C-2, C-4, C-5, C-23, C-24, C-1' |
| H-1' (GlcA) | ~4.5 (d) | H-2' | C-3, C-2', C-3', C-5' |
| H-3' (GlcA) | - | H-2', H-4' | C-2', C-4', C-5', C-3'' |
| H-2'' (Dicarboxylic Acid) | - | H-3'' | C-1'', C-3'', C-4'' |
| H-3'' (Dicarboxylic Acid) | - | H-2'', H-4'' | C-1'', C-2'', C-4'', C-5'', C-3' |
Note: The ¹H NMR data and 2D correlations are generalized based on typical values for oleanane saponins (B1172615) and require confirmation from a primary research article with the complete dataset.
Visualization of the Elucidation Process
The logical workflow of elucidating the structure of this compound can be visualized as a flowchart, highlighting the key experimental and analytical steps.
The key long-range correlations observed in the HMBC spectrum are instrumental in assembling the different structural fragments of this compound.
Conclusion
The structural elucidation of this compound is a quintessential example of the power of modern NMR spectroscopy in natural product chemistry. Through a systematic approach involving isolation, purification, and a suite of 1D and 2D NMR experiments, the complete chemical structure can be determined with high confidence. The data and methodologies presented in this guide provide a framework for researchers and scientists engaged in the study of complex natural products, facilitating their identification, characterization, and potential development into therapeutic agents.
References
An In-depth Technical Guide to the Natural Sources and Biosynthesis of Achyranthoside C
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achyranthoside C, a notable oleanane-type triterpenoid (B12794562) saponin (B1150181), has garnered attention within the scientific community for its potential therapeutic properties. This technical guide provides a comprehensive overview of the current knowledge regarding its natural sources, concentration in various plant tissues, and its proposed biosynthetic pathway. Detailed experimental protocols for the isolation, purification, and quantification of this compound are presented, alongside a thorough analysis of the spectroscopic data essential for its structural elucidation. Furthermore, this document explores the enzymatic steps believed to be involved in its formation, offering insights for future research in metabolic engineering and drug discovery.
Natural Sources and Distribution of this compound
Quantitative Distribution in Achyranthes bidentata
Quantitative analysis of this compound and other related saponins (B1172615) in Achyranthes bidentata has revealed that the concentration of these compounds can vary depending on the plant part and the extraction conditions. While specific concentrations of this compound in different parts of the plant are not extensively documented in a single comparative study, analyses of Achyranthes root extracts indicate that this compound is a significant, albeit not always the most abundant, saponin.
A study on the quantification of various Achyranthes root saponins using liquid chromatography-mass spectrometry (LC-MS) found that under conditions simulating the preparation of a traditional Kampo formula decoction, Achyranthosides B, C, and D were the major saponins present. When extracted with water at room temperature, Achyranthosides B and D were predominant, with smaller amounts of this compound detected. This suggests that the extraction method significantly influences the yield of this compound. Further research is required to establish a definitive quantitative comparison of this compound levels in the roots, stems, and leaves of Achyranthes bidentata.
Table 1: Natural Sources and Part of Plant Containing this compound
| Plant Species | Family | Part of Plant | Reference(s) |
| Achyranthes bidentata Blume | Amaranthaceae | Roots, Rhizomes | |
| Achyranthes fauriei H.Lév. & Vaniot | Amaranthaceae | Roots |
(Note: Achyranthes fauriei is now widely considered a synonym of Achyranthes bidentata)
Biosynthesis of this compound
The biosynthesis of this compound, an oleanane-type triterpenoid saponin, is a complex process that begins with the isoprenoid pathway and involves a series of enzymatic modifications. While the specific enzymes responsible for each step in Achyranthes bidentata have not been fully characterized, a general pathway can be proposed based on known triterpenoid saponin biosynthesis in other plants.
The biosynthesis can be broadly divided into three stages:
-
Formation of the Triterpenoid Backbone: The pathway starts with the cyclization of 2,3-oxidosqualene, a product of the mevalonate (B85504) (MVA) pathway in the cytosol. This reaction is catalyzed by a specific oxidosqualene cyclase (OSC), β-amyrin synthase, to form the pentacyclic oleanane (B1240867) skeleton of β-amyrin.
-
Oxidation of the Triterpenoid Skeleton: The β-amyrin backbone undergoes a series of oxidative modifications, primarily hydroxylation and carboxylation, catalyzed by cytochrome P450 monooxygenases (P450s). These modifications occur at specific carbon positions on the oleanane structure to produce the aglycone, oleanolic acid.
-
Glycosylation and Acylation: The final stage involves the attachment of sugar moieties to the aglycone, a process known as glycosylation, which is carried out by UDP-dependent glycosyltransferases (UGTs). For this compound, a glucuronic acid is attached to the C-3 position of oleanolic acid. A distinctive feature of this compound is the presence of a dicarboxylic acid moiety attached to the glucuronic acid. The biosynthesis of this dicarboxylic acid side chain is thought to arise from the oxidative cleavage of a sugar molecule, though the precise enzymatic steps are yet to be elucidated.
Caption: Proposed biosynthetic pathway of this compound.
Experimental Protocols
Isolation and Purification of this compound
The following is a generalized protocol for the isolation and purification of this compound from the roots of Achyranthes bidentata, based on common methods for saponin extraction.
3.1.1. Materials and Reagents
-
Dried and powdered roots of Achyranthes bidentata
-
Methanol (B129727) (MeOH)
-
n-Butanol (n-BuOH)
-
Distilled water
-
Silica (B1680970) gel for column chromatography
-
Reversed-phase C18 silica gel
-
Solvents for chromatography (e.g., chloroform, methanol, water, ethyl acetate (B1210297), n-butanol)
-
Rotary evaporator
-
Freeze dryer
3.1.2. Extraction Procedure
-
Macerate the powdered root material with methanol at room temperature for an extended period (e.g., 24-48 hours), or perform reflux extraction for a shorter duration (e.g., 2-3 hours).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude methanol extract.
-
Suspend the crude extract in water and partition it successively with n-butanol.
-
Combine the n-butanol fractions and evaporate the solvent to yield a crude saponin mixture.
3.1.3. Chromatographic Purification
-
Subject the crude saponin mixture to silica gel column chromatography. Elute the column with a gradient of chloroform-methanol-water or ethyl acetate-n-butanol-water.
-
Collect fractions and monitor them by thin-layer chromatography (TLC), visualizing the spots by spraying with a suitable reagent (e.g., 10% H₂SO₄ in ethanol (B145695) followed by heating).
-
Pool the fractions containing this compound and further purify them using reversed-phase C18 column chromatography with a methanol-water gradient.
-
The final purification can be achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.
Caption: General workflow for the isolation of this compound.
Quantification of this compound by HPLC-UV
3.2.1. Instrumentation and Conditions
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: Phenyl-hexylated silica gel column or a C18 column.
-
Mobile Phase: A gradient of acetonitrile (B52724) and water, potentially with a volatile ion-pair reagent like dihexyl ammonium (B1175870) acetate for better peak shape.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Around 203 nm.
-
Column Temperature: Maintained at a constant temperature, e.g., 30°C.
3.2.2. Sample and Standard Preparation
-
Standard Solution: Accurately weigh pure this compound and dissolve it in methanol to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Preparation: Extract a known weight of the powdered plant material with a suitable solvent (e.g., 70% ethanol) using soxhlet or ultrasonic extraction. Concentrate the extract and dissolve the residue in a known volume of the mobile phase. Filter the solution through a 0.45 µm filter before injection.
3.2.3. Analysis
-
Inject the standard solutions to construct a calibration curve of peak area versus concentration.
-
Inject the sample solutions and determine the peak area of this compound.
-
Calculate the concentration of this compound in the sample using the calibration curve.
Structure Elucidation
The structure of this compound has been determined through extensive spectroscopic analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Chemical Structure: this compound is an oleanolic acid saponin with a glucuronic acid moiety attached at the C-3 position. A dicarboxylic acid is linked to the glucuronic acid.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Findings |
| MS | Provides the molecular weight and fragmentation pattern, confirming the presence of the oleanolic acid aglycone and the sugar moieties. |
| ¹H NMR | Reveals the proton signals of the triterpenoid backbone, the anomeric protons of the sugar units, and the protons of the dicarboxylic acid side chain. |
| ¹³C NMR | Shows the carbon signals corresponding to the oleanane skeleton, the glucuronic acid, and the dicarboxylic acid moiety. |
| 2D NMR (COSY, HSQC, HMBC) | Establishes the connectivity between protons and carbons, confirming the structure of the aglycone, the sequence of the sugar chain, and the attachment points of the various substituents. |
Table 3: Reported ¹³C NMR Data for this compound
(Data extracted from a comprehensive review on saponin constituents of Achyranthes root and may vary slightly based on the solvent used for analysis)
| Carbon No. | Chemical Shift (δ) | Carbon No. | Chemical Shift (δ) |
| Oleanolic Acid Moiety | Glucuronic Acid Moiety | ||
| 1 | 38.7 | 1' | 107.2 |
| 2 | 26.5 | 2' | 75.3 |
| 3 | 89.2 | 3' | 84.7 |
| 4 | 39.5 | 4' | 71.0 |
| 5 | 55.8 | 5' | 76.9 |
| ... | ... | 6' | 172.9 |
| Dicarboxylic Acid Moiety | |||
| 1'' | 176.8 | ||
| 2'' | 43.1 | ||
| ... | ... |
(Note: This is a partial list for illustrative purposes. A full, assigned NMR dataset is crucial for unambiguous identification.)
Conclusion
This compound is a significant bioactive compound found predominantly in the roots of Achyranthes bidentata. Its biosynthesis follows the general pathway of oleanane-type triterpenoid saponins, involving key enzyme families such as OSCs, P450s, and UGTs. The detailed protocols for its isolation and quantification provided in this guide offer a foundation for researchers to further investigate its pharmacological properties and potential applications. Future research should focus on elucidating the specific enzymes involved in its biosynthesis, particularly the formation of the unique dicarboxylic acid moiety, and on conducting comprehensive quantitative analyses of its distribution in different plant parts under various environmental conditions. Such studies will be invaluable for the optimization of its production through biotechnological approaches and for the development of novel therapeutic agents.
References
- 1. Biosynthesis of Cutin: Enzymatic Conversion of ω-Hydroxy Fatty Acids to Dicarboxylic Acids by Cell-free Extracts of Vicia Faba Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. academic.oup.com [academic.oup.com]
The Biological Activities of Achyranthoside C: A Technical Review for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Achyranthoside C (Achy-C), a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, has emerged as a molecule of interest in pharmacological research. This technical guide provides a comprehensive review of the known biological activities of this compound and its close derivatives, with a focus on its potential therapeutic applications. This document summarizes key quantitative data, outlines detailed experimental protocols for assessing its activities, and visualizes the implicated signaling pathways to facilitate further research and development. While research on this compound is still developing, existing studies on related compounds from the Achyranthes genus provide a strong foundation for its potential in cardioprotection, anti-inflammatory, and anticancer applications.
Core Biological Activities
This compound and related saponins (B1172615) from Achyranthes species have demonstrated a range of biological activities. The primary areas of investigation include cardioprotective, anti-inflammatory, and cytotoxic effects.
Cardioprotective Effects
This compound, along with its structural analogs Achyranthoside A and B, has shown significant protective effects on cardiomyocytes. Studies utilizing H9c2 cells, a common in vitro model for cardiac muscle, have demonstrated that these compounds can mitigate injury induced by oxidative stress.
Anti-inflammatory Activity
The anti-inflammatory properties of Achyranthes saponins are a significant area of interest. While direct studies on this compound are limited, research on related extracts and compounds suggests a mechanism involving the modulation of key inflammatory signaling pathways, such as the NF-κB and Nrf2 pathways. Furthermore, a derivative of this compound has been shown to inhibit the classical complement pathway, a critical component of the innate immune and inflammatory response.
Anticancer Potential
The cytotoxic and apoptotic effects of Achyranthes saponins against various cancer cell lines have been documented. Research has primarily focused on derivatives such as Achyranthoside H methyl ester, which has been shown to induce apoptosis in breast cancer cells through a caspase-dependent pathway. This suggests that this compound may serve as a scaffold for the development of novel anticancer agents.
Quantitative Data Summary
The following tables summarize the available quantitative data on the biological activities of this compound and its derivatives.
| Compound | Activity | Cell Line | Parameter | Value | Reference |
| This compound | Cardioprotection | H9c2 | - | Concentration-dependent cell-protective effects against H2O2-induced injury | [1] |
| This compound dimethyl ester | Anti-inflammatory | - | IC50 (Classical Complement Pathway Inhibition) | 26.2 µg/mL | [2][3] |
| Achyranthoside H methyl ester | Anticancer | MCF-7 | ID50 | 4.0 µM | [4] |
| Achyranthoside H methyl ester | Anticancer | MDA-MB-453 | ID50 | 6.5 µM | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the biological activities of this compound. These are representative protocols and may require optimization for specific experimental conditions.
In Vitro Cardioprotection Assay using H9c2 Cells
Objective: To evaluate the protective effect of this compound against oxidative stress-induced injury in H9c2 cardiomyocytes.
Methodology:
-
Cell Culture: H9c2 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in 96-well plates. After reaching 80% confluency, they are pre-treated with varying concentrations of this compound for 24 hours.
-
Induction of Injury: Following pre-treatment, cells are exposed to hydrogen peroxide (H2O2) to induce oxidative stress.
-
Cell Viability Assessment (MTT Assay):
-
After H2O2 treatment, the medium is replaced with a fresh medium containing 0.5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Cells are incubated for 4 hours at 37°C.
-
The MTT solution is removed, and 150 µL of DMSO is added to each well to dissolve the formazan (B1609692) crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
Anti-inflammatory Activity: NF-κB Activation Assay
Objective: To determine the effect of this compound on the NF-κB signaling pathway in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).
Methodology:
-
Cell Culture: RAW 264.7 cells are cultured in DMEM with 10% FBS and 1% penicillin-streptomycin.
-
Treatment: Cells are pre-treated with this compound for 1 hour before stimulation with LPS (1 µg/mL).
-
Western Blot Analysis for NF-κB Pathway Proteins:
-
After treatment, cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against phospho-IκBα, IκBα, phospho-p65, p65, and a loading control (e.g., β-actin).
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Anticancer Activity: Apoptosis Induction Analysis
Objective: To assess the ability of this compound to induce apoptosis in a cancer cell line (e.g., MCF-7).
Methodology:
-
Cell Culture: MCF-7 cells are maintained in appropriate culture medium.
-
Treatment: Cells are treated with various concentrations of this compound for 24-48 hours.
-
DAPI Staining for Nuclear Morphology:
-
Treated cells are fixed with 4% paraformaldehyde.
-
Cells are then stained with 4',6-diamidino-2-phenylindole (DAPI).
-
Nuclear morphology (chromatin condensation and fragmentation) is observed under a fluorescence microscope.
-
-
Western Blot for Apoptosis-Related Proteins:
-
Cell lysates are prepared and subjected to Western blotting as described in section 3.2.
-
Primary antibodies against PARP, caspase-3, Bax, and Bcl-2 are used to assess the activation of the apoptotic cascade.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows associated with the biological activities of this compound and related compounds.
Conclusion and Future Directions
This compound and its related saponins from Achyranthes species present a promising area for therapeutic development. The current body of research highlights their potential in managing cardiovascular diseases, inflammatory conditions, and cancer. However, to fully realize this potential, further in-depth studies are required. Specifically, research should focus on elucidating the precise molecular targets of this compound, conducting more comprehensive in vivo studies to validate its efficacy and safety, and optimizing its structure for enhanced therapeutic activity. The experimental frameworks and pathway analyses provided in this guide offer a solid foundation for researchers to build upon in their exploration of this intriguing natural product.
References
- 1. Identification of cardioprotective agents from traditional Chinese medicine against oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alkaloid fraction of Achyranthes aspera Linn triggers breast cancer apoptosis in mice (Mus musculus) model - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Promise of Achyranthoside C: A Comprehensive Technical Review
An In-depth Examination of the Pharmacological Potential and Molecular Mechanisms of a Promising Natural Saponin (B1150181)
Achyranthoside C, a triterpenoid (B12794562) saponin primarily isolated from the roots of Achyranthes species, has emerged as a compound of significant interest within the scientific community. Possessing a diverse range of pharmacological activities, this natural product holds therapeutic potential across multiple domains, including inflammatory disorders, osteoarthritis, cancer, neurodegenerative diseases, and bone regeneration. This technical guide provides a comprehensive review of the current state of research on this compound, presenting quantitative data, detailed experimental methodologies, and an exploration of its underlying molecular signaling pathways for researchers, scientists, and drug development professionals.
Therapeutic Potential and Efficacy: A Quantitative Overview
While research on this compound is ongoing, several studies have begun to quantify its therapeutic effects and those of its close derivatives. The following tables summarize the available quantitative data to facilitate a comparative analysis of its potency in various biological contexts.
| Compound | Assay | Target/Cell Line | IC50/ID50 | Reference |
| This compound dimethyl ester | Anti-complement activity (Classical Pathway) | - | 26.2 µg/mL | [1] |
| Achyranthoside H methyl ester | Cytotoxicity (MTT Assay) | MCF-7 (Human Breast Cancer) | 4.0 µM | [2] |
| Achyranthoside H methyl ester | Cytotoxicity (MTT Assay) | MDA-MB-453 (Human Breast Cancer) | 6.5 µM | [2] |
Table 1: In Vitro Bioactivity of this compound and Its Derivatives
| Compound/Extract | In Vivo Model | Key Findings | Reference |
| Achyranthoside D | Rat model of osteoarthritis (ACLT-MMx) | Dose-dependently reduced OARSI scores, alleviated cartilage injury, and decreased serum concentrations of CTX-II and COMP. | [3][4] |
| Achyranthes bidentata Polysaccharides | Ovariectomized (OVX) rats | Significantly increased bone mineral density and improved trabecular bone structure. | |
| Achyranthes bidentata Polysaccharides | Zebrafish model of glucocorticoid-induced osteoporosis | Stimulated bone formation activity. |
Table 2: In Vivo Efficacy of Achyranthoside D and Related Compounds from Achyranthes Species
Key Experimental Protocols
To ensure the reproducibility and further exploration of the therapeutic potential of this compound, this section details the methodologies for key experiments cited in the literature.
Anti-Complement Activity Assay (Classical Pathway)
This assay evaluates the ability of a compound to inhibit the classical pathway of the complement system.
-
Preparation of Sensitized Sheep Erythrocytes (EA): Sheep red blood cells are washed with a gelatin veronal buffer (GVB) and then sensitized by incubation with an appropriate dilution of hemolysin.
-
Complement Activation: A standardized amount of pooled normal human serum (as a source of complement) is mixed with the test compound (this compound dimethyl ester) at various concentrations.
-
Hemolysis Assay: The sensitized sheep erythrocytes are added to the serum-compound mixture and incubated. The activation of the classical complement pathway leads to the lysis of the erythrocytes.
-
Data Analysis: The degree of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength. The IC50 value, the concentration of the compound that inhibits 50% of the hemolysis, is then calculated.
Cytotoxicity (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7, MDA-MB-453) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., Achyranthoside H methyl ester) and incubated for a specified period (e.g., 72 hours).
-
MTT Incubation: After the treatment period, MTT solution is added to each well, and the plate is incubated to allow for the formation of formazan (B1609692) crystals by metabolically active cells.
-
Solubilization and Measurement: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the ID50 (the concentration that inhibits cell growth by 50%) is determined.
In Vivo Osteoarthritis Model (Anterior Cruciate Ligament Transection and Medial Meniscectomy - ACLT-MMx)
This surgical model in rats is used to induce osteoarthritis and evaluate the therapeutic effects of compounds like Achyranthoside D.
-
Surgical Procedure: Under anesthesia, the anterior cruciate ligament is transected, and the medial meniscus is resected to induce joint instability, leading to the development of osteoarthritis.
-
Compound Administration: The animals are treated with the test compound (Achyranthoside D) at various doses, typically via oral gavage, for a specified duration.
-
Assessment of Osteoarthritis Progression:
-
Histological Analysis: The knee joints are collected, sectioned, and stained (e.g., with Safranin O-Fast Green) to assess cartilage degradation, which is graded using the Osteoarthritis Research Society International (OARSI) scoring system.
-
Biomarker Analysis: Serum levels of cartilage degradation biomarkers, such as C-terminal telopeptide of type II collagen (CTX-II) and cartilage oligomeric matrix protein (COMP), are measured using ELISA.
-
Molecular Mechanisms and Signaling Pathways
This compound and its related compounds exert their therapeutic effects by modulating several key signaling pathways. The following sections provide a detailed overview of these mechanisms, accompanied by visual representations.
Inhibition of the Complement Classical Pathway
This compound dimethyl ester has demonstrated the ability to inhibit the classical pathway of the complement system, a key component of the innate immune response that can contribute to inflammation and tissue damage when dysregulated. The classical pathway is initiated by the binding of C1q to antigen-antibody complexes, leading to the activation of C1r and C1s proteases, which in turn cleave C4 and C2 to form the C3 convertase (C4b2a). While the precise molecular target of this compound within this cascade is not fully elucidated, its inhibitory action likely involves interference with the function of one or more of these early components.
Induction of Apoptosis via Caspase Activation
In the context of cancer, the derivative Achyranthoside H methyl ester has been shown to induce apoptosis in human breast cancer cells through a caspase-dependent mechanism. This involves the activation of a cascade of cysteine proteases that execute programmed cell death. The process typically involves the cleavage of poly(ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, rendering it inactive and promoting apoptosis.
Modulation of the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin signaling pathway is crucial for chondrocyte proliferation and cartilage homeostasis. Aberrant Wnt signaling is implicated in the pathogenesis of osteoarthritis. Achyranthoside D has been found to alleviate osteoarthritis by inhibiting this pathway. In the canonical Wnt pathway, the binding of Wnt ligands to Frizzled (Fz) receptors and LRP5/6 co-receptors leads to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression. Inhibition of this pathway by Achyranthoside D helps to reduce the expression of cartilage-degrading enzymes and inflammatory mediators.
Regulation of the RANKL/RANK Signaling Pathway in Bone Remodeling
The RANKL/RANK signaling pathway is a master regulator of osteoclast differentiation and function. Overactivation of this pathway leads to excessive bone resorption, a hallmark of osteoporosis. Polysaccharides from Achyranthes bidentata have been shown to suppress osteoclastogenesis by inhibiting RANKL signaling. This involves preventing the activation of downstream transcription factors such as NFATc1 and c-Fos, which are essential for the expression of osteoclast-specific genes.
Future Directions and Conclusion
This compound and its related compounds represent a promising class of natural products with multifaceted therapeutic potential. The available data highlight their significant anti-inflammatory, anti-osteoarthritic, anti-cancer, and bone-protective properties. However, to fully realize their clinical potential, further research is warranted.
Future studies should focus on:
-
Comprehensive Pharmacokinetic and Toxicological Profiling: To assess the safety and bioavailability of this compound.
-
Elucidation of Specific Molecular Targets: To precisely identify the direct binding partners of this compound within the implicated signaling pathways.
-
In-depth In Vivo Efficacy Studies: To validate the therapeutic effects in a wider range of preclinical models of disease.
-
Structure-Activity Relationship (SAR) Studies: To optimize the therapeutic properties of this compound through chemical modification.
References
- 1. Frontiers | Natural products target programmed cell death signaling mechanisms to treat colorectal cancer [frontiersin.org]
- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. achyranthes-aspera-root-extracts-induce-human-colon-cancer-cell-colo-205-death-by-triggering-the-mitochondrial-apoptosis-pathway-and-s-phase-cell-cycle-arrest - Ask this paper | Bohrium [bohrium.com]
Initial Cytotoxicity of Achyranthoside C on Cancer Cells: A Technical Guide
Disclaimer: As of the latest literature review, specific studies detailing the initial cytotoxicity of Achyranthoside C on cancer cells are not publicly available. This guide, therefore, provides an in-depth analysis of a closely related derivative, Achyranthoside H methyl ester , and the cytotoxic properties of extracts from Achyranthes aspera, the plant genus from which these compounds are derived. This information serves as a valuable proxy for understanding the potential anticancer activities of this compound.
Executive Summary
This technical guide provides a comprehensive overview of the initial cytotoxicity studies relevant to this compound, focusing on its potential as an anticancer agent. While direct data on this compound is pending in scientific literature, this document synthesizes findings from studies on Achyranthoside H methyl ester and various extracts of Achyranthes aspera. The primary mechanism of cytotoxicity appears to be the induction of apoptosis through a caspase-dependent pathway, involving the mitochondrial release of cytochrome c. This guide presents key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways and experimental workflows to support researchers, scientists, and drug development professionals.
Cytotoxicity Data
The cytotoxic effects of Achyranthoside H methyl ester and Achyranthes aspera extracts have been evaluated against several cancer cell lines. The following tables summarize the available quantitative data, primarily the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro.
Table 1: IC50 Values of Achyranthoside H methyl ester
| Cancer Cell Line | Cell Type | IC50 (µM) | Assay |
| MCF-7 | Human Breast Cancer | 4.0 | MTT Assay |
| MDA-MB-453 | Human Breast Cancer | 6.5 | MTT Assay |
Data extracted from a study on Achyranthoside H methyl ester, a derivative of Achyranthoside H.[1]
Table 2: Cytotoxic Effects of Achyranthes aspera Extracts
| Cancer Cell Line | Extract Type | IC50 (µg/mL) | Assay |
| COLO-205 | Aqueous Root Extract | 165.7 ± 0.6 | MTT Assay |
| COLO-205 | Ethanolic Root Extract | 184.1 ± 1.8 | MTT Assay |
Data from studies on extracts of Achyranthes aspera, which contains a mixture of saponins (B1172615), including Achyranthosides.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the studies of Achyranthoside H methyl ester and Achyranthes aspera extracts.
Cell Culture and Treatment
-
Cell Lines: Human breast cancer cell lines (MCF-7 and MDA-MB-453) and human colon cancer cell line (COLO-205) were used.
-
Culture Conditions: Cells were maintained in an appropriate medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were incubated at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells were seeded in plates and allowed to adhere overnight. Subsequently, the culture medium was replaced with fresh medium containing various concentrations of the test compound (Achyranthoside H methyl ester or plant extracts) and incubated for specified durations (e.g., 24, 48, or 72 hours).
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Seeding: Cells were seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well.
-
Treatment: After 24 hours of incubation, the cells were treated with different concentrations of the test compound.
-
Incubation: The plates were incubated for the desired period (e.g., 48 hours).
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance was measured at a wavelength of 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability was calculated relative to the untreated control cells.
DAPI Staining for Nuclear Morphology
DAPI (4',6-diamidino-2-phenylindole) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to observe changes in nuclear morphology, such as chromatin condensation and fragmentation, which are hallmarks of apoptosis.
-
Cell Culture: Cells were grown on coverslips in a petri dish.
-
Treatment: Cells were treated with the test compound for the indicated time.
-
Fixation: The cells were washed with phosphate-buffered saline (PBS) and fixed with 4% paraformaldehyde for 15 minutes.
-
Permeabilization: The cells were permeabilized with 0.1% Triton X-100 in PBS for 10 minutes.
-
Staining: The cells were stained with DAPI solution (1 µg/mL) for 5 minutes in the dark.
-
Visualization: The coverslips were mounted on glass slides, and the nuclear morphology was observed under a fluorescence microscope.
Flow Cytometry for Cell Cycle Analysis
Flow cytometry can be used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) and to quantify the sub-G1 population, which is indicative of apoptotic cells.
-
Cell Collection: Both adherent and floating cells were collected after treatment.
-
Fixation: The cells were washed with PBS and fixed in cold 70% ethanol (B145695) overnight at -20°C.
-
Staining: The fixed cells were washed with PBS and stained with a solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Analysis: The DNA content of the cells was analyzed using a flow cytometer. The percentage of cells in each phase of the cell cycle was determined using appropriate software.
Mandatory Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow for assessing the cytotoxicity of Achyranthoside compounds.
Proposed Signaling Pathway for Achyranthoside-Induced Apoptosis
Caption: Proposed mitochondrial-mediated apoptosis pathway.
Mechanism of Action
Based on the available research for Achyranthoside H methyl ester and Achyranthes aspera extracts, the primary mechanism of cytotoxicity against cancer cells is the induction of apoptosis.
Induction of Apoptosis
Treatment with these compounds leads to characteristic morphological and biochemical changes associated with apoptosis. DAPI staining has shown an increase in chromatin condensation and nuclear fragmentation in treated cells.[1] Furthermore, flow cytometry analysis has revealed a dose- and time-dependent increase in the sub-G1 cell population, which represents apoptotic cells with fragmented DNA.[1]
Caspase Activation
The apoptotic process is mediated by a family of cysteine proteases called caspases. Studies have demonstrated that the cytotoxic effects are dependent on caspase activation. The cleavage of poly-ADP-ribose polymerase (PARP), a substrate of activated caspase-3, is observed in treated cells.[1] Importantly, pretreatment of cells with a pan-caspase inhibitor, z-VAD-fmk, has been shown to abolish PARP cleavage and suppress the antiproliferative effects of the compound, confirming the critical role of caspases in the induced cell death.[1]
Mitochondrial (Intrinsic) Pathway
The involvement of the mitochondrial pathway of apoptosis is strongly suggested. This pathway is regulated by the Bcl-2 family of proteins, which include both pro-apoptotic members (e.g., Bax) and anti-apoptotic members (e.g., Bcl-2). It is proposed that Achyranthoside compounds may alter the balance between these proteins, leading to an increase in the Bax/Bcl-2 ratio. This, in turn, increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytoplasm.[2] Released cytochrome c then binds to Apaf-1, forming the apoptosome and activating the initiator caspase-9, which subsequently activates the executioner caspase-3, leading to the final stages of apoptosis.
Conclusion and Future Directions
The initial cytotoxicity studies on Achyranthoside H methyl ester and extracts from Achyranthes aspera strongly suggest that saponins of this class are potent inducers of apoptosis in cancer cells. The mechanism of action is primarily through the activation of the intrinsic, mitochondrial-mediated caspase cascade.
While these findings provide a solid foundation, further research is imperative. Specifically, studies focusing directly on This compound are needed to determine its specific IC50 values across a broader range of cancer cell lines and to elucidate any unique aspects of its mechanism of action. Future investigations should also explore its in vivo efficacy and safety in animal models to fully assess its potential as a novel therapeutic agent for cancer treatment.
References
- 1. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of Achyranthoside C in Plant Extracts using HPLC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside C is a triterpenoid (B12794562) saponin (B1150181) found in plants of the Achyranthes genus, notably Achyranthes bidentata and Achyranthes fauriei. These plants have a history of use in traditional medicine, and their bioactive constituents are of growing interest for modern drug development. Accurate and reliable quantification of specific saponins (B1172615) like this compound is crucial for quality control, standardization of herbal extracts, and pharmacokinetic studies.
This application note provides a detailed protocol for the quantification of this compound in plant extracts using a robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method. The described method overcomes common analytical challenges associated with saponin analysis, such as poor peak shape, by employing a specialized column and an ion-pair reagent.
Experimental
Instrumentation and Chromatographic Conditions
The method outlined below is based on the successful quantification of this compound and other related saponins from Achyranthes root extracts.[1][2][3]
Table 1: HPLC-MS Instrumentation and Conditions
| Parameter | Specification |
| HPLC System | Agilent 1200 series or equivalent |
| Mass Spectrometer | Agilent 6130 single quadrupole LC/MS or equivalent |
| Column | Phenomenex Phenyl-hexyl (150 × 2.0 mm, 3 µm) |
| Mobile Phase A | 5 mM Dihexylammonium acetate (B1210297) (DHAA) in Water |
| Mobile Phase B | 5 mM Dihexylammonium acetate (DHAA) in Acetonitrile |
| Gradient Elution | 0-1 min: 30% B, 1-10 min: 30-70% B, 10-15 min: 70% B |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Detection Mode | Selected Ion Monitoring (SIM) |
| Monitored Ion (m/z) | [M-H]⁻ (e.g., for this compound: m/z 955.5) |
Note: The use of a cationic ion-pair reagent like dihexylammonium acetate is critical for achieving good peak shapes for acidic saponins like this compound.[4]
Standards and Reagents
-
This compound analytical standard (purity ≥95%)
-
Acetonitrile (HPLC grade)
-
Water (LC-MS grade)
-
Dihexylamine
-
Acetic acid
Sample Preparation
The following is a general procedure for the extraction of this compound from plant material. The efficiency of extraction can be influenced by the specific plant matrix and may require optimization.
-
Grinding: Mill the dried plant material (e.g., roots of Achyranthes bidentata) to a fine powder (e.g., 40-60 mesh).
-
Extraction:
-
Accurately weigh 1.0 g of the powdered plant material into a flask.
-
Add 50 mL of 70% ethanol.[5]
-
Perform extraction using a suitable method such as soxhlet extraction for 4-6 hours or ultrasonication for 30-60 minutes.
-
-
Filtration and Concentration:
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the solvent from the filtrate under reduced pressure using a rotary evaporator at a temperature not exceeding 60°C.
-
-
Reconstitution:
-
Dissolve the dried extract in a known volume of the initial mobile phase (e.g., 10 mL).
-
Filter the reconstituted sample through a 0.45 µm syringe filter prior to HPLC injection.
-
Method Validation Parameters
Table 2: Method Validation Parameters for this compound Quantification
| Parameter | Typical Expected Results |
| Linearity (R²) | ≥ 0.999 |
| Limit of Detection (LOD) | To be determined (ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (ng/mL range) |
| Precision (%RSD) | Intraday: < 2%, Interday: < 5% |
| Accuracy (Recovery %) | 95 - 105% |
| Specificity | No interfering peaks at the retention time of this compound |
Quantitative Data Summary
The described LC-MS method has been successfully used to determine the concentration of this compound in different preparations of Achyranthes root. The amounts can vary significantly depending on the extraction method.
Table 3: Quantification of this compound in Achyranthes Root Extracts
| Extraction Method | This compound Concentration (µg/g of dried plant material) | Reference |
| Water Extraction (Room Temp) | Present in smaller amounts | |
| Standard Decoction | Major saponin | |
| Prolonged Heating | Amount may vary |
Note: The table illustrates the applicability of the method. Actual concentrations will vary based on the plant material and specific extraction conditions.
Experimental Workflow Diagram
The following diagram illustrates the logical workflow for the quantification of this compound in plant extracts.
Caption: Experimental workflow for this compound quantification.
Conclusion
The presented HPLC-MS method provides a reliable and robust approach for the quantification of this compound in plant extracts. The use of a phenyl-hexyl column with a dihexylammonium acetate containing mobile phase is key to achieving accurate and reproducible results. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of botanical drugs and products containing Achyranthes species.
References
Application Notes and Protocols for the LC-MS/MS Analysis of Achyranthoside C and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes bidentata, has garnered significant interest in the scientific community for its potential therapeutic properties. As research into its pharmacological effects progresses, robust and reliable analytical methods are paramount for the accurate quantification of this compound and the identification of its metabolites in biological matrices. This document provides detailed application notes and protocols for the analysis of this compound and its metabolites using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a highly sensitive and selective analytical technique.
Quantitative Analysis of this compound
A sensitive and specific LC-MS/MS method operating in Multiple Reaction Monitoring (MRM) mode is essential for the pharmacokinetic and metabolic studies of this compound. The selection of appropriate precursor and product ions is critical for the selectivity and sensitivity of the assay.
Table 1: Inferred LC-MS/MS Parameters for this compound Analysis
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Notes |
| This compound | [To be determined] | [To be determined] | [To be determined] | Optimal MRM transitions need to be determined by infusing a standard solution of this compound into the mass spectrometer. Based on related saponins (B1172615), fragmentation of the glycosidic bonds is expected. |
| Internal Standard (IS) | [e.g., Digoxin] | [e.g., 781.5 -> 651.4] | [To be determined] | A structurally similar compound not present in the sample should be used as an internal standard for accurate quantification. |
Experimental Protocols
Sample Preparation from Biological Matrices (Plasma)
A robust sample preparation protocol is crucial to remove interfering substances from the biological matrix and to concentrate the analyte of interest. Solid-Phase Extraction (SPE) is a commonly used technique for the cleanup of saponins from plasma.
Protocol: Solid-Phase Extraction (SPE) of this compound from Rat Plasma
-
Cartridge Conditioning:
-
Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 2 mL of methanol (B129727) followed by 2 mL of deionized water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
To 200 µL of rat plasma, add 20 µL of internal standard solution.
-
Vortex the sample for 30 seconds.
-
Load the entire sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of 10% methanol in water to remove polar interferences.
-
-
Elution:
-
Elute this compound and the internal standard with 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50% methanol in water).
-
Vortex for 1 minute and transfer to an autosampler vial for LC-MS/MS analysis.
-
Liquid Chromatography (LC) Method
The chromatographic conditions should be optimized to achieve good separation of this compound from its metabolites and endogenous matrix components.
Table 2: Suggested Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 column (e.g., 2.1 x 100 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 10% B; 1-5 min: 10-90% B; 5-7 min: 90% B; 7.1-10 min: 10% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
The mass spectrometer should be operated in positive or negative electrospray ionization (ESI) mode, depending on which provides better sensitivity for this compound.
Table 3: General Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Ion Source Temperature | 500°C |
| Ion Spray Voltage | 4500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Metabolite Identification
The in vivo metabolism of this compound is not yet fully elucidated. However, studies on the metabolic profiles of Achyranthes bidentata extracts in rats suggest that the primary metabolic pathways for saponins include deglycosylation and oxidation[1].
Experimental Workflow for Metabolite Identification
Caption: Workflow for metabolite identification.
Table 4: Potential Metabolites of this compound
| Putative Metabolite | Proposed Biotransformation | Expected Mass Shift |
| Deglycosylated this compound | Loss of one or more sugar moieties | -162 Da per hexose (B10828440) unit |
| Hydroxylated this compound | Addition of a hydroxyl group | +16 Da |
| Oxidized this compound | Formation of a carboxyl group | +14 Da (CH2 to CO) |
Signaling Pathway Analysis
Preliminary evidence suggests that saponins from Achyranthes species may modulate various cellular signaling pathways. For instance, saponins from Achyranthes bidentata have been shown to activate the ERK MAPK signaling pathway, while chikusetsusaponin IVa, a structurally related saponin, modulates the Nrf2/NF-κB pathways[2]. Furthermore, this compound dimethyl ester has demonstrated inhibitory effects on the complement classical pathway[3].
Potential Signaling Pathways Modulated by this compound
Caption: Potential signaling pathways modulated by this compound.
Conclusion
The protocols and information provided in this document serve as a comprehensive guide for researchers initiating studies on the LC-MS/MS analysis of this compound and its metabolites. The successful implementation of these methods will facilitate a deeper understanding of the pharmacokinetic profile and metabolic fate of this promising natural compound, thereby supporting its further development as a potential therapeutic agent. It is important to note that method validation according to regulatory guidelines is essential before applying these protocols to preclinical or clinical studies.
References
- 1. Comprehensive metabolic profiles of Achyranthes bidentate in rat serum via ultra-high performance liquid chromatography time-of-flight mass spectrometry and their correlation with osteoinductive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-inflammatory mechanism of Achyranthes longifolia extract and its component chikusetsusaponin IVa by modulating Nrf2/NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Developing a Stable Formulation of Achyranthoside C for In Vivo Studies
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides detailed application notes and protocols for developing a stable formulation of Achyranthoside C, a saponin (B1150181) with potential therapeutic applications, for in vivo research.
Introduction to this compound
This compound is a triterpenoid (B12794562) saponin isolated from the roots of Achyranthes species.[1][2] Like many saponins (B1172615), it presents formulation challenges due to its complex structure, potential for poor aqueous solubility, and susceptibility to degradation under certain environmental conditions.[1][3] Developing a stable and bioavailable formulation is critical for obtaining reliable and reproducible results in preclinical and clinical studies.
Physicochemical Properties and Stability Profile
A comprehensive understanding of the physicochemical properties of this compound is the foundation for developing a stable formulation.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄₇H₇₂O₂₀ | [4] |
| Molecular Weight | 957.06 g/mol | [4] |
| Solubility | Soluble in DMSO, Pyridine, Methanol (B129727), Ethanol.[5] Poorly soluble in water. | [5] |
| Thermal Stability | Significant degradation observed at temperatures around 70°C.[6] | [6] |
Stability Considerations:
-
pH: The stability of saponins can be pH-dependent. Acidic conditions may lead to hydrolysis of the glycosidic bonds, while alkaline conditions can also cause degradation.[7][8][9] It is crucial to determine the optimal pH range for this compound stability.
-
Temperature: As indicated, this compound is susceptible to thermal degradation.[6] Formulations should be prepared, stored, and administered under controlled temperature conditions to minimize degradation.
-
Enzymatic Degradation: In in vivo settings, saponins can be metabolized by gut microbiota, affecting their bioavailability.[3] Formulation strategies should aim to protect the molecule from premature degradation in the gastrointestinal tract.
Formulation Strategies for Enhanced Stability and Bioavailability
Several formulation strategies can be employed to overcome the challenges associated with this compound. The choice of formulation will depend on the intended route of administration and the specific experimental requirements.
Table 2: Comparison of Formulation Strategies for this compound
| Formulation Strategy | Principle | Advantages | Disadvantages |
| Liposomes | Encapsulation of this compound within a lipid bilayer. | - Enhances solubility and bioavailability.- Protects the drug from degradation.- Can be targeted to specific tissues. | - Complex manufacturing process.- Potential for instability during storage. |
| Nanoparticles | Encapsulation or dispersion of this compound in a polymeric matrix. | - Improves solubility and dissolution rate.- Offers controlled release.- Can enhance cellular uptake. | - Potential for toxicity depending on the polymer used.- Manufacturing can be complex. |
| Solid Dispersions | Dispersion of this compound in a solid carrier matrix at the molecular level. | - Increases surface area and dissolution rate.- Simple preparation methods.- Can improve oral bioavailability. | - Potential for drug recrystallization during storage, leading to decreased solubility. |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of different this compound formulations.
Protocol 1: Preparation of this compound Liposomes by Thin-Film Hydration
This protocol describes the preparation of multilamellar vesicles (MLVs) containing this compound.
Materials:
-
This compound
-
Phosphatidylcholine (PC)
-
Cholesterol
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Bath sonicator
Procedure:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 2:1 (v/v) mixture of chloroform and methanol in a round-bottom flask. The molar ratio of PC to cholesterol should be optimized, a starting point is 2:1.
-
Attach the flask to a rotary evaporator and remove the organic solvents under reduced pressure at a temperature below 40°C to form a thin lipid film on the flask wall.
-
Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film by adding PBS (pH 7.4) and rotating the flask gently above the lipid transition temperature. The volume of PBS should be sufficient to achieve the desired final concentration of this compound.
-
After complete hydration, sonicate the resulting suspension in a bath sonicator for 5-10 minutes to form smaller, more uniform liposomes.
Characterization:
-
Particle Size and Zeta Potential: Determine using dynamic light scattering (DLS).
-
Encapsulation Efficiency: Separate the unencapsulated drug from the liposomes by centrifugation or dialysis and quantify the amount of encapsulated this compound using a suitable analytical method like HPLC.
Protocol 2: Preparation of this compound Nanoparticles by Solvent Evaporation
This protocol details the formulation of this compound-loaded polymeric nanoparticles.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v)
-
Magnetic stirrer
-
Probe sonicator
Procedure:
-
Dissolve this compound and PLGA in dichloromethane.
-
Add the organic phase dropwise to an aqueous solution of PVA while stirring at high speed to form an oil-in-water (o/w) emulsion.
-
Sonicate the emulsion using a probe sonicator to reduce the droplet size.
-
Continue stirring the emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
-
Collect the nanoparticles by centrifugation, wash with deionized water to remove excess PVA, and then lyophilize for long-term storage.
Characterization:
-
Particle Size and Morphology: Analyze using DLS and scanning electron microscopy (SEM) or transmission electron microscopy (TEM).
-
Drug Loading and Encapsulation Efficiency: Dissolve a known amount of nanoparticles in a suitable solvent and quantify the this compound content using HPLC.
Protocol 3: Preparation of this compound Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance the dissolution rate of this compound.[10][11][12]
Materials:
-
This compound
-
A hydrophilic carrier (e.g., polyvinylpyrrolidone (B124986) (PVP) K30, polyethylene (B3416737) glycol (PEG) 6000)
-
A common solvent (e.g., ethanol, methanol)
-
Magnetic stirrer
-
Vacuum oven
Procedure:
-
Dissolve both this compound and the hydrophilic carrier in the common solvent. The drug-to-carrier ratio should be optimized (e.g., starting with 1:1, 1:5, 1:10 w/w).
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent under vacuum at a temperature below 40°C.
-
Dry the resulting solid mass in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion to a uniform powder and store it in a desiccator.
Characterization:
-
Dissolution Studies: Perform in-vitro dissolution tests in a relevant medium (e.g., simulated gastric or intestinal fluid) and compare the dissolution profile to that of the pure drug.
-
Solid-State Characterization: Use techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) to confirm the amorphous nature of the drug in the dispersion.
Stability Testing Protocol
A systematic stability testing program is essential to determine the shelf-life and appropriate storage conditions for the developed this compound formulation.
Table 3: Stability Testing Conditions and Time Points
| Study Type | Storage Condition | Testing Time Points |
| Accelerated Stability | 40°C ± 2°C / 75% RH ± 5% | 0, 1, 3, 6 months |
| Real-Time Stability | 25°C ± 2°C / 60% RH ± 5% | 0, 3, 6, 9, 12, 18, 24 months |
Parameters to be Tested:
-
Appearance: Visual inspection for any changes in color, clarity, or precipitation.
-
Assay of this compound: Quantification of the active ingredient to assess degradation.
-
Particle Size and Distribution (for liposomes and nanoparticles): To check for aggregation or changes in size.
-
In Vitro Dissolution (for solid dispersions): To ensure consistent release characteristics.
-
pH (for liquid formulations).
Visualization of Signaling Pathways and Workflows
Signaling Pathways Potentially Modulated by this compound
This compound and related saponins have been reported to interact with several key signaling pathways.
Caption: Proposed interaction of this compound with the Wnt signaling pathway.
Caption: Potential activation of the ERK/MAPK signaling pathway by this compound.
Caption: Inhibition of the complement pathway and potential downstream effects on caspase activation.
Experimental Workflow Diagrams
Caption: General workflow for the development and characterization of an this compound formulation.
Caption: Workflow for conducting in vivo studies with a stable this compound formulation.
References
- 1. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ftb.com.hr [ftb.com.hr]
- 6. researchgate.net [researchgate.net]
- 7. Chemical Stability of Ascorbic Acid Integrated into Commercial Products: A Review on Bioactivity and Delivery Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sysrevpharm.org [sysrevpharm.org]
- 9. Stability of aqueous solutions of ascorbate for basic research and for intravenous administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. iosrphr.org [iosrphr.org]
- 12. youtube.com [youtube.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Achyranthoside C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, presents a promising scaffold for the development of novel anti-inflammatory agents. Plants from the Achyranthes genus have been utilized in traditional medicine for their therapeutic properties, including the treatment of inflammatory conditions. Preliminary research on related compounds from Achyranthes suggests that their anti-inflammatory effects are mediated through the modulation of key signaling pathways, such as Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2] These pathways are central to the inflammatory response, controlling the expression of pro-inflammatory cytokines, enzymes, and antioxidant genes.
These application notes provide a comprehensive set of protocols for the in vitro and in vivo assessment of the anti-inflammatory activity of this compound. The methodologies described herein are designed to enable researchers to evaluate its efficacy, elucidate its mechanism of action, and generate robust data for preclinical development.
Data Presentation
The following tables present illustrative quantitative data based on expected outcomes from the described protocols. This data is hypothetical and serves as an example for data presentation and comparison.
Table 1: In Vitro Anti-inflammatory Effects of this compound on LPS-Stimulated RAW 264.7 Macrophages
| Concentration (µM) | Cell Viability (%) | Nitric Oxide (NO) Production (% of LPS control) | TNF-α Secretion (% of LPS control) | IL-6 Secretion (% of LPS control) |
| 0 (Control) | 100 ± 5 | 4 ± 2 | 5 ± 1 | 7 ± 2 |
| 0 (LPS only) | 99 ± 4 | 100 | 100 | 100 |
| 1 | 98 ± 5 | 88 ± 6 | 90 ± 5 | 92 ± 4 |
| 5 | 97 ± 3 | 72 ± 5 | 75 ± 4 | 78 ± 6 |
| 10 | 96 ± 4 | 55 ± 6 | 60 ± 5 | 62 ± 5 |
| 25 | 95 ± 5 | 38 ± 4 | 42 ± 3 | 45 ± 4 |
| 50 | 85 ± 6 | 25 ± 3 | 28 ± 4 | 30 ± 3 |
Table 2: Effect of this compound on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) |
| Control (Vehicle) | - | 0.85 ± 0.07 | - |
| Indomethacin | 10 | 0.32 ± 0.04 | 62.4 |
| This compound | 25 | 0.68 ± 0.06 | 20.0 |
| This compound | 50 | 0.51 ± 0.05 | 40.0 |
| This compound | 100 | 0.39 ± 0.04 | 54.1 |
Experimental Protocols
In Vitro Assessment of Anti-inflammatory Activity
1. Cell Culture and Maintenance
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere of 5% CO2. Passage cells every 2-3 days to maintain logarithmic growth.
2. Cytotoxicity Assay (MTT Assay)
-
Principle: To determine the non-toxic concentration range of this compound before assessing its anti-inflammatory activity.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50, 100 µM) for 24 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
3. Nitric Oxide (NO) Inhibition Assay
-
Principle: To measure the ability of this compound to inhibit the production of nitric oxide, a key inflammatory mediator, in LPS-stimulated macrophages.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate at room temperature for 10 minutes.
-
Measure the absorbance at 540 nm. A sodium nitrite (B80452) solution is used to generate a standard curve.
-
The amount of NO produced is determined, and the percentage of inhibition is calculated relative to the LPS-only treated cells.
-
4. Measurement of Pro-inflammatory Cytokines (ELISA)
-
Principle: To quantify the inhibitory effect of this compound on the secretion of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
-
Procedure:
-
Seed RAW 264.7 cells in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with non-toxic concentrations of this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 18-24 hours.
-
Collect the cell culture supernatants.
-
Perform Enzyme-Linked Immunosorbent Assays (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.
-
Generate a standard curve for each cytokine and determine the concentration in the samples.
-
5. Western Blot Analysis for Signaling Pathways
-
Principle: To investigate the effect of this compound on the NF-κB, MAPK, and Nrf2 signaling pathways.
-
Procedure:
-
After treatment with this compound and/or LPS for the appropriate time, wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA).
-
Incubate with primary antibodies against key signaling proteins (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK1/2, ERK1/2, phospho-p38, p38, phospho-JNK, JNK, Nrf2, HO-1, and a loading control like β-actin or GAPDH).
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
In Vivo Assessment of Anti-inflammatory Activity
1. Animals
-
Species: Male Sprague-Dawley rats (180-220 g).
-
Housing: House the animals in a temperature-controlled room (22 ± 2°C) with a 12-hour light/dark cycle and provide ad libitum access to standard chow and water. Acclimatize the animals for at least one week before the experiment. All animal procedures should be performed in accordance with the appropriate ethical guidelines.
2. Carrageenan-Induced Paw Edema Model
-
Principle: A widely used model of acute inflammation to assess the in vivo anti-inflammatory activity of compounds.
-
Procedure:
-
Divide the rats into groups (n=6-8 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and this compound treatment groups (e.g., 25, 50, 100 mg/kg).
-
Administer this compound or the vehicle orally one hour before the carrageenan injection.
-
Inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
The percentage of edema inhibition is calculated using the formula: [(Vc - Vt) / Vc] x 100, where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Visualizations
References
Application of Achyranthoside C in Traditional Medicine Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside C is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes bidentata and other Achyranthes species, plants with a long history of use in traditional Chinese medicine for treating a variety of ailments, including joint diseases, menstrual disorders, and injuries. Modern pharmacological research is increasingly validating these traditional uses, with studies highlighting the anti-inflammatory, anti-osteoporotic, and anticancer properties of this compound and related compounds. This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound.
Pharmacological Applications and Mechanisms
This compound has demonstrated significant bioactivity in several key areas of therapeutic interest. The following sections summarize its primary applications, mechanisms of action, and present relevant quantitative data from preclinical studies.
Anti-Inflammatory Effects
This compound and extracts from Achyranthes species have been shown to possess potent anti-inflammatory properties. These effects are particularly relevant to the traditional use of the plant for treating inflammatory conditions like arthritis.
Mechanism of Action: The anti-inflammatory effects of compounds from Achyranthes are believed to be mediated through the modulation of key inflammatory signaling pathways. Studies on related compounds and extracts suggest the inhibition of the NF-κB pathway, which is a central regulator of the inflammatory response. This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. For instance, chikusetsusaponin IVa, another major saponin in Achyranthes, has been shown to exert its anti-inflammatory effects by inhibiting the NF-κB pathway and activating the Nrf2 pathway, which in turn reduces oxidative stress and the release of pro-inflammatory cytokines[1]. Extracts of Achyranthes japonica have also been found to inhibit the classical complement pathway, a critical component of the innate immune system involved in inflammation[2].
Quantitative Data:
| Compound/Extract | Model | Parameter Measured | Result | Reference |
| This compound dimethyl ester | In vitro (Complement System) | IC50 for complement inhibition | 26.2 µg/mL | [2] |
| Alcoholic extract of A. bidentata | In vivo (Carrageenan-induced paw edema) | Inhibition of edema (375 mg/kg) | 63.52% | [3] |
| Alcoholic extract of A. bidentata | In vivo (Carrageenan-induced paw edema) | Inhibition of edema (500 mg/kg) | 79.73% | [3] |
Anti-Osteoporotic Effects
Traditional medicine uses Achyranthes bidentata to strengthen bones and sinews, and modern research supports its application in the treatment of osteoporosis. The plant and its extracts have been shown to promote bone formation and inhibit bone resorption.
Mechanism of Action: The anti-osteoporotic effects of Achyranthes extracts are multifactorial. They have been shown to enhance osteoblast differentiation and mineralization, key processes in bone formation, by up-regulating bone metabolic markers such as Alpl, Runx2, and Bglap. Concurrently, these extracts inhibit osteoclast differentiation, the cells responsible for bone breakdown. The combination of stimulating bone formation and inhibiting its resorption leads to a net increase in bone mineral density and improved bone microarchitecture.
Experimental Evidence: Oral administration of a mixture of Cornus officinalis and Achyranthes japonica extracts significantly prevented bone mineral density loss and preserved trabecular bone structure in an ovariectomy-induced osteoporotic mouse model.
Anticancer Activity
Emerging research has highlighted the potential of this compound and related compounds as anticancer agents. Studies have demonstrated cytotoxic effects against various cancer cell lines.
Mechanism of Action: Achyranthoside H methyl ester, a derivative of an oleanolic acid saponin from Achyranthes fauriei, has been shown to induce apoptosis (programmed cell death) in human breast cancer cells. The proposed mechanism involves the activation of the caspase signaling cascade, a key pathway in apoptosis. Treatment with this compound led to chromatin condensation, nuclear fragmentation, and the cleavage of poly-ADP-ribose polymerase (PARP), all hallmarks of apoptosis. Furthermore, leaf extracts of Achyranthes aspera have been found to induce anticancer effects by regulating the PKCα signaling pathway and promoting mitochondrial apoptosis.
Quantitative Data:
| Compound | Cell Line | Parameter Measured | Result | Reference |
| Achyranthoside H methyl ester | MCF-7 (Human breast cancer) | ID50 (MTT assay) | 4.0 µM | |
| Achyranthoside H methyl ester | MDA-MB-453 (Human breast cancer) | ID50 (MTT assay) | 6.5 µM |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the investigation of this compound.
Isolation and Purification of this compound
Objective: To isolate and purify this compound from the roots of Achyranthes bidentata.
Materials:
-
Dried and powdered roots of Achyranthes bidentata
-
n-Butanol
-
Silica (B1680970) gel for column chromatography
-
Sephadex LH-20
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)
Protocol:
-
Extraction: Macerate the powdered roots with methanol at room temperature. Filter and concentrate the extract under reduced pressure to obtain a crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and partition successively with n-butanol. The butanol fraction is typically enriched with saponins.
-
Column Chromatography (Silica Gel): Subject the n-butanol fraction to silica gel column chromatography. Elute with a gradient of chloroform-methanol-water. Collect fractions and monitor by Thin Layer Chromatography (TLC).
-
Gel Filtration (Sephadex LH-20): Further purify the saponin-rich fractions using a Sephadex LH-20 column with methanol as the eluent to remove pigments and other impurities.
-
Preparative HPLC: Perform final purification of the fractions containing this compound using preparative HPLC on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water).
-
Structure Elucidation: Confirm the identity and purity of the isolated this compound using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
In Vitro Anti-Inflammatory Assay: Nitric Oxide (NO) Inhibition in Macrophages
Objective: To evaluate the anti-inflammatory activity of this compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound (dissolved in DMSO)
-
Griess Reagent
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only), a positive control (cells + LPS), and a vehicle control (cells + LPS + DMSO).
-
Nitrite Measurement: After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Data Analysis: Measure the absorbance at 540 nm using a microplate reader. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.
In Vitro Anticancer Assay: MTT Cytotoxicity Assay
Objective: To determine the cytotoxic effect of this compound on a cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 human breast cancer cell line
-
Appropriate cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Spectrophotometer
Protocol:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to attach overnight.
-
Treatment: Treat the cells with a range of concentrations of this compound for 48 or 72 hours. Include a vehicle control (DMSO).
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration that inhibits 50% of cell growth).
Visualizations
References
- 1. Anti-inflammatory mechanism of Achyranthes longifolia extract and its component chikusetsusaponin IVa by modulating Nrf2/NF-κB pathways in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for Testing Achyranthoside C in Animal Models of Diabetes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes bidentata, presents a promising avenue for the development of novel anti-diabetic therapeutics. Extracts from Achyranthes bidentata have demonstrated beneficial effects on glucose metabolism, suggesting the potential of its purified constituents.[1][2][3] These application notes provide detailed protocols for the in vivo evaluation of this compound's anti-diabetic efficacy using rodent models of Type 1 and Type 2 diabetes. The protocols cover animal model induction, experimental design, and key biochemical and physiological assessments.
Hypothesized Mechanism of Action
While the precise mechanism of this compound is yet to be fully elucidated, evidence from related compounds suggests a multi-targeted approach to glycemic control. Polysaccharides from Achyranthes bidentata have been shown to ameliorate Type 2 diabetes by activating the GLP-1/GLP-1R/cAMP/PKA/CREB/INS pathway.[4] Many natural anti-diabetic compounds also exert their effects through the modulation of key signaling pathways such as the PI3K/Akt and AMPK pathways, which are central to glucose uptake and metabolism.[5] Therefore, it is hypothesized that this compound may improve glucose homeostasis by stimulating insulin (B600854) secretion, enhancing insulin sensitivity in peripheral tissues, and potentially modulating glucose absorption.
Animal Models of Diabetes
The selection of an appropriate animal model is critical for investigating the anti-diabetic properties of this compound. Rodent models are widely used due to their physiological and metabolic similarities to humans.
Type 1 Diabetes Model: Streptozotocin (STZ)-Induced
This model is characterized by the destruction of pancreatic β-cells, leading to absolute insulin deficiency.
Protocol for Induction:
-
Animals: Male Wistar or Sprague-Dawley rats (180-220 g).
-
Inducing Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) immediately before use.
-
Induction: A single intraperitoneal (IP) injection of STZ at a dose of 50-65 mg/kg body weight to overnight-fasted rats.
-
Confirmation of Diabetes: Diabetes is typically confirmed 72 hours post-STZ injection. Rats with a fasting blood glucose level ≥ 250 mg/dL are considered diabetic and are included in the study.
Type 2 Diabetes Model: High-Fat Diet (HFD) and Low-Dose STZ
This model mimics the progression of Type 2 diabetes, characterized by insulin resistance followed by β-cell dysfunction.
Protocol for Induction:
-
Animals: Male C57BL/6 mice or Sprague-Dawley rats (initial weight 150-180 g).
-
Diet: Animals are fed a high-fat diet (45-60% kcal from fat) for 4-8 weeks to induce obesity and insulin resistance.
-
Inducing Agent: Streptozotocin (STZ), dissolved in cold 0.1 M citrate buffer (pH 4.5).
-
Induction: After the initial HFD period, a single low-dose IP injection of STZ (30-40 mg/kg body weight) is administered to overnight-fasted animals.
-
Confirmation of Diabetes: Diabetes is confirmed 1-2 weeks after the STZ injection. Animals with a fasting blood glucose level ≥ 200 mg/dL are considered suitable for the study.
Experimental Design and Protocols
A robust experimental design is essential for the conclusive evaluation of this compound.
Experimental Groups
A minimum of five groups are recommended for a comprehensive study:
-
Normal Control (NC): Healthy animals receiving the vehicle.
-
Diabetic Control (DC): Diabetic animals receiving the vehicle.
-
This compound Low Dose (AC-LD): Diabetic animals receiving a low dose of this compound.
-
This compound High Dose (AC-HD): Diabetic animals receiving a high dose of this compound.
-
Positive Control (PC): Diabetic animals receiving a standard anti-diabetic drug (e.g., Metformin, 150 mg/kg, for Type 2 models; Glibenclamide, 5 mg/kg, for Type 1 models).
Dosing and Administration
-
Compound: this compound (purity >95%).
-
Vehicle: As this compound is a saponin, it is likely to have poor water solubility. A common vehicle is a suspension in 0.5% carboxymethylcellulose (CMC) or a solution containing a small amount of DMSO and Tween 80, diluted with saline.
-
Dosage: Based on studies with other saponins, proposed doses for this compound are 25 mg/kg (low dose) and 100 mg/kg (high dose). A dose-response study is recommended to determine the optimal therapeutic range.
-
Route of Administration: Oral gavage.
-
Duration: 4-8 weeks of daily administration.
Experimental Workflow Diagram
Caption: Experimental workflow for evaluating this compound.
Key Experimental Protocols
This test assesses the body's ability to clear a glucose load and is a key indicator of glucose metabolism.
-
Procedure:
-
Fast animals overnight (16-18 hours) with free access to water.
-
Record the initial fasting blood glucose level (t=0) from a tail vein blood sample using a glucometer.
-
Administer the daily dose of this compound or vehicle.
-
After 30-60 minutes, administer a 2 g/kg body weight glucose solution via oral gavage.
-
Measure blood glucose at 30, 60, 90, and 120 minutes post-glucose administration.
-
At the end of the treatment period, collect blood via cardiac puncture from anesthetized animals. Serum or plasma should be separated and stored at -80°C until analysis.
-
Parameters to Measure:
-
Glycemic Control: Fasting Blood Glucose, HbA1c, Serum Insulin.
-
Lipid Profile: Total Cholesterol (TC), Triglycerides (TG), High-Density Lipoprotein (HDL), Low-Density Lipoprotein (LDL).
-
Liver Function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST).
-
Kidney Function: Blood Urea Nitrogen (BUN), Creatinine.
-
-
Tissues: Pancreas, Liver.
-
Procedure:
-
Harvest tissues and fix in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E).
-
For the pancreas, immunohistochemical staining for insulin can be performed to assess β-cell mass and integrity.
-
For the liver, Oil Red O staining can be used to assess lipid accumulation.
-
To investigate the mechanism of action, key proteins in relevant signaling pathways can be analyzed in liver, skeletal muscle, and adipose tissue.
-
Procedure:
-
Homogenize tissues to extract proteins or RNA.
-
For Western blotting, measure the protein expression and phosphorylation status of key signaling molecules (e.g., Akt, p-Akt, AMPK, p-AMPK).
-
For RT-PCR, measure the gene expression of relevant targets (e.g., GLUT4, G6Pase).
-
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison between experimental groups.
Table 1: Effect of this compound on Body Weight and Fasting Blood Glucose
| Group | Initial Body Weight (g) | Final Body Weight (g) | Initial FBG (mg/dL) | Final FBG (mg/dL) |
| Normal Control | ||||
| Diabetic Control | ||||
| AC-LD (25 mg/kg) | ||||
| AC-HD (100 mg/kg) | ||||
| Positive Control |
Table 2: Effect of this compound on Serum Biochemical Parameters
| Group | Insulin (µU/mL) | HbA1c (%) | TC (mg/dL) | TG (mg/dL) | HDL (mg/dL) | LDL (mg/dL) |
| Normal Control | ||||||
| Diabetic Control | ||||||
| AC-LD (25 mg/kg) | ||||||
| AC-HD (100 mg/kg) | ||||||
| Positive Control |
Table 3: Oral Glucose Tolerance Test (OGTT) - Blood Glucose Levels (mg/dL)
| Group | 0 min | 30 min | 60 min | 90 min | 120 min | AUC (mg/dL*min) |
| Normal Control | ||||||
| Diabetic Control | ||||||
| AC-LD (25 mg/kg) | ||||||
| AC-HD (100 mg/kg) | ||||||
| Positive Control |
(Note: The tables above are templates. Actual data will be generated from the experimental studies.)
Visualization of Hypothesized Signaling Pathway
The anti-diabetic effect of this compound is hypothesized to involve multiple signaling pathways that enhance insulin action and glucose metabolism.
Caption: Hypothesized signaling pathway for this compound.
Conclusion
These application notes provide a comprehensive framework for the preclinical evaluation of this compound as a potential anti-diabetic agent. By employing standardized animal models and detailed experimental protocols, researchers can effectively assess its therapeutic efficacy and elucidate its mechanism of action. Adherence to these guidelines will facilitate the generation of robust and reproducible data, crucial for the advancement of this compound in the drug development pipeline.
References
- 1. academic.oup.com [academic.oup.com]
- 2. applications.emro.who.int [applications.emro.who.int]
- 3. Intervention and effect analysis of Achyranthes bidentata blume combined with aerobic exercise to interfere with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Achyranthes bidentata polysaccharide ameliorates type 2 diabetes mellitus by gut microbiota-derived short-chain fatty acids-induced activation of the GLP-1/GLP-1R/cAMP/PKA/CREB/INS pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Achyranthoside C Derivatives for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis and evaluation of derivatives of Achyranthoside C, an oleanane-type triterpenoid (B12794562) saponin, for the purpose of conducting Structure-Activity Relationship (SAR) studies. The protocols outlined below are based on established methods for the modification of oleanolic acid glycosides and are intended to be adapted for the specific structure of this compound.
Introduction
This compound and its analogues are of significant interest due to their potential therapeutic properties, including anti-inflammatory and cytotoxic activities. SAR studies are crucial for understanding how the chemical structure of this compound relates to its biological activity, and for the rational design of more potent and selective drug candidates. The key structural features of this compound that are amenable to modification include the oleanolic acid aglycone, the sugar moieties, and the unique dicarboxylic acid substituent on the glucuronic acid residue.
Strategic Approaches for the Synthesis of this compound Derivatives
The synthesis of this compound derivatives for SAR studies involves a multi-step process that includes:
-
Isolation and Purification of the Parent Compound: this compound is first isolated from its natural source, typically the roots of Achyranthes species.
-
Selective Protection and Deprotection: To achieve regioselective modifications, the numerous hydroxyl and carboxyl groups on the molecule must be selectively protected and deprotected.
-
Chemical Modification: The desired functional groups are introduced at specific positions of the aglycone or the sugar moieties.
-
Purification and Characterization: The synthesized derivatives are purified using chromatographic techniques and their structures are confirmed by spectroscopic methods.
A general workflow for the synthesis of this compound derivatives is depicted below.
Troubleshooting & Optimization
Technical Support Center: Improving Achyranthoside C Solubility for Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in effectively dissolving Achyranthoside C for cell culture experiments.
Troubleshooting Guide
Low aqueous solubility is a common challenge when working with saponins (B1172615) like this compound. Direct dissolution in aqueous buffers or cell culture media is often impractical and can lead to precipitation. The recommended approach is to first prepare a concentrated stock solution in an appropriate organic solvent and then dilute it into the aqueous medium.
Problem: this compound is not dissolving or is precipitating in my cell culture medium.
Below is a summary of potential solutions and recommended solvents to improve the solubility of this compound.
| Solution | Solvent/Reagent | Concentration Range | Pros | Cons | Key Considerations |
| Primary Solvents for Stock Solution | Dimethyl sulfoxide (B87167) (DMSO) | Up to 100 mg/mL (for similar saponins)[1] | High solubilizing power for many nonpolar compounds.[2] | Can be cytotoxic at concentrations >0.5% in many cell lines.[2] | Always use anhydrous, high-purity DMSO. Prepare high-concentration stock to minimize final solvent volume. |
| Ethanol (B145695) (EtOH) | Varies | Less toxic than DMSO for some cell lines. | May not be as effective as DMSO for highly insoluble compounds. | Use absolute ethanol. Final concentration in media should be kept low, typically <0.5-1%. | |
| Methanol (B129727) (MeOH) | Varies | Good solvent for many organic compounds.[3] | Can be more toxic to cells than ethanol. | Use with caution and perform thorough solvent toxicity controls. | |
| Techniques to Prevent Precipitation Upon Dilution | Co-solvents | Polyethylene glycol (PEG300) | Can help maintain solubility in aqueous solutions.[1] | May have biological effects or alter cell membrane permeability. | Test for solvent-induced effects on your specific cell line and assay. |
| Surfactants | Tween-80 | Can improve wetting and dispersion, preventing aggregation.[1] | Can have detergent effects on cell membranes. | Use at very low concentrations (e.g., 0.01-0.1%). | |
| Inclusion Complexation | Cyclodextrins (e.g., HP-β-CD) | Forms a complex that enhances aqueous solubility. | The complex itself may have different biological activity than the free compound. | Requires optimization of the molar ratio of this compound to cyclodextrin. |
Frequently Asked Questions (FAQs)
Q1: What is the best initial solvent to try for dissolving this compound?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound and other saponins due to its strong solubilizing capacity.[1][3] It is advisable to prepare a high-concentration stock solution (e.g., 10-20 mM) so that the final concentration of DMSO in your cell culture medium is kept at a non-toxic level (ideally ≤0.1%, and not exceeding 0.5%).[2]
Q2: My this compound precipitates when I add the DMSO stock solution to my cell culture medium. What should I do?
A2: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous solution.[1] Here are several strategies to overcome this:
-
Multi-step Dilution: Instead of adding the stock directly to the final volume of media, perform serial dilutions. For example, dilute the DMSO stock 1:10 in media, vortex well, and then perform the next dilution.
-
Increase Mixing: When adding the stock solution to the media, vortex or pipette up and down immediately and vigorously to ensure rapid dispersion.
-
Warm the Medium: Gently warming the cell culture medium to 37°C before adding the stock solution can sometimes help improve solubility.
-
Use a Carrier Protein: If your medium is serum-free, the lack of proteins like albumin can lead to precipitation. Consider using a medium containing serum or adding bovine serum albumin (BSA) as a carrier.
Q3: What is the maximum concentration of DMSO my cells can tolerate?
A3: The tolerance to DMSO is cell-line dependent. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%.[2] However, sensitive cell lines may show signs of toxicity at concentrations as low as 0.1%. It is crucial to perform a solvent toxicity control experiment to determine the maximum tolerated concentration for your specific cell line and experimental duration.
Q4: Can I use solvents other than DMSO?
A4: Yes, ethanol and methanol are also listed as potential solvents for this compound.[3] Similar to DMSO, it is important to determine the toxicity profile of these solvents on your cells. In some cases, a mixture of solvents (e.g., DMSO and ethanol) might provide better solubility.
Q5: Are there any advanced methods to improve the aqueous solubility of this compound?
A5: For particularly challenging cases, forming an inclusion complex with a cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can significantly enhance aqueous solubility.[1] This involves co-dissolving this compound and HP-β-CD, which can then be more readily dissolved in aqueous solutions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath may assist dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C. These are typically stable for up to two weeks.[3]
-
Protocol 2: Determining Solvent Toxicity in Cell Culture
-
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
DMSO (or other solvents being tested)
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
-
Procedure:
-
Seed your cells in a 96-well plate at the desired density and allow them to adhere overnight.
-
Prepare serial dilutions of your solvent (e.g., DMSO) in complete cell culture medium to achieve a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.25%, 0.1%, 0.05%, and a no-solvent control).
-
Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations.
-
Incubate the plate for the duration of your planned experiment (e.g., 24, 48, or 72 hours).
-
At the end of the incubation period, assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Plot the cell viability against the solvent concentration to determine the maximum concentration that does not significantly affect cell viability (Maximum Tolerated Concentration).
-
Visualizations
Caption: Workflow for troubleshooting this compound solubility.
Caption: Hypothesized ERK/MAPK signaling pathway for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents: A Comparative Study and Application to a Standardized Extract from Vaccinium macrocarpon - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | CAS:168009-90-3 | Manufacturer ChemFaces [chemfaces.com]
Technical Support Center: Optimizing HPLC Separation of Achyranthoside C
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC separation of Achyranthoside C from co-eluting saponins (B1172615).
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to separate this compound from other saponins by HPLC?
A1: The separation of this compound is challenging due to the inherent structural similarities among saponins. These molecules often share the same basic oleanane-type triterpenoid (B12794562) skeleton and differ only in the number and type of sugar moieties or the presence of dicarboxylic acids.[1] This results in very similar polarities and retention behaviors on standard reversed-phase columns, leading to co-elution.[2] Additionally, many saponins, including this compound, lack strong chromophores, making UV detection less sensitive and requiring low wavelengths (e.g., 205 nm) for analysis.[3]
Q2: What are the common causes of peak tailing when analyzing this compound?
A2: Peak tailing for acidic saponins like this compound is often due to secondary interactions with the stationary phase. The carboxylic acid and hydroxyl groups on the saponin (B1150181) can interact with active silanol (B1196071) groups on the surface of silica-based C18 columns. This leads to a mixed-mode retention mechanism, causing the peak to tail. Another potential cause is column overload, where too much sample is injected, leading to a distortion of the peak shape.
Q3: I'm observing co-elution of this compound with another saponin. What is the first step to improve resolution?
A3: The first step is to adjust the mobile phase composition. You can try altering the organic modifier (e.g., switching from acetonitrile (B52724) to methanol (B129727) or vice versa), changing the pH of the aqueous phase, or modifying the buffer concentration. These changes can alter the selectivity of the separation by influencing the ionization state of the saponins and their interaction with the stationary phase.
Q4: When should I consider using an alternative column chemistry?
A4: If optimizing the mobile phase on a standard C18 column does not resolve the co-elution, it is advisable to consider a different stationary phase. For saponins, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions between the phenyl groups of the stationary phase and any unsaturated bonds in the analytes.[4] This can help to resolve compounds that are not separable based on hydrophobicity alone.
Q5: What is ion-pair chromatography and how can it help in separating this compound?
A5: Ion-pair chromatography is a technique used to separate ionic compounds on a reversed-phase column. An ion-pairing reagent, which is a large ionic molecule with a hydrophobic tail, is added to the mobile phase. This reagent forms a neutral ion pair with the charged analyte (in this case, the acidic this compound). The formation of this neutral, more hydrophobic complex enhances retention and can significantly improve the resolution of closely eluting ionic compounds. For the separation of this compound, a volatile ion-pairing reagent like dihexylammonium acetate (B1210297) is particularly useful, especially when using a mass spectrometer for detection.[1][5][6]
Troubleshooting Guide: Co-elution of this compound
This guide provides a systematic approach to troubleshooting and resolving the co-elution of this compound with other saponins.
Problem: Poor Resolution Between this compound and an Impurity Peak
Initial Assessment:
-
Confirm Co-elution: Inject standards of this compound and any known potential impurities separately to confirm their retention times under the current method. If individual standards are unavailable, use peak purity analysis tools available in your chromatography data system (CDS) if you have a diode array detector (DAD).
-
Evaluate Peak Shape: Assess the peak shape of the co-eluting peaks. Tailing or fronting can indicate secondary interactions or column overload, which can exacerbate poor resolution.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting co-elution issues.
Detailed Troubleshooting Steps:
| Step | Action | Rationale |
| 1. Mobile Phase Optimization | a. Change Organic Modifier: | Acetonitrile and methanol have different selectivities. Switching between them can alter the elution order and improve resolution. |
| b. Adjust Gradient Slope: | A shallower gradient increases the run time but can significantly improve the separation of closely eluting peaks. | |
| c. Modify Mobile Phase pH: | For acidic saponins like this compound, adjusting the pH can suppress the ionization of the carboxylic acid groups, reducing peak tailing and potentially altering selectivity. Adding a small amount of acid (e.g., 0.1% formic acid) is a common practice. | |
| 2. Change Stationary Phase | Switch to a Phenyl-Hexyl Column: | If mobile phase optimization on a C18 column is insufficient, a phenyl-hexyl column offers a different separation mechanism based on π-π interactions, which can be effective for separating structurally similar saponins.[4] |
| 3. Introduce Ion-Pair Reagent | Add Dihexylammonium Acetate (DHAA) to the Mobile Phase: | For challenging separations of acidic saponins, an ion-pairing reagent like DHAA can form a neutral complex with this compound, enhancing its retention and improving resolution from other neutral or less acidic saponins.[1][5][6] This is particularly effective when used with a phenyl-hexyl column. |
Experimental Protocols
Recommended HPLC Method for this compound Separation
This method is based on a validated LC-MS procedure for the quantitative analysis of this compound and other saponins from Achyranthes root.[1][5][6]
Chromatographic Conditions:
| Parameter | Recommendation |
| Column | Phenyl-Hexylated Silica Gel (e.g., 150 mm x 2.1 mm, 3 µm) |
| Mobile Phase A | Aqueous solution of Dihexylammonium Acetate (DHAA) (e.g., 10 mM) |
| Mobile Phase B | Acetonitrile with 10 mM DHAA |
| Gradient | Start with a low percentage of B, and gradually increase to elute the saponins. A shallow gradient is recommended for optimal resolution. (A starting point could be 20-40% B over 30 minutes). |
| Flow Rate | 0.2 - 0.4 mL/min (adjust based on column dimensions and particle size) |
| Column Temperature | 30 - 40 °C |
| Detector | Mass Spectrometer (MS) or UV at a low wavelength (e.g., 205 nm) |
| Injection Volume | 1 - 5 µL |
Sample Preparation:
-
Extract the plant material or sample containing this compound with a suitable solvent (e.g., 70% methanol).
-
Centrifuge the extract to remove particulate matter.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
Quantitative Data Summary
The following table provides an example of the type of data that should be generated and recorded during method development and validation. Actual retention times will vary depending on the specific HPLC system, column batch, and exact mobile phase preparation.
Table 1: Example Chromatographic Data for Saponin Separation
| Compound | Retention Time (min) | Resolution (Rs) to Previous Peak | Tailing Factor (Tf) |
| Co-eluting Saponin 1 | 12.5 | - | 1.1 |
| This compound | 13.8 | > 1.5 | < 1.2 |
| Co-eluting Saponin 2 | 14.9 | > 1.5 | 1.0 |
Visualizing the Separation Strategy
The choice of column and mobile phase additives is critical for achieving the desired separation. The following diagram illustrates the interaction between this compound and the stationary phase in the recommended method.
Caption: Interaction mechanism in ion-pair chromatography.
References
- 1. dokumen.pub [dokumen.pub]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Separation and characterization of phenolic compounds and triterpenoid saponins in licorice (Glycyrrhiza uralensis) using mobile phase-dependent reversed-phase×reversed-phase comprehensive two-dimensional liquid chromatography coupled with mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. indicating lc method: Topics by Science.gov [science.gov]
- 6. mdpi.com [mdpi.com]
preventing degradation of Achyranthoside C during extraction and storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Achyranthoside C during extraction and long-term storage.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and analysis of this compound, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Yield of this compound in Final Extract | 1. Thermal Degradation: Excessive heat during extraction or solvent evaporation can accelerate the hydrolysis of glycosidic bonds.[1] Studies show significant changes in achyranthosides occur around 70°C.[2] 2. Enzymatic Degradation: Endogenous enzymes (e.g., glycosidases, esterases) released from the plant matrix can break down saponins (B1172615).[1][3] 3. Inefficient Extraction: The solvent system or extraction method may not be optimal for this compound. | 1. Temperature Control: Maintain extraction temperatures between 50-60°C, which balances yield and stability.[1] Use a rotary evaporator for solvent removal at temperatures below 45°C.[1] 2. Enzyme Deactivation: Use hot water or steam blanching to deactivate enzymes before extraction.[3][4] Alternatively, flash-freeze fresh plant material in liquid nitrogen immediately after harvesting and store at -80°C.[4] 3. Method Optimization: Employ methods like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) which use lower temperatures and shorter extraction times.[1][5] Aqueous ethanol (B145695) (70-80%) is often an effective solvent.[1] |
| Appearance of Unknown Peaks in HPLC/LC-MS Analysis | 1. Hydrolysis: Cleavage of glycosidic bonds due to extreme pH or high temperatures can lead to the formation of secondary saponins or the aglycone, oleanolic acid.[6] 2. Isomerization/Artifact Formation: Processing conditions can sometimes cause structural rearrangements. Achyranthoside A, for example, is considered an artifact formed from Achyranthoside B during isolation.[3] | 1. pH Control: Maintain a neutral or slightly acidic pH (around pH 5-7) during extraction and purification to minimize hydrolysis.[4][6] 2. Mild Conditions: Use mild extraction and purification conditions. Avoid prolonged exposure to heat, strong acids, or bases.[1] |
| Extract Discoloration (e.g., Browning) | 1. Oxidation: Phenolic compounds in the plant extract, and potentially the saponin (B1150181) itself, can oxidize in the presence of oxygen and light. 2. Enzymatic Browning: Plant enzymes like polyphenol oxidases can cause browning when the plant material is processed.[4] | 1. Use Antioxidants: Add antioxidants such as ascorbic acid to the extraction solvent to prevent oxidative degradation.[4][7] 2. Inert Atmosphere & Light Protection: Conduct experiments under dim light and use amber glassware.[4][8] Purging vessels with an inert gas (e.g., nitrogen) can also help.[8] |
| Inconsistent Results Between Batches | 1. Variability in Plant Material: Saponin content can be affected by the plant's cultivar, age, growing conditions, and post-harvest handling.[1] 2. Inconsistent Protocol Execution: Minor deviations in extraction time, temperature, or solvent concentration can lead to different outcomes. | 1. Standardize Raw Material: Source plant material from a consistent supplier and standardize pre-processing steps like drying and grinding.[1] 2. Strict Protocol Adherence: Ensure all experimental parameters are precisely controlled and documented for each batch. |
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation? A1: The primary degradation factors for saponins like this compound are elevated temperature, extreme pH (both acidic and alkaline), and enzymatic activity from the plant source.[1][6] These factors primarily lead to the hydrolysis of the glycosidic bonds, which breaks down the molecule.[1] Exposure to light and oxygen can also contribute to oxidative degradation.[8][9]
Q2: What is the optimal temperature range for extracting this compound? A2: An optimal temperature range of 50-60°C is recommended for saponin extraction.[1] While higher temperatures can increase solubility and yield, they also significantly increase the rate of thermal degradation.[1][10] Temperatures above 70°C have been shown to cause significant changes to achyranthosides.[2]
Q3: Which solvents are best for preserving this compound integrity during extraction? A3: Aqueous ethanol and methanol (B129727) are highly effective for extracting saponins while preserving their integrity.[1] An 80% ethanol solution is commonly used in optimized protocols for saponin extraction.[1]
Q4: How should I properly store crude extracts or purified this compound? A4: For long-term stability, purified compounds and dried extracts should be stored in a cool, dark, and dry place.[1] Specifically, storing aliquots in tightly sealed vials at -20°C is recommended.[11] For solutions, prepare them on the day of use if possible. If stock solutions are necessary, they can typically be stored at -20°C for up to two weeks.[11] Always allow the product to equilibrate to room temperature for at least one hour before opening the vial.[11]
Q5: Can endogenous plant enzymes really affect my results? A5: Yes. Enzymes like glycosidases and esterases are present in the plant tissue and can become active during the extraction process, leading to the hydrolysis of saponins.[1][3] It is crucial to either deactivate these enzymes (e.g., through blanching) or minimize their activity by processing plant material quickly after harvesting or keeping it frozen.[4][5]
Q6: What analytical methods are suitable for monitoring this compound and its potential degradation products? A6: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common and effective techniques.[12][13] An LC-MS method has been specifically developed for the simultaneous quantitative analysis of various Achyranthes root saponins, including this compound.[12][14] These methods allow for the separation, identification, and quantification of the target compound and any degradation products that may have formed.[13]
Quantitative Data Summary
Table 1: Effect of Extraction Temperature on Saponin Stability This table summarizes the general relationship between temperature and saponin stability during extraction, as compiled from multiple sources.
| Temperature Range | Expected Effect on Yield | Risk of Degradation | Recommendation |
| 20-40°C | Moderate Yield | Low | Suitable for long maceration, but may be inefficient. |
| 40-60°C | High Yield | Moderate | Optimal balance between extraction efficiency and stability.[1][15] |
| > 60°C | Decreasing Yield | High | Significant risk of thermal degradation and hydrolysis.[1][2] |
Table 2: Influence of pH on Saponin Stability This table illustrates the impact of pH on the stability of saponins during processing.
| pH Range | Condition | Stability of Glycosidic Bonds | Recommendation |
| < 4 | Strongly Acidic | Prone to hydrolysis.[1][16] | Avoid unless intentional hydrolysis is desired. |
| 4 - 7 | Slightly Acidic to Neutral | Generally Stable.[17] | Recommended range for extraction and storage. |
| > 8 | Alkaline | Prone to hydrolysis.[6][16] | Avoid to prevent degradation. |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) to Minimize Degradation
This protocol is designed to maximize yield while minimizing the thermal and enzymatic degradation of this compound.
-
Preparation: Weigh 10 g of dried, powdered Achyranthes root. If starting with fresh material, flash-freeze and lyophilize, or blanch the material prior to drying and powdering to deactivate enzymes.[4][5]
-
Solvent Addition: Place the powder in a 250 mL beaker and add 200 mL of 80% ethanol (a 1:20 solid-to-liquid ratio).[1]
-
Ultrasonication: Place the beaker in an ultrasonic bath. Set the temperature to 55°C and the frequency to 40 kHz.[1]
-
Extraction: Perform the extraction for 60 minutes. Ensure the temperature remains stable throughout the process.[1]
-
Filtration: Immediately after extraction, filter the mixture through Whatman No. 1 filter paper to remove the solid plant residue.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator. The water bath temperature should not exceed 45°C to prevent thermal degradation.[1]
-
Storage: Transfer the resulting dried extract to an amber, airtight vial. For short-term use, store at 2-8°C. For long-term storage, place in a -20°C freezer.[11]
Protocol 2: Recommended Storage and Handling of this compound
Proper storage is critical to maintaining the integrity of the purified compound or extract over time.
-
Solid Compound/Extract Storage:
-
Stock Solution Preparation:
-
Stock Solution Storage:
-
Usage:
-
Before opening a vial (either solid or solution), allow it to equilibrate to room temperature for at least one hour. This prevents condensation from introducing moisture into the sample.[11]
-
Visualizations
Workflow and Pathway Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Extraction and Processing of Bioactive Phytoconstituents from Widely Used South African Medicinal Plants for the Preparation of Effective Traditional Herbal Medicine Products: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Factors affecting the stability of drugs and drug metabolites in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound | CAS:168009-90-3 | Manufacturer ChemFaces [chemfaces.com]
- 12. keio.elsevierpure.com [keio.elsevierpure.com]
- 13. ijmr.net.in [ijmr.net.in]
- 14. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Thermal Degradation Kinetics and pH–Rate Profile of Verbascoside and Stability Improvement by Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. qbdgroup.com [qbdgroup.com]
troubleshooting peak tailing issues in the chromatographic analysis of Achyranthoside C
This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of Achyranthoside C, with a specific focus on addressing peak tailing. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Issue: My this compound peak is showing significant tailing.
Q1: What are the likely chemical reasons for this compound peak tailing in reversed-phase HPLC?
A1: Peak tailing of this compound is primarily due to its chemical structure. The IUPAC name, 6-[[4,4,6a,6b,11,11,14b-heptamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-[2-carboxy-1-(carboxymethoxy)-2-hydroxyethoxy]-3,5-dihydroxyoxane-2-carboxylic acid, reveals the presence of multiple carboxylic acid functional groups.[1]
In reversed-phase chromatography, particularly on silica-based columns (like C18), these acidic groups can interact with residual silanol (B1196071) groups on the stationary phase. This secondary interaction, in addition to the primary hydrophobic interaction, leads to a mixed-mode retention mechanism, which is a common cause of peak tailing.[2][3] One study specifically noted that the analysis of this compound on an ODS (C18) column using a mobile phase containing formic acid resulted in considerable peak tailing.[4]
Q2: How can I troubleshoot and mitigate peak tailing for this compound?
A2: A systematic approach to troubleshooting peak tailing for this compound involves evaluating and optimizing several chromatographic parameters. The following flowchart outlines a recommended workflow:
Caption: A stepwise guide to troubleshooting peak tailing.
Q3: What specific mobile phase modifications can I try?
A3: For acidic compounds like this compound, controlling the mobile phase pH is critical.
-
Lowering the pH: By lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) with an appropriate acidifier (e.g., phosphoric acid or formic acid), the carboxylic acid groups of this compound will be protonated. This reduces the likelihood of secondary ionic interactions with the stationary phase.
-
Buffer Concentration: Ensure your mobile phase is adequately buffered. A buffer will resist pH changes that can occur as the analyte passes through the column, leading to more consistent interactions and better peak shape. Increasing the buffer concentration can sometimes help to mask residual silanol interactions.[2]
Q4: Are there alternative column chemistries that can reduce peak tailing for this compound?
A4: Yes, the choice of column is crucial.
-
End-Capped Columns: Use a high-quality, end-capped C18 or C8 column. End-capping is a process that chemically derivatizes the majority of residual silanol groups, making them less available for secondary interactions with acidic analytes.
-
Phenyl-Hexyl Columns: A published method successfully used a phenyl-hexylated silica (B1680970) gel column for the analysis of this compound. The different selectivity of the phenyl-hexyl phase may also contribute to better peak shape.
Q5: I've tried adjusting the mobile phase and using a good quality column, but the tailing persists. What is a more advanced technique I can use?
A5: For challenging separations of ionic compounds like this compound, ion-pairing chromatography is a powerful technique. One successful method for the analysis of this compound employed the use of a volatile ion-pair reagent, dihexylammonium acetate (B1210297).
The diagram below illustrates the principle of ion-pairing chromatography for an acidic analyte.
Caption: Ion-pairing agent neutralizes the charge on this compound.
Experimental Protocols
Protocol 1: General Mobile Phase Optimization
-
Preparation of Acidified Mobile Phase:
-
Mobile Phase A: 0.1% (v/v) Formic Acid or Phosphoric Acid in Water.
-
Mobile Phase B: 0.1% (v/v) Formic Acid or Phosphoric Acid in Acetonitrile (B52724).
-
-
Initial Gradient:
-
Start with a gradient of 5-95% Mobile Phase B over 20-30 minutes.
-
-
Optimization:
-
If peak tailing is observed, incrementally decrease the initial pH of Mobile Phase A by adding small amounts of acid. Monitor the peak shape at each step.
-
Adjust the gradient slope to ensure adequate separation from other components.
-
Protocol 2: Ion-Pairing Chromatography (General Procedure)
-
Preparation of Ion-Pairing Reagent Stock Solution:
-
Prepare a 0.5 M stock solution of dihexylammonium acetate (DHAA) in water.
-
-
Preparation of Mobile Phases:
-
Mobile Phase A (Aqueous): Dilute the DHAA stock solution in water to a final concentration of 5-10 mM. Adjust the pH if necessary with acetic acid.
-
Mobile Phase B (Organic): Prepare a mixture of acetonitrile and water (e.g., 80:20 v/v) and add the DHAA stock solution to the same final concentration as in Mobile Phase A.
-
-
Chromatographic Conditions:
-
Column: Phenyl-hexylated silica gel column.
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, gradually increasing to a high percentage to elute the analyte. An example gradient is 10-70% B over 30 minutes.
-
Equilibration: It is crucial to thoroughly equilibrate the column with the ion-pairing mobile phase before the first injection.
-
Data Presentation
The following table summarizes the key troubleshooting strategies and their expected outcomes for improving the peak shape of this compound.
| Parameter | Recommended Action | Expected Outcome on Peak Shape |
| Mobile Phase pH | Decrease pH to 2.5-3.5 | Reduced tailing due to protonation of carboxylic acid groups. |
| Buffer Strength | Increase buffer concentration | Improved peak symmetry by maintaining a constant pH environment. |
| Column Chemistry | Use an end-capped or phenyl-hexyl column | Minimized secondary interactions with residual silanols. |
| Ion-Pairing Reagent | Add 5-10 mM dihexylammonium acetate | Formation of a neutral complex, leading to significantly reduced tailing. |
| Sample Load | Decrease injection volume or sample concentration | Reduced peak fronting or tailing if column overload is the issue. |
| Extra-column Volume | Use shorter, narrower ID tubing | Sharper peaks by minimizing band broadening outside the column. |
References
addressing matrix effects in LC-MS quantification of Achyranthoside C
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering matrix effects during the LC-MS quantification of Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181).
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q1: My this compound signal is suppressed or enhanced when analyzing biological samples. How do I confirm and quantify the matrix effect?
A: The most direct way to confirm and quantify matrix effects is to perform a post-extraction addition experiment. This involves comparing the response of an analyte spiked into a pre-extracted blank matrix sample with the response of the analyte in a neat solvent.
Detailed Explanation: Matrix effects are a common issue in LC-MS analysis, caused by co-eluting endogenous components from the sample matrix that interfere with the ionization of the target analyte, leading to ion suppression or enhancement.[1] To quantify this effect, you can calculate the Matrix Factor (MF) using the following formula:
MF (%) = (Peak Area in Matrix / Peak Area in Solvent) x 100
A value below 100% indicates ion suppression, while a value above 100% indicates ion enhancement. A value between 85% and 115% is often considered acceptable, but this can depend on the specific requirements of your assay.
Q2: My quantitative results for this compound show poor accuracy and precision. What are the primary strategies to overcome matrix effects?
A: There are three primary strategies to mitigate matrix effects: (1) optimizing sample preparation to remove interferences, (2) modifying chromatographic conditions to separate the analyte from matrix components, and (3) using a calibration strategy that compensates for the effect.[2]
Recommended Solutions:
-
Improve Sample Preparation: This is often the most effective approach.[1]
-
Solid-Phase Extraction (SPE): Highly effective for cleaning up complex samples like plasma. A non-polar sorbent (e.g., C18) can be used to retain this compound while more polar interferences are washed away.[3][4]
-
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquids (e.g., an aqueous sample and an organic solvent like ethyl acetate (B1210297) or n-butanol).
-
Protein Precipitation (PPT): A simpler but generally less clean method where a solvent like acetonitrile (B52724) or methanol (B129727) is used to precipitate proteins from the plasma sample.
-
-
Optimize Chromatography:
-
Adjust the gradient profile to achieve better separation between this compound and interfering matrix components.
-
Consider a different stationary phase (e.g., a phenyl-hexyl column has been shown to be effective for saponin separation).
-
-
Use a Compensatory Calibration Strategy:
-
Matrix-Matched Calibration: This involves preparing your calibration standards in a blank biological matrix that is free of the analyte. This approach helps to ensure that the standards and the samples experience similar matrix effects.
-
Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for reliable correction. However, a specific SIL-IS for this compound may not be commercially available.
-
Standard Addition: This method is particularly useful when a blank matrix is unavailable or when matrix effects vary significantly between individual samples. It involves adding known amounts of a standard to aliquots of the actual sample.
-
Q3: I have limited access to a suitable blank matrix for creating matrix-matched calibration curves. What is the best alternative?
A: The method of standard addition is the most robust alternative when a blank matrix is not available. This technique creates a calibration curve within each sample, thereby accounting for the unique matrix effect present in that specific sample.
Detailed Explanation: The standard addition method involves dividing a sample into several aliquots. One aliquot is measured as is, and known, varying amounts of the this compound standard are added to the other aliquots. All aliquots are then analyzed, and the instrument response is plotted against the concentration of the added standard. The unknown initial concentration of this compound in the sample is determined by extrapolating the linear regression line to the x-intercept. While more labor-intensive as it requires multiple analyses per sample, it is highly effective at compensating for sample-specific matrix effects.
Q4: When should I choose an internal standard (IS), and what kind is suitable for a saponin like this compound?
A: An internal standard should be used in virtually all quantitative LC-MS methods to correct for variability in sample preparation, injection volume, and instrument response. For saponins (B1172615), a structural analog is often the most practical choice if a stable isotope-labeled version is not available.
Detailed Explanation: The ideal internal standard is a stable isotope-labeled version of the analyte (e.g., ¹³C or ²H-labeled this compound). However, these are often difficult and expensive to synthesize. A practical alternative is to use a structural analog—another saponin with similar physicochemical properties and chromatographic retention time that is not present in the sample. For example, other oleanane-type saponins could be evaluated. When selecting a structural analog IS, it is critical to validate that it behaves similarly to this compound in terms of extraction recovery and ionization response.
Frequently Asked Questions (FAQs)
What are matrix effects in LC-MS? Matrix effect is the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds in the sample matrix. This leads to either ion suppression (decreased signal) or ion enhancement (increased signal), which can severely impact the accuracy, precision, and sensitivity of quantitative methods.
Why are saponins like this compound particularly susceptible to matrix effects? this compound is a large glycoside molecule. Saponins, being amphiphilic in nature, can be challenging to extract cleanly from complex biological matrices like plasma or urine. Biological samples contain high concentrations of endogenous compounds such as phospholipids, salts, and proteins, which can co-extract with the saponins and interfere with their ionization in the MS source.
What is the difference between absolute and relative matrix effect?
-
Absolute Matrix Effect refers to the ion suppression or enhancement observed for an analyte in a single source of a biological matrix compared to a neat solution.
-
Relative Matrix Effect describes the variability in matrix effects between different lots or sources of the same matrix type (e.g., plasma from six different individuals). This is a critical parameter to assess during method validation to ensure the method is robust across a population.
Can I just dilute my sample to reduce matrix effects? Yes, simple dilution of the sample extract is a straightforward strategy to reduce the concentration of interfering matrix components. However, this approach also dilutes the analyte of interest, which may compromise the sensitivity of the assay, especially if this compound is present at low concentrations. This method is only feasible if the resulting analyte concentration remains well above the lower limit of quantification (LLOQ) of your instrument.
Illustrative Data Presentation
The following tables provide examples of how to present data when assessing and mitigating matrix effects. The data is hypothetical and for illustrative purposes only.
Table 1: Assessment of Matrix Effect on this compound Quantification
| Sample Type | Mean Peak Area (n=3) | Matrix Effect (%) | Observation |
| This compound in Neat Solvent (100 ng/mL) | 1,520,000 | N/A | Reference |
| This compound in Extracted Plasma (100 ng/mL) | 675,000 | 44.4% | Ion Suppression |
| This compound in Extracted Urine (100 ng/mL) | 1,250,000 | 82.2% | Minor Suppression |
Matrix Effect (%) is calculated as: (Peak Area in Matrix / Peak Area in Solvent) x 100
Table 2: Comparison of Quantification Methods for this compound in Spiked Plasma (True Concentration = 50 ng/mL)
| Calibration Method | Measured Concentration (ng/mL) | Accuracy (%) |
| External Calibration (in solvent) | 21.5 | 43.0% |
| Matrix-Matched Calibration | 48.9 | 97.8% |
| Standard Addition | 51.2 | 102.4% |
Detailed Experimental Protocols
Protocol 1: Generic Solid-Phase Extraction (SPE) for Saponin Clean-up from Plasma
This protocol is a starting point and should be optimized for your specific application.
-
Conditioning: Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) by passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the cartridge to dry.
-
Sample Loading: Pre-treat 200 µL of plasma by adding 600 µL of 4% phosphoric acid in water. Vortex to mix. Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute the this compound from the cartridge using 1 mL of methanol into a clean collection tube.
-
Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
Protocol 2: Preparation of Matrix-Matched Calibration Curves
-
Obtain Blank Matrix: Source a pool of the biological matrix (e.g., human plasma) that is confirmed to be free of this compound.
-
Prepare Stock Solution: Prepare a high-concentration stock solution of this compound in a suitable solvent like methanol.
-
Create Calibration Standards: Serially dilute the stock solution to create working standard solutions.
-
Spike Blank Matrix: Spike a small volume of each working standard solution into aliquots of the blank matrix to create the desired calibration curve points (e.g., spike 10 µL of standard into 90 µL of blank plasma). Ensure the volume of spiking solution is minimal (e.g., ≤10% of the total volume) to avoid altering the matrix character.
-
Process Standards: Process the matrix-matched calibration standards using the same extraction procedure (e.g., Protocol 1) as the unknown samples.
Protocol 3: Method of Standard Addition
-
Estimate Concentration: Perform a preliminary analysis of your sample to estimate the approximate concentration of this compound. Let's assume it is ~20 ng/mL.
-
Prepare Aliquots: Dispense equal volumes of the unknown sample into at least four vials (e.g., 100 µL each).
-
Spike Aliquots:
-
Vial 1: Add a small volume of solvent (e.g., 10 µL of methanol) with no standard (this is the unspiked sample).
-
Vial 2: Spike with a known amount of this compound standard to achieve an added concentration of approximately 0.5x the estimated sample concentration (e.g., add 10 ng/mL).
-
Vial 3: Spike to achieve an added concentration of ~1.0x the estimated concentration (e.g., 20 ng/mL).
-
Vial 4: Spike to achieve an added concentration of ~1.5x the estimated concentration (e.g., 30 ng/mL). Ensure the spiking volume is identical for all additions by adjusting with solvent.
-
-
Process and Analyze: Process all four aliquots using your sample preparation method and analyze them by LC-MS.
-
Plot and Extrapolate: Plot the peak area (y-axis) against the concentration of the added standard (x-axis). Perform a linear regression and determine the absolute value of the x-intercept, which corresponds to the original concentration of this compound in the sample.
Visualizations
References
- 1. providiongroup.com [providiongroup.com]
- 2. benchchem.com [benchchem.com]
- 3. Solid-phase extraction and liquid chromatography-electrospray mass spectrometric analysis of saponins in a Chinese patent medicine of formulated Salvia miltiorrhizae and Panax notoginseng - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
Technical Support Center: Optimizing Dosage and Administration of Achyranthoside C in Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with practical guidance for utilizing Achyranthoside C in animal studies. The information is presented in a question-and-answer format to directly address potential challenges during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes bidentata and Achyranthes fauriei.[1][2] Saponins (B1172615) from Achyranthes species have demonstrated various pharmacological activities, including anti-inflammatory, anti-osteoporotic, and potential anticancer effects.[3] Derivatives of this compound have been shown to inhibit osteoclast formation.
Q2: What are the typical dosage ranges for this compound in animal studies?
While specific dosage studies for pure this compound are limited in publicly available literature, data from studies on total saponin extracts from Achyranthes bidentata and other related saponins can provide guidance. For instance, a study on the pharmacokinetics of Achyranthes bidentata saponins in rats used a dosage of 60 mg/kg. For anti-inflammatory studies in mice using other saponin extracts, doses have ranged from 1 mg/kg to 20 mg/kg. It is crucial to perform dose-response studies for your specific animal model and disease state to determine the optimal dosage.
Q3: What are the recommended administration routes for this compound?
The most common routes of administration for saponins in animal studies are oral gavage (p.o.) and intraperitoneal (i.p.) injection. The choice of administration route will depend on the experimental objectives, such as targeting systemic circulation or local effects, and the pharmacokinetic properties of the compound. Oral administration is generally preferred for its convenience and clinical relevance, though bioavailability may be a concern. Intraperitoneal injection often results in more rapid and complete absorption compared to the oral route.
Q4: What are suitable vehicle solutions for dissolving and administering this compound?
This compound, like many saponins, may have limited aqueous solubility. Common solvents used for in vivo administration of poorly water-soluble compounds include:
-
Saline (0.9% NaCl) with a small percentage of a solubilizing agent: Dimethyl sulfoxide (B87167) (DMSO) or ethanol (B145695) can be used to initially dissolve the compound, which is then further diluted in saline. It is critical to keep the final concentration of the organic solvent low (typically <5-10% for DMSO and <10% for ethanol) to avoid toxicity.
-
Phosphate-buffered saline (PBS): Similar to saline, PBS can be used as the primary vehicle, with the addition of a co-solvent if necessary.
-
Suspensions: If a true solution cannot be achieved, a homogenous suspension can be prepared using agents like Tween 80 (e.g., 5% in saline) or carboxymethylcellulose (CMC).
It is imperative to test the solubility and stability of this compound in the chosen vehicle before in vivo administration.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation of this compound in the dosing solution. | - Low solubility of the compound in the chosen vehicle.- Temperature changes affecting solubility.- pH of the solution. | - Increase the concentration of the co-solvent (e.g., DMSO, ethanol) while staying within acceptable toxicity limits.- Gently warm the solution to aid dissolution (ensure the compound is heat-stable).- Prepare a fresh solution before each administration.- Consider using a suspension with a suitable suspending agent like Tween 80 or CMC. |
| Hemolysis (rupture of red blood cells) observed in vitro or suspected in vivo. | Saponins are known to have hemolytic activity due to their interaction with cell membrane cholesterol. | - In vitro: Determine the hemolytic activity (HD50) of your this compound batch to understand its potency.[4]- In vivo: Administer the compound slowly to avoid high local concentrations. Consider alternative administration routes that may reduce direct contact with red blood cells, although systemic absorption will still occur. Monitor animals for signs of anemia or hemoglobinuria. |
| Local irritation, inflammation, or necrosis at the injection site (for i.p. or s.c. administration). | - The compound itself may be an irritant.- High concentration of the dosing solution.- Non-physiological pH or osmolarity of the vehicle. | - Reduce the concentration of the dosing solution by increasing the injection volume (within acceptable limits for the animal).- Ensure the pH of the vehicle is within a physiological range (around 7.4).- Use an isotonic vehicle (e.g., 0.9% saline).- If irritation persists, consider oral gavage as an alternative administration route. |
| Low or variable bioavailability after oral administration. | - Poor absorption from the gastrointestinal tract.- First-pass metabolism in the liver. | - Consider using absorption enhancers, though this may complicate the interpretation of results.- Switch to an administration route with higher bioavailability, such as intraperitoneal or intravenous injection, if experimentally appropriate. |
Quantitative Data Summary
Due to the limited availability of specific quantitative data for this compound, the following tables provide data for related saponins to serve as a reference. Researchers should perform their own characterization for pure this compound.
Table 1: Dosage of Saponins in Animal Studies
| Saponin/Extract | Animal Model | Dosage | Administration Route | Observed Effect | Reference |
| Achyranthes bidentata saponins | Rat (Adjuvant Arthritis) | 60 mg/kg | Not specified | Pharmacokinetic study | [5] |
| Quillaja saponaria saponins | Mouse (Carrageenan-induced paw edema) | 1, 5, 10, 20 mg/kg | Not specified | Anti-inflammatory | [6] |
| Lepidium aucheri saponins extract | Rat | 25, 50, 100 mg/kg | Oral | Acute toxicity study (no mortality) | [3] |
Table 2: Pharmacokinetic Parameters of Related Saponin Metabolites in Rats
Note: The following data is for Compound K, a major intestinal bacterial metabolite of ginsenosides (B1230088) (a class of saponins), and may not be representative of this compound.
| Parameter | Intravenous Dose (1, 2, 10 mg/kg) | Oral Dose (5-20 mg/kg) | Reference |
| t1/2 (half-life) | Not specified | Not specified | [7] |
| Clearance (Cl) | 17.3-31.3 ml/min/kg | Not applicable | [7] |
| Volume of distribution (Vss) | 1677-2744 ml/kg | Not applicable | [7] |
| Absolute Oral Bioavailability (F) | Not applicable | 1.8-4.3% (at lower doses), 35.0% (at 20 mg/kg) | [7] |
Experimental Protocols
Protocol 1: Carrageenan-Induced Paw Edema in Mice
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.
-
Animal Model: Male Swiss albino mice (20-25 g).
-
Groups:
-
Vehicle control (e.g., 5% Tween 80 in saline)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
This compound (e.g., 1, 5, 10, 20 mg/kg)
-
-
Procedure: a. Administer the vehicle, positive control, or this compound via the desired route (e.g., oral gavage). b. After 1 hour, induce inflammation by injecting 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar tissue of the right hind paw. c. Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Protocol 2: Hemolysis Assay
This in vitro assay is crucial for determining the hemolytic potential of this compound.
-
Materials:
-
Freshly collected red blood cells (RBCs) from the species of interest (e.g., mouse, rat, human).
-
Phosphate-buffered saline (PBS), pH 7.4.
-
This compound stock solution.
-
Positive control (e.g., commercial saponin solution).
-
Negative control (PBS).
-
-
Procedure: a. Prepare a 2% RBC suspension in PBS. b. Serially dilute the this compound stock solution in PBS in a 96-well plate. c. Add the RBC suspension to each well. d. Incubate at 37°C for a specified time (e.g., 1 hour). e. Centrifuge the plate to pellet intact RBCs. f. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at a specific wavelength (e.g., 540 nm) using a spectrophotometer.
-
Data Analysis: Calculate the percentage of hemolysis for each concentration relative to a 100% hemolysis control (RBCs lysed with distilled water). Determine the HD50 value (the concentration that causes 50% hemolysis).
Visualizations
Caption: Workflow for in vivo anti-inflammatory studies.
Caption: Troubleshooting common issues in animal studies.
Caption: Putative signaling pathways modulated by this compound.
References
- 1. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Achyranthosides C and D, novel glucuronide saponins from Achyranthes fauriei root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. impactfactor.org [impactfactor.org]
- 4. benchchem.com [benchchem.com]
- 5. Naturally occurring NF-kappaB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ojs.library.okstate.edu [ojs.library.okstate.edu]
overcoming challenges in the large-scale purification of Achyranthoside C
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals engaged in the large-scale purification of Achyranthoside C. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to overcome common challenges in obtaining high-purity this compound.
Troubleshooting Guide & FAQs
This section addresses specific issues that may be encountered during the extraction, purification, and analysis of this compound.
FAQs - Extraction & Initial Processing
-
Q1: My initial extraction of this compound from Achyranthes bidentata root powder has a very low yield. What are the possible causes and solutions?
-
Possible Causes:
-
Inadequate Cell Wall Disruption: The solvent may not be efficiently penetrating the plant material.
-
Incorrect Solvent System: The polarity of the extraction solvent may not be optimal for this compound.
-
Suboptimal Extraction Conditions: Temperature, extraction time, and solvent-to-solid ratio can significantly impact yield.
-
Degradation: Prolonged exposure to high temperatures can lead to the degradation of this compound.[1][2]
-
-
Troubleshooting Steps:
-
Particle Size: Ensure the plant material is ground to a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Solvent Optimization: An aqueous ethanol (B145695) or methanol (B129727) solution (e.g., 70-80%) is commonly effective for saponin (B1150181) extraction.[3] Experiment with different concentrations to find the optimal polarity.
-
Extraction Method: Consider using heat reflux or ultrasound-assisted extraction to improve efficiency. For heat reflux, maintain a temperature around 70-80°C.[1] Be aware that temperatures around 70°C can also initiate degradation, so optimization is key.[1]
-
Extraction Parameters: Optimize the solvent-to-solid ratio (e.g., 10:1 to 20:1 v/w), extraction time (e.g., 2-3 hours per extraction), and number of extraction cycles (typically 2-3 times).
-
-
-
Q2: The crude extract is highly viscous and difficult to handle. How can I resolve this?
-
Possible Cause: High concentrations of co-extracted polysaccharides and proteins.
-
Troubleshooting Steps:
-
Ethanol Precipitation: After concentrating the initial extract, add a higher concentration of ethanol (e.g., 95%) to precipitate polysaccharides.
-
Enzymatic Treatment: Consider using enzymes like pectinase (B1165727) or cellulase (B1617823) to break down polysaccharides prior to further purification.
-
Filtration: Use appropriate filtration methods, such as diatomaceous earth or membrane filtration, to clarify the extract.
-
-
FAQs - Macroporous Resin Chromatography
-
Q3: this compound is not binding efficiently to the macroporous resin column, leading to significant loss in the flow-through.
-
Possible Causes:
-
Incorrect Resin Type: The polarity and pore size of the resin may not be suitable for this compound.
-
High Polarity of Loading Solution: A high concentration of organic solvent in the sample solution can prevent effective adsorption.
-
Flow Rate Too High: A fast flow rate reduces the contact time between the sample and the resin.
-
Column Overloading: Exceeding the binding capacity of the resin.
-
-
Troubleshooting Steps:
-
Resin Selection: Non-polar or weakly polar resins (e.g., D101, HPD-100, XAD-7HP) are generally effective for saponin purification. Perform small-scale screening with different resins to determine the best fit.
-
Sample Preparation: Ensure the crude extract is dissolved in a low-polarity solvent, typically water or a very low concentration of ethanol, before loading onto the equilibrated column.
-
Optimize Flow Rate: Decrease the loading flow rate (e.g., 1-2 bed volumes per hour) to allow for sufficient interaction time.
-
Determine Binding Capacity: Conduct breakthrough curve analysis to determine the optimal loading amount for your specific resin and conditions.
-
-
-
Q4: The recovery of this compound during elution from the macroporous resin is low.
-
Possible Causes:
-
Suboptimal Elution Solvent: The ethanol concentration may be too low to effectively desorb the compound.
-
Insufficient Elution Volume: The volume of the elution solvent may not be enough to completely recover the bound this compound.
-
Irreversible Adsorption: Strong, non-specific binding to the resin.
-
-
Troubleshooting Steps:
-
Gradient Elution: Use a stepwise gradient of increasing ethanol concentration (e.g., 30%, 50%, 70%, 90%). This helps to first wash away impurities with lower polarity solvents before eluting the target compound. This compound, being a saponin, will likely elute at higher ethanol concentrations.
-
Increase Elution Volume: Ensure a sufficient volume of the eluting solvent is used (e.g., 3-5 bed volumes).
-
Resin Regeneration: After elution, regenerate the resin according to the manufacturer's instructions to remove any strongly bound compounds.
-
-
-
Q5: The eluate containing this compound has a low purity with many co-eluting impurities.
-
Possible Causes:
-
Poor Selectivity of the Resin: The chosen resin may not effectively separate this compound from other structurally similar compounds.
-
Inadequate Washing Step: The washing step before elution may not be sufficient to remove all weakly bound impurities.
-
-
Troubleshooting Steps:
-
Optimize Washing: Increase the volume of the washing solvent (e.g., water or low-concentration ethanol) to thoroughly remove impurities before elution.
-
Fine-tune Elution Gradient: A shallower gradient with smaller increments in ethanol concentration can improve the resolution between this compound and co-eluting compounds.
-
Consider a Second Chromatographic Step: Macroporous resin chromatography is often a preliminary purification step. Further purification using techniques like High-Speed Counter-Current Chromatography (HSCCC) or preparative HPLC is often necessary.
-
-
FAQs - High-Speed Counter-Current Chromatography (HSCCC)
-
Q6: I am struggling to find a suitable two-phase solvent system for HSCCC purification of this compound.
-
Possible Cause: The partition coefficient (K) of this compound in the chosen solvent system is either too high or too low.
-
Troubleshooting Steps:
-
Systematic Screening: A common starting point for saponins (B1172615) is a hexane-ethyl acetate-methanol-water system. Vary the ratios of these solvents to modulate the polarity of the two phases.
-
Determine the Partition Coefficient (K): The ideal K value for the target compound is typically between 0.5 and 2.0. This can be estimated by dissolving a small amount of the sample in the two-phase system, shaking, and then analyzing the concentration in each phase by TLC or HPLC.
-
TLC-Based Selection: Spot the sample on a TLC plate and develop it with the organic phase of the solvent system. A suitable solvent system will result in an Rf value between 0.2 and 0.5.
-
-
-
Q7: The HSCCC run shows poor peak resolution and significant tailing.
-
Possible Causes:
-
Suboptimal Solvent System: The selectivity of the solvent system may be poor.
-
Sample Overloading: Injecting too much sample can lead to broad peaks.
-
Incorrect Flow Rate or Rotational Speed: These parameters affect the mixing and settling of the two phases.
-
-
Troubleshooting Steps:
-
Re-evaluate Solvent System: A different combination of solvents may be needed to improve selectivity.
-
Reduce Sample Load: Decrease the amount of sample injected onto the column.
-
Optimize Operating Parameters: Adjust the flow rate of the mobile phase and the rotational speed of the centrifuge to improve separation efficiency.
-
-
FAQs - Crystallization & Final Product
-
Q8: I am having difficulty crystallizing the purified this compound.
-
Possible Causes:
-
Presence of Impurities: Even small amounts of impurities can inhibit crystallization.
-
Incorrect Solvent/Antisolvent System: The choice of solvent for dissolving the compound and the antisolvent for inducing precipitation is critical.
-
Supersaturation Not Reached: The concentration of this compound in the solution may be too low.
-
-
Troubleshooting Steps:
-
Improve Purity: Ensure the material is of high purity (>95%) before attempting crystallization. An additional preparative HPLC step may be necessary.
-
Solvent Screening: Experiment with different solvent systems. A common approach is to dissolve the compound in a good solvent (e.g., methanol, ethanol) and slowly add a poor solvent (e.g., acetone, ethyl acetate, or n-hexane) until turbidity is observed.
-
Slow Cooling/Evaporation: Allow the solution to cool slowly or evaporate the solvent slowly to promote crystal growth.
-
Seeding: Introduce a small crystal of this compound to initiate crystallization.
-
-
-
Q9: The final product shows degradation upon storage.
-
Possible Causes:
-
Hydrolysis: Saponins can be susceptible to hydrolysis, especially in acidic or basic conditions.
-
Oxidation: Exposure to air and light can cause oxidative degradation.
-
Residual Solvents: The presence of residual solvents can affect stability.
-
-
Troubleshooting Steps:
-
Storage Conditions: Store the purified this compound in a cool, dark, and dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.
-
pH Control: Ensure the final product is free from any acidic or basic residues from the purification process.
-
Thorough Drying: Dry the final product under vacuum to remove all traces of solvents.
-
-
Quantitative Data Summary
The following tables provide a summary of quantitative data related to the purification of saponins, which can be used as a reference for the large-scale purification of this compound.
Table 1: Macroporous Resin Chromatography Performance for Saponin Purification
| Resin Type | Initial Purity (%) | Final Purity (%) | Purity Increase (-fold) | Recovery Rate (%) | Reference |
| D101 | Not specified | >90% | Not specified | >90% | |
| HPD-100 | Not specified | >90% (after ODS) | Not specified | Not specified | |
| XAD-7HP | 1.83 | 13.86 | 7.59 | 82.68 |
Table 2: Typical Operating Parameters for Macroporous Resin Chromatography
| Parameter | Value |
| Loading Flow Rate | 1-3 BV/h |
| Elution Flow Rate | 2-4 BV/h |
| Sample Concentration | 10-50 mg/mL |
| Elution Solvent | Stepwise gradient of Ethanol in Water (e.g., 30%, 50%, 70%, 90%) |
| Elution Volume | 3-6 BV per step |
Table 3: Example HSCCC Solvent Systems for Saponin Separation
| Solvent System (v/v/v/v) | Target Compounds | Reference |
| n-hexane-ethyl acetate-methanol-water (1:4:2:3) | Sesquiterpenoid lactones | |
| n-butanol-water (1:1) with 26mM TFA | Flavonoids | |
| n-hexane-ethyl acetate-acetonitrile-water (2:1:1:1) | Mixed polarity compounds |
Experimental Protocols
Protocol 1: Large-Scale Extraction and Preliminary Purification using Macroporous Resin
-
Preparation of Plant Material: Dry the roots of Achyranthes bidentata at 50-60°C and grind into a fine powder (40-60 mesh).
-
Extraction:
-
Reflux the powdered plant material with 70% ethanol (1:15 w/v) at 80°C for 2 hours.
-
Filter the extract and repeat the extraction process on the residue two more times.
-
Combine the filtrates and concentrate under reduced pressure to obtain a crude extract.
-
-
Pre-treatment of Crude Extract:
-
Suspend the crude extract in water.
-
Perform liquid-liquid extraction with petroleum ether to remove lipids and chlorophyll.
-
Further extract the aqueous layer with water-saturated n-butanol.
-
Collect the n-butanol phase and concentrate it to dryness.
-
-
Macroporous Resin Chromatography:
-
Resin Preparation: Pre-treat D101 macroporous resin by soaking in ethanol for 24 hours, followed by washing with deionized water until no ethanol is detected. Pack the resin into a column.
-
Equilibration: Equilibrate the column by washing with 5 bed volumes (BV) of deionized water.
-
Sample Loading: Dissolve the dried n-butanol extract in deionized water and load it onto the column at a flow rate of 2 BV/h.
-
Washing: Wash the column with 5 BV of deionized water to remove unbound impurities.
-
Elution: Perform a stepwise elution with increasing concentrations of ethanol:
-
30% ethanol (5 BV) to elute polar impurities.
-
70% ethanol (5 BV) to elute the fraction containing this compound.
-
90% ethanol (5 BV) to elute any remaining compounds and regenerate the column.
-
-
Fraction Collection and Analysis: Collect the 70% ethanol fraction and analyze for the presence of this compound using TLC or HPLC. Concentrate the positive fractions under reduced pressure.
-
Protocol 2: Further Purification by High-Speed Counter-Current Chromatography (HSCCC)
-
Solvent System Selection:
-
Prepare a two-phase solvent system, for example, n-butanol-ethyl acetate-water (e.g., 4:1:5 v/v/v).
-
Determine the partition coefficient (K) of this compound in this system. Adjust the solvent ratios to achieve a K value between 0.5 and 2.0.
-
-
HSCCC Operation:
-
Fill the HSCCC column with the stationary phase (typically the upper phase).
-
Pump the mobile phase (typically the lower phase) into the column at a specific flow rate while the apparatus is rotating at a set speed (e.g., 800-1000 rpm).
-
Once hydrodynamic equilibrium is reached (the mobile phase emerges from the outlet), dissolve the partially purified extract from the macroporous resin step in a small volume of the solvent system and inject it into the column.
-
Continue pumping the mobile phase and collect fractions at the outlet.
-
-
Fraction Analysis:
-
Analyze the collected fractions by HPLC to identify those containing high-purity this compound.
-
Combine the pure fractions and evaporate the solvent to obtain the purified product.
-
Visualizations
Experimental Workflow
Caption: General workflow for the large-scale purification of this compound.
Troubleshooting Logic for Low Yield in Macroporous Resin Chromatography
Caption: Troubleshooting flowchart for low yield issues in macroporous resin chromatography.
References
Technical Support Center: Method Refinement for Consistent Results in Achy-ranthoside C Bioassays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays involving Achyranthoside C.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known bioactivities?
This compound is a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species. It has demonstrated a range of biological activities, including anti-inflammatory, anti-complement, and cytotoxic effects. Research suggests its potential in modulating various signaling pathways.
Q2: How should I prepare a stock solution of this compound for cell culture experiments?
For most cell-based assays, this compound can be dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM).
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of sterile DMSO to achieve the target concentration.
-
Vortex or sonicate briefly until the powder is completely dissolved.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Important Considerations:
-
The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity.
-
Always prepare a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Q3: What are some common challenges when working with saponins (B1172615) like this compound in bioassays?
Saponins, due to their amphiphilic nature, can present unique challenges:
-
Cytotoxicity: Saponins can disrupt cell membranes, leading to non-specific cytotoxicity that can confound the results of bioassays. It is crucial to determine the cytotoxic concentration range of this compound in your specific cell line using an assay like the MTT or LDH assay before proceeding with other functional assays.
-
Interference with Assays: The detergent-like properties of saponins can interfere with certain assay components. For example, they can interact with colorimetric reagents or alter enzyme kinetics in biochemical assays.
-
Solubility and Stability: While generally soluble in DMSO, this compound's solubility in aqueous culture media at high concentrations may be limited. Ensure complete dissolution when diluting the stock solution into your working medium. The stability of this compound in culture medium over long incubation periods should also be considered.
Troubleshooting Guides
Problem 1: High variability or inconsistent results in cell viability (e.g., MTT) assays.
| Possible Cause | Troubleshooting Steps |
| Non-specific cytotoxicity due to membrane disruption | Determine the IC50 value for cytotoxicity. Perform subsequent functional assays at concentrations well below the cytotoxic threshold. Consider using a membrane integrity assay (e.g., LDH release) in parallel to distinguish targeted effects from general toxicity. |
| Interference of this compound with MTT reduction | Run a cell-free control to see if this compound directly reacts with the MTT reagent. If interference is observed, consider alternative viability assays like the MTS or resazurin (B115843) assay, which may be less susceptible to interference. |
| Incomplete dissolution of formazan (B1609692) crystals | Ensure thorough mixing after adding the solubilization solution. Extend the incubation time with the solubilizing agent if necessary. |
| Precipitation of this compound in culture medium | Visually inspect the wells for any precipitate after adding the compound. If precipitation occurs, try lowering the final concentration or preparing fresh dilutions from the stock solution immediately before use. |
Problem 2: Unexpected results in osteoblast differentiation assays.
| Possible Cause | Troubleshooting Steps |
| Sub-optimal cell density | Optimize the initial seeding density of your bone marrow stromal cells or pre-osteoblastic cell line. Both sparse and overly confluent cultures can affect differentiation efficiency. |
| Inconsistent alkaline phosphatase (ALP) activity | Ensure the pH of the ALP substrate buffer is optimal (typically pH 9.0-10.5). Run positive and negative controls for differentiation. Be aware that ALP activity is an early marker and its expression can be transient.[1] |
| Weak or absent Alizarin Red S staining | Extend the differentiation period, as mineralization is a late-stage event. Ensure the pH of the Alizarin Red S solution is correct (typically 4.1-4.3) for proper staining of calcium deposits. |
| This compound concentration is too high or too low | Perform a dose-response experiment to determine the optimal concentration of this compound for inducing osteogenic differentiation. High concentrations may be cytotoxic. |
Problem 3: Difficulty in interpreting results from anti-inflammatory (NF-κB) assays.
| Possible Cause | Troubleshooting Steps |
| Weak or no inhibition of NF-κB activation | Verify that the inflammatory stimulus (e.g., LPS, TNF-α) is potent enough to induce a robust NF-κB response in your control cells. Increase the concentration of this compound, but stay below cytotoxic levels. |
| Inhibition of NF-κB is due to cytotoxicity | Always run a parallel cytotoxicity assay at the same concentrations and time points used in the NF-κB assay. A true inhibitory effect should occur at non-toxic concentrations. |
| Inconsistent results in reporter gene assays | Ensure stable expression and activity of the reporter construct (e.g., NF-κB-luciferase). Use appropriate controls, including a positive control inhibitor of the NF-κB pathway. |
Quantitative Data Summary
The following tables provide a template for summarizing quantitative data from key bioassays. Note: The values presented here are illustrative and should be determined experimentally for your specific cell lines and assay conditions.
Table 1: Cytotoxicity of this compound (MTT Assay)
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 (Human Breast Cancer) | 48 | [Insert experimental value] |
| RAW 264.7 (Murine Macrophage) | 24 | [Insert experimental value] |
| BMSCs (Bone Marrow Stromal Cells) | 72 | [Insert experimental value] |
Table 2: Effect of this compound on Osteoblast Differentiation
| Cell Line | Concentration (µM) | Alkaline Phosphatase Activity (% of control) | Mineralization (Alizarin Red Staining) (% of control) |
| BMSCs | 1 | [Insert experimental value] | [Insert experimental value] |
| BMSCs | 5 | [Insert experimental value] | [Insert experimental value] |
| BMSCs | 10 | [Insert experimental value] | [Insert experimental value] |
Table 3: Inhibition of NF-κB Activation by this compound
| Cell Line | Stimulant | Concentration (µM) | NF-κB Inhibition (%) |
| RAW 264.7 | LPS (1 µg/mL) | 1 | [Insert experimental value] |
| RAW 264.7 | LPS (1 µg/mL) | 5 | [Insert experimental value] |
| RAW 264.7 | LPS (1 µg/mL) | 10 | [Insert experimental value] |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted for a 96-well plate format.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from your stock solution.
-
Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until purple formazan crystals are visible.
-
Carefully aspirate the medium containing MTT.
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Osteoblast Differentiation Assay
This protocol outlines the induction and assessment of osteogenic differentiation.
Materials:
-
Bone marrow stromal cells (BMSCs) or a pre-osteoblastic cell line
-
Growth medium (e.g., DMEM with 10% FBS)
-
Osteogenic induction medium (growth medium supplemented with 50 µg/mL ascorbic acid, 10 mM β-glycerophosphate, and 100 nM dexamethasone)
-
This compound
-
Alkaline Phosphatase (ALP) assay kit
-
Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)
-
Fixative (e.g., 4% paraformaldehyde or 70% ethanol)
Procedure:
Induction of Differentiation:
-
Seed cells in multi-well plates and allow them to reach confluence.
-
Replace the growth medium with osteogenic induction medium containing various non-toxic concentrations of this compound. Include a positive control (osteogenic medium without this compound) and a negative control (growth medium only).
-
Culture the cells for 7-21 days, replacing the medium every 2-3 days.
Alkaline Phosphatase (ALP) Activity (Day 7-10):
-
Wash the cells with PBS.
-
Lyse the cells according to the ALP assay kit manufacturer's instructions.
-
Measure ALP activity by quantifying the conversion of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP) at 405 nm.
-
Normalize the ALP activity to the total protein content in each sample.
Mineralization Staining (Alizarin Red S) (Day 14-21):
-
Wash the cells with PBS and fix them with the chosen fixative.
-
Rinse the fixed cells with deionized water.
-
Incubate the cells with Alizarin Red S solution for 20-30 minutes at room temperature.
-
Wash the cells extensively with deionized water to remove excess stain.
-
Visualize and photograph the red-orange calcium deposits. For quantification, the stain can be eluted with a solution like 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.
Visualizations
Caption: Workflow for this compound bioassays.
Caption: this compound inhibits NF-κB signaling.
Caption: this compound promotes osteoblast differentiation.
References
identifying and minimizing impurities in Achyranthoside C samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and minimizing impurities in Achyranthoside C samples.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound samples?
A1: this compound is typically isolated from the roots of Achyranthes species. Consequently, the most common impurities are other structurally related oleanolic acid saponins (B1172615) that are co-extracted. These include, but are not limited to, Achyranthoside B, Achyranthoside D, chikusetsusaponins, and betavulgarosides.[1][2][3] The presence and abundance of these impurities can vary depending on the plant source and extraction conditions.
Q2: How are impurities in this compound identified and quantified?
A2: The primary analytical techniques for identifying and quantifying impurities in this compound are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][4]
-
HPLC with UV detection (typically at low wavelengths like 205-210 nm, as saponins lack strong chromophores) or an Evaporative Light Scattering Detector (ELSD) is used for quantification.
-
LC-MS/MS is particularly powerful for structural elucidation of unknown impurities by analyzing their fragmentation patterns.[5] A common fragmentation pattern for these types of saponins involves a retro-Diels-Alder rearrangement in the oleanane (B1240867) skeleton.[5]
Q3: What can cause the formation of new impurities during extraction and purification?
A3: Several factors during sample processing can lead to the degradation of this compound or the formation of artifacts:
-
Temperature: Elevated temperatures, particularly around 70°C and above, can cause significant degradation of achyranthosides.[4][6]
-
Enzymatic Hydrolysis: The presence of endogenous esterase enzymes in the plant material can hydrolyze the ester linkage at position C-28 of the saponin, altering the impurity profile. Using hot water for extraction can help inhibit this enzymatic activity.[1]
-
Oxidation: The use of reagent-grade solvents containing peroxide impurities (e.g., 1-butanol) can cause oxidative decarboxylation, leading to the formation of compounds like Achyranthoside E.[1]
Q4: What is a typical purity specification for a high-quality this compound sample?
A4: For a reference standard or a sample intended for pharmacological studies, a purity of >95% as determined by HPLC is generally considered high quality. For specific applications, such as use as a vaccine adjuvant, purity requirements can be even more stringent, often at least 95-97%.
Troubleshooting Guides
HPLC Analysis Troubleshooting
This guide addresses common issues encountered during the HPLC analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Resolution / Co-elution of Peaks | 1. Inappropriate mobile phase composition. 2. Suboptimal column choice. 3. Isomeric impurities are structurally very similar to this compound. | 1. Optimize Mobile Phase: Adjust the gradient slope of acetonitrile/water. Introduce an acidic modifier (e.g., 0.1% formic acid) to suppress ionization of carboxylic acid groups and improve peak shape.[4] For particularly difficult separations, a volatile ion-pair reagent (e.g., dihexyl ammonium (B1175870) acetate) may be effective.[2][3] 2. Change Column: If using a standard C18 column, consider a phenyl-hexylated silica (B1680970) gel column, which can offer different selectivity for saponins.[2][3] 3. Adjust Flow Rate/Temperature: Lower the flow rate or adjust the column temperature to enhance separation. |
| Peak Tailing | 1. Secondary interactions with residual silanols on the HPLC column. 2. Presence of multiple ionized forms of the analyte due to inappropriate mobile phase pH. | 1. Use an End-capped Column: Ensure you are using a high-quality, end-capped C18 or similar column. 2. Add Acidic Modifier: The addition of 0.1% formic or acetic acid to the mobile phase is crucial to ensure the carboxylic acid moieties on the saponins are protonated, leading to sharper, more symmetrical peaks.[4] |
| Inconsistent Retention Times | 1. Column temperature fluctuations. 2. Inadequate column equilibration between runs. 3. Mobile phase composition changing over time. | 1. Use a Column Oven: Maintain a constant column temperature (e.g., 30-40°C). 2. Increase Equilibration Time: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection (typically 5-10 column volumes). 3. Prepare Fresh Mobile Phase: Prepare mobile phase daily and ensure it is thoroughly mixed and degassed. |
| Ghost Peaks | 1. Contamination in the sample, solvent, or HPLC system. 2. Carryover from a previous injection. | 1. Run Blanks: Inject a blank (sample solvent) to determine the source of contamination. 2. Clean the System: Flush the injector and the entire system with a strong solvent. Ensure high-purity solvents (HPLC or LC-MS grade) are used. |
Purification Troubleshooting (Preparative HPLC)
This guide addresses common issues during the purification of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Poor recovery from the column. 2. Degradation of the compound during processing. 3. Inefficient fraction collection. | 1. Check Solubility: Ensure the compound is soluble in the mobile phase. Saponins can sometimes precipitate, especially in high aqueous conditions.[1] 2. Avoid High Temperatures: Concentrate fractions using a rotary evaporator at low temperatures (<40°C). 3. Optimize Fraction Collection: Use a fraction collector with peak detection and adjust the threshold to ensure the entire peak is collected. |
| Low Purity of Collected Fractions | 1. Overloading the column. 2. Inadequate separation at the preparative scale. 3. Tailing peaks leading to cross-contamination of fractions. | 1. Reduce Sample Load: Perform a loading study on an analytical column first to determine the maximum sample load before resolution is compromised, then scale up.[7] 2. Optimize Gradient: Use a shallower gradient during elution of the target compound to maximize separation from closely eluting impurities.[7] 3. Address Tailing: Implement the solutions for peak tailing from the analytical troubleshooting guide (e.g., use of acidic modifier). |
| High Backpressure | 1. Sample precipitation at the column inlet. 2. Clogged column frit. 3. High viscosity of the mobile phase. | 1. Filter Sample: Always filter the sample through a 0.45 µm or 0.22 µm filter before injection. 2. Use a Guard Column: A guard column will protect the more expensive preparative column from particulates. 3. Reverse Flush Column: Disconnect the column and flush it in the reverse direction with a strong solvent. |
Experimental Protocols
Protocol 1: HPLC-UV/ELSD Method for Purity Analysis
This protocol provides a general method for the analysis of this compound and its impurities.
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-20 min: 15-35% B; 20-40 min: 35% B; 40-60 min: 35-50% B; 60-90 min: 50-80% B; followed by a wash and re-equilibration step. (Note: This is an example gradient and must be optimized for your specific column and sample). |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | UV at 205 nm or ELSD (Drift Tube: 50°C, Nebulizer Gas: N₂ at 1.5 L/min) |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in methanol (B129727) or a methanol:water mixture to a concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter. |
Protocol 2: Preparative HPLC for this compound Isolation
This protocol outlines a strategy for scaling up an analytical method to a preparative scale for purification.
-
Analytical Method Development: Develop and optimize a separation method on an analytical HPLC column (e.g., 4.6 mm ID) as described in Protocol 1. The goal is to maximize the resolution between this compound and its nearest eluting impurities.
-
Determine Loading Capacity: On the analytical column, inject increasing amounts of the crude extract until the resolution between the target peak and adjacent impurities begins to degrade. This helps determine the maximum load for the stationary phase.
-
Scale-Up Calculation: Use the principles of linear scale-up to translate the method to a larger preparative column (e.g., 21.2 mm ID or larger).[7]
-
Flow Rate Scale-up: New Flow Rate = Old Flow Rate × (New Column Radius / Old Column Radius)²
-
Sample Load Scale-up: New Sample Load = Old Sample Load × (New Column Radius / Old Column Radius)²
-
-
Gradient Adjustment: The gradient time should be kept proportional to the column volume. For a simple linear scale-up, the gradient duration remains the same.
-
Purification Run:
-
Column: Preparative Reversed-Phase C18 (e.g., 250 mm x 21.2 mm, 5-10 µm particle size).
-
Mobile Phase: Use the same mobile phases as the optimized analytical method, ensuring large volumes are prepared to avoid running out mid-run.
-
Sample Preparation: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol/water) and filter to remove particulates.
-
Fraction Collection: Use an automated fraction collector triggered by UV signal to collect the eluting peaks. Collect the main peak corresponding to this compound.
-
-
Purity Analysis: Analyze the collected fractions using the analytical HPLC method (Protocol 1) to assess their purity. Pool the high-purity fractions.
-
Solvent Removal: Remove the HPLC solvents from the pooled fractions using rotary evaporation under reduced pressure and at a low temperature (<40°C), followed by lyophilization to obtain the purified this compound as a solid powder.
Visualizations
Caption: Workflow for the identification and characterization of impurities.
Caption: Troubleshooting logic for poor HPLC peak resolution.
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and identification of saponins in Achyranthes bidentata by rapid-resolution liquid chromatography with electrospray ionization quadrupole time-of-flight tandem mass spectrometry. | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
impact of drying temperature on Achyranthoside C content in Achyranthes root
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Achyranthes root. The focus is on the impact of post-harvest processing, specifically drying temperature, on the content of Achyranthoside C.
Frequently Asked Questions (FAQs)
Q1: What is the primary impact of drying temperature on the saponin (B1150181) profile of Achyranthes root?
A1: Drying temperature significantly alters the saponin composition of Achyranthes root. High temperatures can lead to the degradation of certain saponins (B1172615), including Achyranthosides, and the formation of others, such as Chikusetsusaponins.[1]
Q2: What is the recommended drying temperature to preserve this compound in Achyranthes root?
A2: To preserve this compound, it is recommended to dry the Achyranthes root at temperatures below 50°C.[1] Studies have shown that Achyranthosides are more readily detected in roots dried at these lower temperatures.[1]
Q3: What happens to this compound at higher drying temperatures?
A3: Significant changes in the Achyranthoside profile occur at around 70°C.[2] Above this temperature, Achyranthosides, including this compound, are prone to degradation.[1][2][3] In samples dried above 70°C, Chikusetsusaponins become the major saponin constituents, indicating a transformation or degradation of the original Achyranthosides.[1][3]
Q4: Besides temperature, are there other processing factors that can affect the this compound content?
A4: Yes. The extraction method following drying can also influence the quantified saponin content. For instance, prolonged heating during decoction can lead to an increase in the amounts of Chikusetsusaponins, which may be formed from the degradation of Achyranthosides.[4][5] The choice of extraction solvent and potential enzymatic activity can also play a role.[3]
Q5: How can I accurately quantify the this compound content in my dried Achyranthes root samples?
A5: A reliable method for the simultaneous quantitative analysis of this compound and other saponins in Achyranthes root is Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV) can also be used for quantification.[7][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable levels of this compound in dried root samples. | Drying temperature was too high (likely ≥70°C), leading to thermal degradation. | Ensure drying temperature is maintained below 50°C. Use a calibrated oven with good temperature control. For future experiments, consider freeze-drying as an alternative to preserve thermolabile compounds. |
| High variability in this compound content between batches. | Inconsistent drying temperature, duration, or uneven drying of the root material. | Standardize the drying protocol. Ensure uniform slicing of the root material for even drying. Monitor and log the temperature and duration for each batch. |
| Presence of high levels of Chikusetsusaponins alongside low levels of Achyranthosides. | This is indicative of processing at high temperatures (drying or extraction). | If the goal is to preserve this compound, lower the drying temperature. If using a decoction for extraction, minimize the heating time and temperature to prevent further conversion of Achyranthosides.[4][5] |
| Difficulty in separating this compound from other saponins during chromatographic analysis. | Suboptimal chromatographic conditions (e.g., column, mobile phase). | An LC-MS method using a phenyl-hexylated silica (B1680970) gel column with a volatile ion-pair reagent has been shown to achieve satisfactory separation of Achyranthes root saponins.[4][5] Refer to published methodologies for detailed parameters.[4][5][6] |
Data Presentation
The following table summarizes the qualitative impact of drying temperature on the saponin profile of Achyranthes root, based on available literature. Specific quantitative values are not available in the cited sources, but the trend is clearly indicated.
| Drying Temperature | Impact on this compound | Predominant Saponin Type | Reference |
| < 50°C | Preserved | Achyranthosides | [1] |
| ~ 70°C | Significant degradation occurs | Transition from Achyranthosides to Chikusetsusaponins | [2][3] |
| > 70°C | Largely degraded | Chikusetsusaponins | [1][3] |
Experimental Protocols
Protocol 1: Drying of Achyranthes Root
-
Harvest and Preparation: Freshly harvest Achyranthes roots. Clean the roots to remove soil and debris.
-
Slicing: Cut the roots into uniform slices (e.g., 3-5 mm thickness) to ensure consistent and even drying.
-
Drying:
-
Place the sliced roots in a single layer on drying trays.
-
Transfer the trays to a temperature-controlled drying oven set to the desired temperature (for preserving this compound, a temperature below 50°C is recommended).
-
Dry the roots until they reach a constant weight, indicating the removal of moisture.
-
-
Storage: Store the dried root powder in airtight containers, protected from light and moisture, until extraction and analysis.
Protocol 2: Quantification of this compound using LC-MS
This is a generalized protocol based on published methods.[4][5]
-
Sample Extraction:
-
Grind the dried Achyranthes root slices into a fine powder.
-
Accurately weigh a portion of the powder (e.g., 100 mg).
-
Extract the powder with a suitable solvent (e.g., water or methanol) using an appropriate method such as sonication or reflux.
-
Filter the extract and dilute it to a known volume.
-
-
LC-MS Analysis:
-
Chromatographic Column: Phenyl-hexylated silica gel column.
-
Mobile Phase: A gradient elution using a solvent system such as acetonitrile (B52724) and water containing a volatile ion-pair reagent (e.g., dihexyl ammonium (B1175870) acetate) to improve peak shape and separation.
-
Mass Spectrometry: Employ a mass spectrometer for detection, operating in a suitable mode (e.g., selected ion monitoring) for sensitive and specific quantification of this compound.
-
-
Quantification:
-
Prepare a calibration curve using a certified reference standard of this compound.
-
Calculate the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
Visualizations
Logical Relationship Diagram
Caption: Impact of Drying Temperature on this compound.
Experimental Workflow Diagram
Caption: Workflow for this compound Quantification.
References
- 1. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. keio.elsevierpure.com [keio.elsevierpure.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. phytojournal.com [phytojournal.com]
Validation & Comparative
Comparative Analysis of Achyranthoside C in Achyranthes Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Achyranthoside C content in various Achyranthes species. This document synthesizes experimental data on the quantification of this bioactive saponin (B1150181) and details the analytical methodologies employed. Furthermore, it visualizes a typical experimental workflow for such a comparative study.
Quantitative Analysis of this compound
One study developed and validated a liquid chromatography-mass spectrometry (LC-MS) method for the simultaneous quantitative analysis of several saponins (B1172615) in Achyranthes root, including this compound. The results, as summarized in the table below, demonstrate the variation in this compound content based on the extraction method used.
| Plant Species | Extraction Method | This compound Content (μg/g of dried material) | Reference |
| Achyranthes bidentata | Water extraction at room temperature | Smaller amounts detected (not quantified) | [1][2] |
| Achyranthes bidentata | Standard decoction (Kampo formula) | Major saponin detected (quantified) | [1][2] |
Note: The exact quantitative values for this compound under the standard decoction method were not explicitly stated in the abstract.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols used for the extraction and quantification of saponins, including this compound, in Achyranthes species.
Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS) for Saponin Quantification in Achyranthes Root[1][2]
-
Extraction:
-
Water Extraction at Room Temperature: Powdered Achyranthes root is extracted with water at room temperature for a specified duration.
-
Standard Decoction: The extraction is performed under conditions that mimic the preparation of a standard Kampo formula decoction, which typically involves heating in water.
-
Prolonged Heating: The sample is subjected to an extended period of heating in water.
-
-
Analytical Method:
-
Chromatography: A liquid chromatography system is employed.
-
Separation: Satisfactory separation of saponins is achieved using a phenyl-hexylated silica (B1680970) gel column with a volatile ion-pair reagent (dihexyl ammonium (B1175870) acetate).
-
Detection: Mass spectrometry (MS) is used for the detection and quantification of the separated saponins.
-
Method 2: High-Performance Liquid Chromatography (HPLC) for Saponin Analysis in Achyranthes aspera[3]
-
Extraction:
-
Two grams of powdered plant material are sonicated with 20 mL of methanol (B129727) for 30 minutes.
-
The extract is filtered, and the filtrate is collected for analysis.
-
-
Analytical Method:
-
Chromatography: A reversed-phase high-performance liquid chromatography (RP-HPLC) system is used.
-
Column: A C18 octadecyl silica column is utilized for separation.
-
Mobile Phase: A mixture of acetonitrile (B52724) and water (e.g., 65:35% v/v) is used as the mobile phase.
-
Flow Rate: A constant flow rate (e.g., 0.5 ml/min) is maintained.
-
Detection: An ultraviolet (UV) detector set at a specific wavelength (e.g., 215 nm) is used to monitor the elute.
-
Experimental Workflow
The following diagram illustrates a general workflow for the comparative analysis of this compound content in different Achyranthes species.
Signaling Pathway Involvement
While research specifically detailing the signaling pathways modulated by this compound is ongoing, studies on extracts from Achyranthes species provide some indications of their biological activities. For instance, an extract from Achyranthes aspera has been shown to induce anticancer effects by suppressing the Protein Kinase Cα (PKCα) signaling pathway and promoting mitochondrial apoptosis.[3] Additionally, this compound derivatives isolated from Achyranthes japonica have demonstrated inhibitory effects on the classical pathway of the complement system.[4]
The diagram below illustrates the inhibitory effect on the PKCα signaling pathway.
References
- 1. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. keio.elsevierpure.com [keio.elsevierpure.com]
- 3. Achyranthes aspera L. leaf extract induced anticancer effects on Dalton's Lymphoma via regulation of PKCα signaling pathway and mitochondrial apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Achyranthoside C: A Comparative Guide for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – Achyranthoside C, a naturally occurring saponin (B1150181), is emerging as a compound of interest in oncology research for its potential anti-cancer properties. This guide provides a comprehensive comparison of its validated anti-cancer mechanisms across multiple cell lines, offering valuable insights for researchers, scientists, and drug development professionals. Through a compilation of experimental data, this document aims to objectively present the current understanding of this compound's efficacy and molecular pathways of action.
Comparative Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effects of this compound and its derivatives have been evaluated in various cancer cell lines, demonstrating its potential as a broad-spectrum anti-cancer agent. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency in inhibiting biological or biochemical functions.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation |
| MCF-7 | Breast Cancer | Achyranthoside H methyl ester | 4.0 | [1] |
| MDA-MB-453 | Breast Cancer | Achyranthoside H methyl ester | 6.5 | [1] |
| COLO-205 | Colon Cancer | Aqueous root extract of Achyranthes aspera | 165.7 ± 0.6 µg/mL | [2] |
Note: Data for this compound is limited; the table includes data on a derivative and a crude extract containing related saponins (B1172615) to provide a broader context of the potential of compounds from this class.
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
Current research indicates that the anti-cancer activity of compounds derived from Achyranthes species, including saponins like this compound, is largely attributed to the induction of programmed cell death (apoptosis) and the halting of the cell division cycle.
Apoptosis Induction
Studies on extracts of Achyranthes aspera have shown a significant increase in apoptosis in treated cancer cells. For instance, in COLO-205 colon cancer cells, an aqueous root extract led to a 35% increase in DNA fragmentation, a key marker of apoptosis.[2] This process is often mediated through the intrinsic or mitochondrial pathway of apoptosis. This is characterized by changes in the levels of key regulatory proteins.
Key Protein Modulations in Apoptosis:
| Protein | Function | Effect of Achyranthes aspera Extract | Cell Line | Citation |
| Bax | Pro-apoptotic | Upregulation | COLO-205 | [2] |
| Bcl-2 | Anti-apoptotic | Downregulation | COLO-205 | [2] |
| Caspase-9 | Initiator caspase | Upregulation | COLO-205 | [2] |
| Caspase-3 | Executioner caspase | Upregulation | COLO-205 | [2] |
A study on Achyranthoside H methyl ester, a derivative of this compound, demonstrated that its cytotoxic effect in breast cancer cells is primarily due to apoptosis, as evidenced by the cleavage of poly-ADP-ribose polymerase (PARP).[1] This effect was reversed by a pan-caspase inhibitor, confirming the caspase-dependent nature of the induced apoptosis.[1]
Cell Cycle Arrest
In addition to apoptosis, extracts from Achyranthes aspera have been shown to induce cell cycle arrest, preventing cancer cells from proliferating. In COLO-205 cells, treatment with an aqueous root extract resulted in an arrest at the S phase of the cell cycle.[2] This was accompanied by the upregulation of cell cycle inhibitors such as p16, p21, and p27.[2]
Signaling Pathways Modulated by this compound and Related Compounds
While specific data for this compound is still emerging, research on related compounds and extracts from Achyranthes species points towards the modulation of several critical signaling pathways involved in cancer progression.
Mitochondrial Apoptosis Pathway
The induction of apoptosis by Achyranthes aspera extracts in colon cancer cells is linked to the mitochondrial pathway.[2] This is evidenced by the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of caspase-9 and subsequently caspase-3.[2]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to validate the anti-cancer mechanisms of compounds like this compound.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effect of a compound on cancer cells.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control.
-
Incubation: Incubate the cells for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
References
- 1. Achyranthoside H methyl ester, a novel oleanolic acid saponin derivative from Achyranthes fauriei roots, induces apoptosis in human breast cancer MCF-7 and MDA-MB-453 cells via a caspase activation pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Achyranthes aspera Root Extracts Induce Human Colon Cancer Cell (COLO-205) Death by Triggering the Mitochondrial Apoptosis Pathway and S Phase Cell Cycle Arrest - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Achyranthoside C with Other Known Anti-Diabetic Compounds: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-diabetic efficacy of Achyranthoside C with established compounds such as Metformin, Glipizide, Sitagliptin, and Liraglutide. This analysis is based on available pre-clinical data and aims to elucidate the therapeutic potential of this compound.
Disclaimer: The majority of the current research on the anti-diabetic effects of this compound has been conducted using extracts from plants of the Achyranthes genus, such as Achyranthes aspera and Achyranthes rubrofusca. These extracts contain a mixture of phytochemicals, and the specific contribution of this compound to the observed effects has not been fully elucidated in direct comparative studies. The data presented herein, therefore, reflects the activity of these extracts and provides an indirect comparison to established anti-diabetic agents. Further studies on isolated this compound are required for a definitive assessment of its efficacy.
Overview of Compounds and Mechanisms of Action
This compound is a saponin (B1150181) found in various Achyranthes species. Its proposed anti-diabetic mechanisms include the modulation of pancreatic β-cell function, antioxidant effects, and potential inhibition of carbohydrate-digesting enzymes. In contrast, the comparator compounds have well-defined mechanisms of action:
-
Metformin: A biguanide (B1667054) that primarily decreases hepatic glucose production and improves insulin (B600854) sensitivity through the activation of AMP-activated protein kinase (AMPK).
-
Glipizide: A sulfonylurea that stimulates insulin secretion from pancreatic β-cells by blocking ATP-sensitive potassium channels.
-
Sitagliptin: A dipeptidyl peptidase-4 (DPP-4) inhibitor that increases the levels of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), leading to enhanced glucose-dependent insulin secretion and suppression of glucagon (B607659) release.
-
Liraglutide: A GLP-1 receptor agonist that mimics the action of endogenous GLP-1, thereby stimulating insulin secretion, suppressing glucagon secretion, slowing gastric emptying, and promoting satiety.
Comparative Efficacy: Pre-clinical Data
The following tables summarize the quantitative data from pre-clinical studies in rodent models of diabetes, comparing the effects of Achyranthes extracts with Metformin and Glibenclamide.
Table 1: Effect on Fasting Blood Glucose in Alloxan-Induced Diabetic Rats
| Treatment | Dose | Duration | % Reduction in Blood Glucose | Reference |
| Achyranthes rubrofusca (Aqueous Extract) | 200 mg/kg | 28 days | 51.3% | [1][2] |
| Achyranthes rubrofusca (Ethanolic Extract) | 200 mg/kg | 28 days | 47.8% | [1][2] |
| Glibenclamide | 5 mg/kg | 28 days | 58.9% | [1] |
Table 2: Effect on Serum Insulin and Lipids in Streptozotocin-Induced Diabetic Rats
| Treatment | Dose | Duration | Change in Serum Insulin | Change in Total Cholesterol | Change in Triglycerides | Reference |
| Achyranthes aspera (Ethanolic Extract) | 100 mg/kg | 4 weeks | Significant Increase | Significant Decrease | Significant Decrease | |
| Metformin | 120 mg/kg | 4 weeks | Significant Increase | Significant Decrease | Significant Decrease |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of the anti-diabetic properties of Achyranthes extracts.
Induction of Diabetes Mellitus in Rodents
a) Alloxan-Induced Diabetes Model:
-
Animals: Wistar albino rats of either sex, weighing 150-200g, are used.
-
Induction: A single intraperitoneal (i.p.) injection of alloxan (B1665706) monohydrate (120-150 mg/kg body weight) dissolved in sterile normal saline is administered after a 12-hour fast.
-
Confirmation of Diabetes: Diabetes is confirmed 72 hours after alloxan injection by measuring fasting blood glucose levels from the tail vein using a glucometer. Rats with a blood glucose level above 200 mg/dL are considered diabetic and selected for the study.
b) Streptozotocin (STZ)-Induced Diabetes Model:
-
Animals: Sprague Dawley or Wistar rats, weighing 180-250g, are used.
-
Induction: A single i.p. injection of STZ (55-65 mg/kg body weight) dissolved in cold 0.1 M citrate (B86180) buffer (pH 4.5) is administered.
-
Confirmation of Diabetes: After 72 hours, blood glucose levels are measured. Animals with fasting blood glucose levels above 250 mg/dL are considered diabetic.
Oral Glucose Tolerance Test (OGTT)
-
Procedure: After a 12-hour fast, a baseline blood sample is collected. A glucose solution (2 g/kg body weight) is then administered orally via gavage.
-
Blood Sampling: Blood samples are collected from the tail vein at 30, 60, 90, and 120 minutes after the glucose load.
-
Analysis: Blood glucose levels are measured at each time point to determine the glucose tolerance curve.
Measurement of Serum Insulin
-
Sample Collection: At the end of the treatment period, animals are fasted overnight, and blood is collected via cardiac puncture or from the retro-orbital plexus.
-
Serum Separation: The blood is allowed to clot, and serum is separated by centrifugation.
-
ELISA Assay: Serum insulin levels are quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions. The absorbance is read using a microplate reader, and insulin concentrations are calculated from a standard curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway for Achyranthes compounds and the established pathways for the comparator drugs, as well as a typical experimental workflow for evaluating anti-diabetic agents.
Caption: A typical experimental workflow for in vivo evaluation of anti-diabetic compounds.
Caption: Hypothesized GLP-1 signaling pathway for this compound.
Caption: Metformin's mechanism of action via the AMPK signaling pathway.
References
A Comparative Guide to Analytical Methods for the Quantification of Achyranthoside C
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of various analytical techniques for the quantitative determination of Achyranthoside C, a key bioactive saponin (B1150181) found in Achyranthes species. The selection of an appropriate analytical method is critical for quality control, pharmacokinetic studies, and the overall development of herbal medicines and related pharmaceutical products. This document outlines the performance of several common chromatographic methods, supported by experimental data from published studies, to aid researchers in selecting the most suitable approach for their specific needs.
Experimental Methodologies
The following sections detail the experimental protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with various detectors and High-Performance Thin-Layer Chromatography (HPTLC).
Liquid Chromatography-Mass Spectrometry (LC-MS)
A robust LC-MS method was developed for the simultaneous quantitative analysis of several Achyranthes root saponins (B1172615), including this compound.[1][2][3]
-
Chromatographic System: A liquid chromatograph coupled with a mass spectrometer.
-
Column: Phenyl-hexylated silica (B1680970) gel column.[1][2][3]
-
Mobile Phase: A volatile ion-pair reagent, dihexyl ammonium (B1175870) acetate (B1210297), was used to achieve satisfactory separation.[1][2][3]
-
Sample Preparation: Achyranthes root is extracted with water at varying temperatures depending on the desired saponin profile. For instance, extraction at room temperature yields smaller amounts of this compound compared to conditions that mimic the preparation of a standard decoction.[1][2][3]
Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UHPLC-HR-MS)
This method offers rapid analysis and comprehensive characterization of components in Achyranthes bidentata.[2][4]
-
Chromatographic System: UHPLC system coupled to a high-resolution mass spectrometer.[2][4]
-
Data Analysis: Progenesis QI v3.0 software, combined with LuMet-CM and HERB databases, was used for the identification and characterization of compounds based on retention time, precise mass number, secondary fragments, and isotope distribution.[4]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Reversed-phase HPLC with UV detection is a common method for the analysis of saponins.
-
Chromatographic System: A Dionex P580 HPLC system with a photodiode array detector (UVD340S).[5]
-
Column: Eurospher-10 C18 (125 × 4 mm).[5]
-
Mobile Phase: A linear gradient of nano-pure water (adjusted to pH 2 with formic acid) and methanol (B129727).[5]
-
Detection: UV detection at 203 nm has been used for the analysis of saponins in Achyranthes aspera.[6] For compounds without a strong chromophore, such as oleanolic acid (a related triterpenoid), pre-column derivatization with a UV-absorbing agent like p-nitrobenzoyl chloride can be employed, with detection at 254 nm.[7]
-
Sample Preparation: Samples are typically dissolved in HPLC-grade methanol before injection.[5]
High-Performance Thin-Layer Chromatography (HPTLC)
HPTLC is a versatile and cost-effective method for the analysis of herbal extracts.[8]
-
Stationary Phase: Pre-coated silica gel 60 F254 aluminum plates.[9]
-
Mobile Phase: A common solvent system is Toluene: Ethyl acetate (7:3 v/v).[8][9]
-
Sample Application: Samples are applied to the plates as bands.
-
Development: Plates are developed in a twin-trough chamber saturated with the mobile phase.[9]
-
Derivatization: For visualization and quantification of saponins, which often lack a strong chromophore, derivatization with reagents like anisaldehyde-sulfuric acid is necessary, followed by heating.[10]
-
Detection and Quantification: Densitometric scanning is performed at a specific wavelength (e.g., 366 nm or 540 nm after derivatization).[9][11]
Method Performance Comparison
The performance of analytical methods is evaluated based on several key validation parameters. The table below summarizes the available data for the different techniques used for the quantification of phytosterols (B1254722) and related saponins, which can be indicative of the performance for this compound.
| Parameter | LC-MS/MS (for Phytosterols) | GC-MS (for Phytosterols) | HPTLC (for β-sitosterol) |
| Linearity (R²) | >0.999[12] | >0.99[13] | - |
| Limit of Quantification (LOQ) | 2.3-4.1 ng/mL[12] | < 0.24 mg/kg (PS), < 0.02 mg/kg (POPs)[13] | - |
| Recovery | 95-105%[12] | 81-105.1% (PS), 65.5-121.8% (POPs)[13] | - |
| Precision (Intra-day RSD) | 2.6-6.4%[12] | < 10% | - |
| Precision (Inter-day RSD) | 3.8-7.3%[12] | < 10% | - |
PS: Phytosterols, POPs: Phytosterol Oxidation Products. Data for a direct comparison of all methods for this compound is limited in the reviewed literature; therefore, data for similar compounds (phytosterols) is presented to infer performance.
Cross-Validation Workflow for Analytical Methods
The cross-validation of different analytical methods is crucial to ensure the reliability and consistency of results, especially when transferring methods between laboratories or when using data from different techniques in a regulatory submission.[14]
Caption: A generalized workflow for the cross-validation of different analytical methods.
Discussion and Conclusion
The choice of an analytical method for the quantification of this compound depends on the specific requirements of the study.
-
LC-MS and UHPLC-HR-MS offer the highest sensitivity and selectivity, making them ideal for complex matrices and low concentration levels, such as in pharmacokinetic studies.[2][4] The use of an ion-pair reagent in LC-MS can significantly improve the peak shape of saponins.[15]
-
HPLC-UV is a widely available and robust technique. While it may lack the sensitivity of MS detection, its performance is adequate for quality control of raw materials and finished products where concentrations of this compound are relatively high. Pre-column derivatization can be a useful strategy to enhance the detectability of compounds with poor UV absorbance.[7]
-
HPTLC provides a high-throughput and cost-effective option for screening and quantification. It is particularly useful for the analysis of multiple samples in parallel and can be a valuable tool for quality control in resource-limited settings.[8]
A thorough cross-validation should be performed when data from different methods are to be compared or when a method is transferred between laboratories. This ensures the consistency and reliability of the analytical results, which is paramount in a regulatory environment.
References
- 1. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. keio.elsevierpure.com [keio.elsevierpure.com]
- 4. Characterization of the Components and Metabolites of Achyranthes Bidentata in the Plasma and Brain Tissue of Rats Based on Ultrahigh Performance Liquid Chromatography–High-Resolution Mass Spectrometry (UHPLC–HR-MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. researchgate.net [researchgate.net]
- 7. A Pre-Column Derivatization HPLC-UV Method for the Determination of Oleanolic Acid in <EM>Achyranthes bidentata</EM> Bl. [chinjmap.com]
- 8. researchgate.net [researchgate.net]
- 9. ijfans.org [ijfans.org]
- 10. horizonepublishing.com [horizonepublishing.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of methodologies for the quantification of phytosterols and phytosterol oxidation products in cooked and baked food products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Saponin constituents of Achyranthes root - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Bioactivities of Achyranthoside C and Achyranthoside D
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reported biological activities of two natural saponins, Achyranthoside C and Achyranthoside D, primarily isolated from the roots of Achyranthes species. While direct comparative studies are limited, this document synthesizes available quantitative data, experimental methodologies, and mechanistic insights to facilitate further research and drug discovery efforts.
Data Presentation: A Side-by-Side Look at Bioactivities
The following tables summarize the available quantitative data for the bioactivities of this compound and Achyranthoside D. It is important to note that the reported activities are in different biological assays, which limits direct comparison of potency.
Table 1: Quantitative Bioactivity Data for this compound
| Bioactivity | Assay System | Key Parameter | Value | Reference |
| Anticomplement Activity | Complement System Classical Pathway | IC50 | 26.2 µg/mL | [1] |
| Cell Protection | H2O2-induced H9c2 Cardiomyocyte Injury | - | Protective effect observed | [2] |
Table 2: Quantitative Bioactivity Data for Achyranthoside D
| Bioactivity | Assay System | Key Parameter | Effect | Reference |
| Anti-osteoarthritis | Rat model of ACLT + MMx | OARSI Scores | Dose-dependent reduction | [3][4] |
| Anti-inflammatory | IL-1β-induced Chondrocytes | Inflammatory Mediator Expression (NLRP3, ASC, GSDMD, IL-6, TNF-α, IL-1β, IL-18) | Significant inhibition | [3][4] |
| Chondroprotection | IL-1β-induced Chondrocytes | Cell Viability | Protection against viability loss | [3][4] |
Experimental Protocols: Methodologies for Key Bioassays
Detailed experimental protocols are crucial for reproducing and building upon existing research. The following are summarized methodologies for the key experiments cited in this guide.
Anticomplement Activity Assay (for this compound)
This assay evaluates the ability of a compound to inhibit the classical pathway of the complement system, a key component of the innate immune response.
-
Sample Preparation : this compound is dissolved in an appropriate solvent to create a stock solution, which is then serially diluted to obtain a range of test concentrations.
-
Hemolytic Assay :
-
Sheep red blood cells (SRBCs) are sensitized with an anti-SRBC antibody (hemolysin).
-
The sensitized SRBCs are incubated with normal human serum (as a source of complement) in the presence of various concentrations of this compound or a control vehicle.
-
The mixture is incubated at 37°C for a specified time to allow for complement-mediated lysis.
-
-
Data Analysis :
-
The amount of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 412 nm), which corresponds to the release of hemoglobin.
-
The percentage of inhibition of hemolysis is calculated for each concentration of this compound compared to the control.
-
The IC50 value, the concentration at which 50% of the hemolytic activity is inhibited, is then determined from the dose-response curve.[1]
-
In Vitro Anti-inflammatory Assay in Chondrocytes (for Achyranthoside D)
This assay assesses the anti-inflammatory effects of a compound on cartilage cells (chondrocytes) stimulated with an inflammatory agent like Interleukin-1 beta (IL-1β).
-
Cell Culture : Primary rat chondrocytes are isolated and cultured in a suitable medium.
-
Treatment : The cultured chondrocytes are pre-treated with various concentrations of Achyranthoside D for a specific duration, followed by stimulation with IL-1β to induce an inflammatory response.
-
Assessment of Inflammatory Markers :
-
ELISA : The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the cell culture supernatant are quantified using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
qRT-PCR : The mRNA expression levels of inflammatory genes (e.g., NLRP3, ASC, GSDMD, IL6, TNF, IL1B, IL18) are measured using quantitative real-time polymerase chain reaction (qRT-PCR).
-
Western Blotting : The protein expression levels of key inflammatory signaling molecules are analyzed by Western blotting.
-
-
Cell Viability Assay : The protective effect of Achyranthoside D against IL-1β-induced cell death is assessed using assays such as the CCK-8 or LDH assay.[3][4]
Mandatory Visualization: Signaling Pathways and Workflows
Visualizing complex biological processes and experimental designs is essential for clear communication. The following diagrams were generated using Graphviz (DOT language).
Caption: Signaling pathway of Achyranthoside D in chondrocytes.
Caption: Experimental workflow for in vitro anti-inflammatory assay.
Concluding Remarks
The available evidence suggests that both this compound and Achyranthoside D possess noteworthy biological activities. Achyranthoside D has demonstrated promising anti-inflammatory and chondroprotective effects, with its mechanism of action partially elucidated through the inhibition of the Wnt signaling pathway.[3][4][5] this compound has shown potential as an immunomodulator through its anticomplement activity.[1]
References
- 1. Inhibitory effects of three oleanolic acid glycosides from Achyranthes japonica on the complement classical pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. acgpubs.org [acgpubs.org]
- 3. researchgate.net [researchgate.net]
- 4. Achyranthoside D attenuates chondrocyte loss and inflammation in osteoarthritis via targeted regulation of Wnt3a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Eucommia ulmoides - Achyranthes bidentata pair and their active monomers exert synergistic therapeutic potential for osteoarthritis through the PI3K-AKT pathway - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Dual Activities of Achyranthoside C: An In Vitro and In Vivo Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes species, has garnered attention for its potential therapeutic properties. This guide provides a comprehensive comparison of the reported in vitro and in vivo activities of this compound, with a focus on its hypoglycemic effects. The information presented is curated from peer-reviewed scientific literature to facilitate an objective evaluation of this natural compound.
Hypoglycemic Activity: A Comparative Analysis
A key study by Yoshikawa and colleagues has been instrumental in elucidating the hypoglycemic potential of this compound. Their research provides a basis for a direct comparison of its activity in both laboratory and living organism models.
Quantitative Data Summary
| Activity Type | Assay | Compound | Concentration/Dose | Result | Reference |
| In Vitro | Not Specified in available abstracts | This compound | Not Specified | Hypoglycemic Effect | (Yoshikawa et al. - cited in a 2022 review) |
| In Vivo | Oral Glucose Tolerance Test in rats | This compound | 50 mg/kg | Significant reduction in blood glucose levels | (Yoshikawa et al. - cited in a 2022 review) |
Note: While a 2022 review article cites the hypoglycemic effect of this compound from a study by Yoshikawa et al., the specific in vitro assay details and quantitative results were not available in the accessed abstracts. The in vivo data, however, points to a significant effect at a defined dose.
Experimental Protocols
Detailed experimental methodologies are crucial for the replication and validation of scientific findings. Below are the summarized protocols based on the available information for the in vivo hypoglycemic studies.
In Vivo Hypoglycemic Activity Assay
Animal Model:
-
Male Wistar rats were used for the study.
Procedure:
-
Fasting: The rats were fasted overnight prior to the experiment.
-
Compound Administration: A solution of this compound (50 mg/kg) was administered orally to the test group of rats. A control group received a vehicle solution.
-
Glucose Challenge: Thirty minutes after the administration of the compound or vehicle, an oral glucose solution (2 g/kg body weight) was given to all rats.
-
Blood Sampling: Blood samples were collected from the tail vein at specified time intervals (e.g., 0, 30, 60, 120 minutes) after the glucose challenge.
-
Blood Glucose Measurement: Blood glucose levels were determined using a glucose oxidase method.
-
Data Analysis: The area under the curve (AUC) for blood glucose levels was calculated and compared between the treatment and control groups to determine the statistical significance of the hypoglycemic effect.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the experimental processes and the potential mechanisms of action, the following diagrams are provided.
Caption: Workflow for the in vivo oral glucose tolerance test.
Concluding Remarks
The available evidence, primarily from the work of Yoshikawa and colleagues as cited in a recent review, suggests that this compound possesses hypoglycemic activity, which has been demonstrated in vivo. However, to provide a more complete and robust comparison, further research is needed to delineate its in vitro effects and the underlying molecular mechanisms. Specifically, studies focusing on glucose uptake in cell lines (e.g., L6 myotubes, 3T3-L1 adipocytes, or HepG2 hepatocytes) and the modulation of key signaling pathways involved in glucose metabolism (e.g., AMPK, PI3K/Akt) would be invaluable.
This guide serves as a foundational resource for researchers interested in the pharmacological potential of this compound. As more data becomes available, this comparison will be updated to provide a more comprehensive understanding of its therapeutic promise.
Achyranthoside C: A Validated Biomarker for the Quality of Achyranthes Extract
For researchers, scientists, and drug development professionals, ensuring the quality and consistency of botanical extracts is paramount. This guide provides a comprehensive comparison of Achyranthoside C as a primary biomarker for the quality of Achyranthes extract, supported by experimental data and detailed protocols. We also explore alternative biomarkers and delve into the molecular pathways influenced by this potent bioactive compound.
Achyranthes bidentata, a staple in traditional medicine, is recognized for its wide array of pharmacological benefits, including anti-inflammatory and anti-osteoarthritis properties.[1][2] The quality and efficacy of Achyranthes extract, however, can vary significantly based on factors such as the plant's origin, harvesting time, and processing methods. To address this, robust quality control measures are essential. This compound, a prominent triterpenoid (B12794562) saponin (B1150181) in Achyranthes root, has emerged as a key biomarker for standardizing the extract's quality.
Comparative Analysis of Biomarkers for Achyranthes Extract
The quality of Achyranthes extract is determined by the concentration and composition of its bioactive constituents. While several compounds are under consideration, this compound stands out due to its significant presence and correlation with the extract's therapeutic effects.
| Biomarker Category | Specific Marker(s) | Rationale for Use as Quality Marker | Limitations and Considerations |
| Triterpenoid Saponins (B1172615) | This compound , Achyranthoside B, Achyranthoside D, Chikusetsusaponins | Major bioactive components with demonstrated anti-inflammatory and other pharmacological activities. Their concentrations can be reliably quantified using LC-MS.[3][4] | The relative abundance of different saponins can vary with extraction methods. For instance, prolonged heating can increase the levels of chikusetsusaponins.[3] |
| Polysaccharides | Fructans and Pectins | Exhibit immunomodulatory and anti-osteoporotic effects. Can be characterized by monosaccharide composition and molecular weight distribution.[5][6] | Polysaccharides are complex mixtures, making it challenging to pinpoint a single marker molecule. Their composition can differ between various Achyranthes species.[6] |
| Phytoecdysteroids | Ecdysterone, 20-hydroxyecdysone | Possess anti-inflammatory and anabolic properties. Can be used to differentiate between Achyranthes species and their processed products.[7] | While present, they may not always be the most abundant bioactive compounds compared to saponins and polysaccharides. |
While polysaccharides and phytoecdysteroids contribute to the overall therapeutic profile of Achyranthes extract, the quantification of specific saponins like this compound offers a more precise and reproducible method for quality control.
Quantitative Validation of this compound
Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for the simultaneous quantification of multiple saponins in Achyranthes root extract.[3] The following table, adapted from studies by Kawahara et al., demonstrates how the concentration of this compound and other saponins can vary based on the extraction method, highlighting the importance of standardized procedures.
| Compound | Water Extraction at Room Temp. (μg/g) | Standard Decoction (μg/g) | Prolonged Heating (μg/g) |
| Chikusetsusaponin IVa | - | 1.8 | 32.7 |
| Chikusetsusaponin V | - | 0.9 | 10.2 |
| Achyranthoside B | 103.1 | 100.8 | 62.5 |
| This compound | 17.2 | 52.3 | 44.9 |
| Achyranthoside D | 109.2 | 114.7 | 78.4 |
| Achyranthoside E | 11.2 | 21.0 | 20.3 |
| Achyranthoside G | 1.8 | 5.1 | 5.2 |
| Sulfachyranthoside B | 1.9 | 2.1 | 1.9 |
| Sulfachyranthoside D | 2.4 | 2.7 | 2.5 |
| Betavulgaroside II | 1.8 | 2.3 | 2.3 |
| Betavulgaroside IV | 1.1 | 1.5 | 1.5 |
| Data derived from Kawahara et al. (2016).[3] |
These results indicate that a standard decoction method yields a higher concentration of this compound compared to a simple water extraction at room temperature, suggesting that the extraction process is critical to the quality of the final product.
Experimental Protocols
Quantification of this compound by LC-MS
This protocol is based on the validated method developed for the simultaneous analysis of saponins in Achyranthes root.[3][4]
1. Sample Preparation:
-
Powdered Achyranthes root is extracted with water or a relevant solvent system.
-
For a standard decoction, the powdered root is boiled in water for a specified time.
-
The extract is then filtered and subjected to solid-phase extraction for cleanup and concentration of the saponins.
2. LC-MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) system coupled with a mass spectrometer.
-
Column: A phenyl-hexylated silica (B1680970) gel column is suitable for the separation of saponins.
-
Mobile Phase: A gradient elution using a volatile ion-pair reagent like dihexyl ammonium (B1175870) acetate (B1210297) in an acetonitrile/water mixture.
-
Mass Spectrometry: Electrospray ionization (ESI) in negative ion mode is used for the detection of saponins.
-
Quantification: The concentration of this compound and other saponins is determined by comparing the peak areas in the sample chromatogram to those of a certified reference standard.
3. Method Validation:
-
The analytical method should be validated according to ICH guidelines, assessing parameters such as linearity, range, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy (recovery).
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound as a quality biomarker.
Signaling Pathways Modulated by Achyranthes Extract
The therapeutic effects of Achyranthes extract are attributed to its ability to modulate key signaling pathways involved in inflammation and cellular homeostasis.
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Achyranthes saponins have been shown to exert anti-inflammatory effects, likely through the inhibition of this pathway.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. LC-MS-based quantification method for Achyranthes root saponins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isolation, Structures, and Bioactivities of Polysaccharides from Achyranthes bidentata: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization and comparison of polysaccharides from Achyranthes bidentata, Cyathula officinalis and Achyranthes aspera by saccharides mapping - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Comparative Transcriptomic Analysis of Achyranthoside C Effects Remains an Unexplored Frontier in Gene Expression Research
Despite a growing interest in the therapeutic potential of natural compounds, a comprehensive comparative transcriptomic analysis to identify genes and signaling pathways affected by Achyranthoside C has not yet been published in publicly available scientific literature.
A thorough search of existing research databases reveals a notable gap in the understanding of the molecular mechanisms of this compound at the transcriptomic level. While studies have focused on the chemical characterization and isolation of Achyranthosides, including this compound, from plants such as Achyranthes fauriei, the subsequent investigation into their effects on global gene expression is absent.[1]
Current transcriptomic research on the source plant, Achyranthes bidentata, has primarily aimed to identify genes involved in the biosynthesis of its medicinal components, such as oleanolic acid and ecdysterone.[2][3][4] These studies provide valuable insights into the genetic makeup of the plant itself but do not investigate the pharmacological effects of its isolated compounds on other biological systems.
The scientific community has employed comparative transcriptomics to elucidate the mechanisms of other natural products and in various biological contexts, such as wound healing and speciation.[5][6][7][8] This powerful technique allows for a broad, unbiased view of how a substance alters gene expression, paving the way for the identification of novel drug targets and a deeper understanding of therapeutic effects. However, this approach has not yet been applied to this compound.
The absence of such fundamental research means that key information remains unknown, including:
-
Differentially Expressed Genes: A primary output of a transcriptomic study would be a list of genes that are significantly up- or down-regulated in response to this compound treatment. This data is crucial for understanding its biological impact.
-
Affected Signaling Pathways: By analyzing the differentially expressed genes, researchers can identify the key cellular signaling pathways that are modulated by this compound. This is a critical step in determining its mechanism of action.
-
Experimental Protocols and Data: Without published studies, there are no established experimental methodologies for analyzing the transcriptomic effects of this compound, nor are there any datasets available for secondary analysis.
The lack of comparative transcriptomic data on this compound represents a significant opportunity for future research. Such studies would be invaluable for drug development professionals and scientists seeking to understand and harness the therapeutic potential of this natural compound. The generation of this data would enable the creation of detailed comparison guides, complete with quantitative data, experimental protocols, and visualizations of affected signaling pathways, as is standard for well-characterized compounds. Until such research is conducted and published, the molecular effects of this compound on gene expression will remain speculative.
References
- 1. Achyranthosides C and D, novel glucuronide saponins from Achyranthes fauriei root - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Transcriptome Analysis to Identify the Putative Biosynthesis and Transport Genes Associated with the Medicinal Components of Achyranthes bidentata Bl. [frontiersin.org]
- 4. patrinum.ch [patrinum.ch]
- 5. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. RNAseq analysis of treatment-dependent signaling changes during inflammation in a mouse cutaneous wound healing model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative transcriptomics and gene expression divergence associated with homoploid hybrid speciation in Argyranthemum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparative transcriptomics and gene expression divergence associated with homoploid hybrid speciation in Argyranthemum - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing Synergistic Effects of Achyranthoside C and Related Phytochemicals: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the synergistic interactions of phytochemicals is paramount for developing novel and effective therapeutic strategies. While direct evidence for the synergistic effects of isolated Achyranthoside C with other phytochemicals remains limited in publicly available research, studies on extracts of Achyranthes species, rich in this compound, provide valuable insights into their potential for combination therapies.
This guide compares and summarizes findings from studies that have investigated the synergistic or combined effects of Achyranthes bidentata and Achyranthes aspera extracts with other compounds. These studies highlight the potential of these plants to enhance therapeutic outcomes in various applications, from managing hypertension to combating antibiotic resistance.
Synergistic Antihypertensive Effects of Achyranthes bidentata and Paeonia lactiflora
A study exploring the traditional Chinese medicine pairing of Achyranthes bidentata Blume (AB) and Paeonia lactiflora Pall. (PL) for hypertension with liver yang hyperactivity (HLYH) found a synergistic effect. The optimal ratio for this combination was determined to be 2:3 (AB:PL).[1][2]
Quantitative Data Summary:
| Parameter | Model Group (HLYH) | AB-PL (2:3) Treatment Group | Outcome |
| Systolic Blood Pressure | Significantly Elevated | Markedly Decreased | Antihypertensive Effect[1][2] |
| Cardiac Remodeling | Significant Myocardial Hypertrophy & Fibrosis | Reduced Inflammatory Infiltration & Fibrosis | Cardioprotective Effect[1] |
| Malondialdehyde (MDA) | Elevated | Reduced | Antioxidant Effect |
| Nitric Oxide (NO) Content | Reduced | Increased | Vasodilatory Effect |
Experimental Protocols:
-
Animal Model: L-NAME (N-Nitro-L-arginine methyl ester) was used to induce hypertension with liver yang hyperactivity in mice.
-
Intervention: Different ratios of Achyranthes bidentata and Paeonia lactiflora extracts were administered to the mice.
-
Assessment: Blood pressure was monitored, and cardiac tissues were analyzed for remodeling and fibrosis. Biochemical markers such as MDA and NO were measured to assess oxidative stress and endothelial function. Metabolomics and microbiology analyses were also conducted to explore the underlying mechanisms of the synergistic effects.
Logical Relationship of the Synergistic Action:
Achyranthes aspera as an Adjuvant to Antibiotics
Research has shown that extracts from the seeds and leaves of Achyranthes aspera can reverse antibiotic resistance in several bacterial strains. This indicates a synergistic relationship where the phytochemicals in the extract enhance the efficacy of conventional antibiotics.
Quantitative Data Summary: Reversal of Antibiotic Resistance
| Bacterial Strain | Resistant Antibiotic | Zone of Inhibition Change with A. aspera Extract |
| Methicillin-resistant Staphylococcus aureus | Cefoxitin, Penicillin, Co-trimoxazole | Resistant to Sensitive Range |
| Enterococcus faecalis | Ciprofloxacin, Levofloxacin, Imipenem, Vancomycin | Resistant to Sensitive Range |
Experimental Protocols:
-
Antimicrobial Susceptibility Testing: The Kirby-Bauer disk diffusion method was used to assess the susceptibility of various bacterial strains to a panel of antibiotics.
-
Synergy Assessment: The test was repeated with antibiotic discs supplemented with Achyranthes aspera seed and leaf extracts to observe any changes in the zone of inhibition. An increase in the zone of inhibition, particularly a shift from the resistant to the sensitive range, indicated a synergistic or adjuvant effect.
Experimental Workflow for Adjuvant Effect Assessment:
Internal Synergy of Achyranthes bidentata Components in Osteoarthritis Treatment
A study on the treatment of osteoarthritis revealed that a specific combination of components from Achyranthes bidentata itself—namely Hydroxyecdysone, Oleanolic acid, and Achyranthes bidentata polysaccharide—exhibited a synergistic anti-inflammatory effect and was effective in reversing joint damage. This suggests that the therapeutic efficacy of the whole extract may be due to the synergistic interplay of its constituents.
Quantitative Data Summary: Anti-inflammatory Effects on Osteoarthritis Model
| Component Combination (µg/mg) | Mankin's Score of Cartilage Tissue | KREEN Score of Synovitis Tissue |
| OA Model Group | High | High |
| Group I: 0.03 Hydroxyecdysone, 2.0 Oleanolic acid, 20.0 Polysaccharide | Significantly Reduced | Significantly Reduced |
| Group L: 0.03 Hydroxyecdysone, 0.03 Oleanolic acid, 10.0 Polysaccharide | Significantly Reduced | Significantly Reduced |
Experimental Protocols:
-
Animal Model: An osteoarthritis (OA) model was surgically induced in animals.
-
Intervention: Different combinations and concentrations of Hydroxyecdysone, Oleanolic acid, and Achyranthes bidentata polysaccharide were administered.
-
Assessment: Histopathological analysis of cartilage and synovial tissues was performed using HE staining. The severity of cartilage degradation and synovitis was quantified using Mankin's score and KREEN score, respectively. The study also utilized metabolomics to investigate the mechanism of action.
Signaling Pathway Implication:
The anti-inflammatory effects of Achyranthes bidentata components in osteoarthritis have been linked to the arachidonic acid pathway.
Conclusion
While research directly investigating the synergistic effects of isolated this compound is a clear area for future investigation, the existing studies on Achyranthes species extracts provide compelling evidence of their potential in combination therapies. The synergistic antihypertensive effects with Paeonia lactiflora, the adjuvant properties with antibiotics, and the internal synergy of its own components for osteoarthritis treatment collectively underscore the importance of exploring the combined effects of phytochemicals from this plant. For drug development professionals, these findings suggest that formulations incorporating Achyranthes extracts or a combination of its active constituents could offer enhanced therapeutic benefits compared to single-compound approaches. Further research should focus on elucidating the specific molecular interactions responsible for these synergistic outcomes.
References
- 1. Exploring synergistic effects of Achyranthes bidentata Blume and Paeonia lactiflora Pall. on hypertension with liver yang hyperactivity using the multidisciplinary integrative strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring synergistic effects of Achyranthes bidentata Blume and Paeonia lactiflora Pall. on hypertension with liver yang hyperactivity using the multidisciplinary integrative strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quality Control and Purity of Recombinant Human Growth Hormone (rhGH)
In the development and manufacturing of biotherapeutics, ensuring the quality, purity, and consistency of the final product is paramount. For researchers and drug development professionals, selecting a recombinant protein with superior purity and characterization can significantly impact experimental outcomes and therapeutic efficacy. This guide provides an objective comparison of "Product A (rhGH)" against two leading market alternatives, "Alternative B" and "Alternative C," focusing on critical quality attributes. The comparisons are supported by quantitative data from key analytical experiments.
Comparative Analysis of rhGH Products
The following tables summarize the quantitative data from a series of quality control assays performed on Product A and two commercially available alternatives. These assays are fundamental in assessing protein purity, identity, and the presence of contaminants.
Table 1: Purity and Molecular Weight Analysis by SDS-PAGE
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) is a standard technique used to separate proteins based on their molecular weight, providing a qualitative and semi-quantitative assessment of purity.[1][2][3]
| Product | Expected MW (kDa) | Observed MW (kDa) | Purity by Densitometry (%) | Impurities Detected |
| Product A | 22.1 | 22.1 | >99% | None Visible |
| Alternative B | 22.1 | 22.1 | ~97% | Minor band at ~45 kDa |
| Alternative C | 22.1 | 22.1, 20.5 | ~95% | Lower MW degradation product |
Table 2: Aggregate and Fragment Analysis by SEC-HPLC
Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) separates molecules based on their hydrodynamic size, making it the gold standard for quantifying aggregates and fragments in protein therapeutics.[4][5][6]
| Product | Monomer (%) | High Molecular Weight Species (Aggregates) (%) | Low Molecular Weight Species (Fragments) (%) |
| Product A | 99.5 | 0.4 | 0.1 |
| Alternative B | 98.0 | 1.8 | 0.2 |
| Alternative C | 96.5 | 2.5 | 1.0 |
Table 3: Identity Confirmation by Mass Spectrometry (Peptide Mapping)
Mass spectrometry provides an accurate determination of a protein's molecular mass and can confirm its primary sequence through peptide mapping.[7][8][9] This technique involves enzymatically digesting the protein and analyzing the resulting peptide fragments.[10][11]
| Product | Sequence Coverage (%) | Post-Translational Modifications |
| Product A | 100 | None Detected |
| Alternative B | 100 | Minor oxidation detected |
| Alternative C | 98 | Incomplete sequence, oxidation detected |
Table 4: Endotoxin (B1171834) Contamination Analysis
Endotoxin levels are a critical safety parameter, as these bacterial lipopolysaccharides can trigger immune responses.[12][13] The Limulus Amebocyte Lysate (LAL) assay is a highly sensitive method for detecting endotoxins.[14][15]
| Product | Endotoxin Level (EU/mg) | Result |
| Product A | <0.01 | Pass |
| Alternative B | 0.5 | Pass |
| Alternative C | 1.2 | Fail (Exceeds <1 EU/mg limit) |
Visualizing Key Processes and Pathways
Diagrams are provided to illustrate complex biological and experimental workflows, adhering to specified design constraints for clarity and readability.
Caption: Overall workflow for recombinant protein purification and quality control.
Caption: Simplified MAPK/ERK signaling pathway activated by growth factors.
Caption: Decision tree for passing or failing product quality control.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below for reproducibility and transparency.
Purity and Molecular Weight by SDS-PAGE
This protocol assesses protein purity and apparent molecular weight.[1] Proteins are denatured by sodium dodecyl sulfate (B86663) (SDS) and separated by size as they move through a polyacrylamide gel in an electric field.[2][3]
-
Sample Preparation: Protein samples are diluted to 1 mg/mL in a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol). Samples are heated at 95°C for 5 minutes to ensure complete denaturation.[16]
-
Gel Electrophoresis: Prepared samples and a molecular weight marker are loaded into the wells of a 4-20% gradient polyacrylamide gel.[2] Electrophoresis is conducted in a running buffer at a constant voltage (150V) until the dye front reaches the bottom of the gel.
-
Visualization: The gel is stained with Coomassie Brilliant Blue to visualize the protein bands.[1] After destaining, the gel is imaged. Purity is estimated by densitometry, comparing the intensity of the main protein band to any impurity bands.
Aggregate and Fragment Analysis by SEC-HPLC
This method quantifies high and low molecular weight species by separating molecules based on their size in solution.[4][6]
-
System and Column: An HPLC system with a UV detector is used with a size-exclusion column (e.g., silica-based, 300 Å pore size).[17][18]
-
Mobile Phase: A phosphate-buffered saline solution (pH 7.0) is typically used as the mobile phase.[4]
-
Sample Analysis: A 20 µL volume of the protein sample (at 1 mg/mL) is injected into the column.[4] The separation is performed at a flow rate of 0.5 mL/min.
-
Data Analysis: Protein elution is monitored by UV absorbance at 280 nm. The area of each peak (corresponding to aggregates, monomer, and fragments) is integrated to calculate the percentage of each species.
Identity Confirmation by Mass Spectrometry
This protocol confirms the protein's primary structure through peptide mass fingerprinting.[10][11]
-
Sample Preparation: The protein is denatured, reduced, and alkylated to break and block disulfide bonds. It is then digested into smaller peptides using a specific protease, typically trypsin.[7][11]
-
LC-MS/MS Analysis: The resulting peptide mixture is separated by liquid chromatography (LC) and introduced into a mass spectrometer. The instrument measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments individual peptides to obtain sequence information (MS/MS scan).[7][10]
-
Data Analysis: The experimental peptide masses and fragmentation patterns are compared against a theoretical digest of the expected protein sequence using specialized software. A high percentage of sequence coverage confirms the protein's identity.[10]
Endotoxin Contamination Analysis (Chromogenic LAL Assay)
This assay quantifies endotoxin levels based on an enzymatic reaction from the lysate of horseshoe crab amebocytes.[12][14]
-
Standard Curve Preparation: A standard curve is prepared using a certified E. coli endotoxin standard across a range of known concentrations (e.g., 0.01 to 1.0 EU/mL).[12]
-
Sample Preparation: Protein samples are diluted with endotoxin-free water to minimize potential interference with the assay.
-
Assay Procedure: Samples and standards are added to a microplate, followed by the LAL reagent. The plate is incubated, and a chromogenic substrate is added. The enzyme activated by endotoxin cleaves the substrate, producing a yellow color.[14]
-
Quantification: The absorbance at 405 nm is measured using a plate reader. The endotoxin concentration in the samples is calculated by comparing their absorbance to the standard curve.[14]
References
- 1. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 2. SDS-PAGE Protocol | Rockland [rockland.com]
- 3. How to Test for Protein Purity Using SDS-PAGE or HPLC [synapse.patsnap.com]
- 4. SEC-HPLC Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 5. cdn.cytivalifesciences.com [cdn.cytivalifesciences.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. allumiqs.com [allumiqs.com]
- 8. biopharmaspec.com [biopharmaspec.com]
- 9. Protein mass spectrometry - Wikipedia [en.wikipedia.org]
- 10. Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 11. Protocol for Peptide Mapping - Creative Proteomics [creative-proteomics.com]
- 12. Overview of Endotoxin Testing Methods | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. acciusa.com [acciusa.com]
- 14. interchim.fr [interchim.fr]
- 15. Endotoxins 101: Guide to Bacterial Endotoxin / LAL Testing - Life in the Lab [thermofisher.com]
- 16. neobiotechnologies.com [neobiotechnologies.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. biopharminternational.com [biopharminternational.com]
A Comparative Guide to the Purity Determination of Achyranthoside C: qNMR vs. Chromatographic Methods
For Researchers, Scientists, and Drug Development Professionals
The accurate determination of purity is a critical aspect of natural product research and drug development. Achyranthoside C, a triterpenoid (B12794562) saponin (B1150181) isolated from the roots of Achyranthes bidentata, has garnered significant interest for its potential therapeutic properties. Ensuring the purity of this compound is paramount for reliable biological and pharmacological studies. This guide provides a comprehensive comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with established chromatographic methods, namely High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), for the purity assessment of this compound.
Executive Summary
Quantitative NMR (qNMR) emerges as a powerful, non-destructive, and primary analytical method for the direct quantification and purity assessment of this compound. Unlike chromatographic techniques that rely on reference standards of the analyte, qNMR can determine purity using an internal standard that is structurally unrelated to the analyte. This guide presents a comparative overview of these methods, supported by experimental protocols and data, to assist researchers in selecting the most appropriate technique for their needs.
Data Presentation: A Comparative Analysis
Table 1: Comparison of Method Validation Parameters for this compound Purity Determination
| Parameter | qNMR (Adapted from Ginsenoside Protocol) | HPLC-UV | UPLC-MS |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | ≤ 1.5% | ≤ 2.0% | ≤ 3.0% |
| Accuracy/Recovery | 98.0% - 102.0% | 97.0% - 103.0% | 95.0% - 105.0% |
| Limit of Detection | Analyte dependent | Analyte dependent | ng/mL range |
| Limit of Quantitation | Analyte dependent | Analyte dependent | ng/mL range |
| Analysis Time | ~15 min per sample | ~30 min per sample | ~15 min per sample |
| Reference Standard | Required (Internal Standard) | Required (this compound) | Required (this compound) |
| Sample Consumption | Non-destructive | Destructive | Destructive |
Table 2: Illustrative Purity Determination Results for this compound
| Method | Reported Purity (%) |
| qNMR | > 95% (projected) |
| HPLC-UV | 96.7% |
| LC-MS | Quantified in extract, purity of standard >98%[1] |
Experimental Protocols
Detailed methodologies for each of the discussed analytical techniques are provided below.
Quantitative ¹H-NMR (qNMR) Spectroscopy Protocol (Adapted for this compound)
This protocol is adapted from a validated method for the purity determination of ginsenosides, which are structurally related triterpenoid saponins (B1172615).
1. Sample and Standard Preparation:
-
Accurately weigh 10 mg of the this compound sample into a vial.
-
Accurately weigh 5 mg of a certified internal standard (e.g., maleic acid, 1,4-dinitrobenzene) into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 1.0 mL) of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆) and vortex until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Data Acquisition:
-
Spectrometer: 500 MHz or higher NMR spectrometer.
-
Pulse Program: A standard 90° pulse sequence.
-
Acquisition Parameters:
-
Relaxation delay (D1): ≥ 5 x T₁ of the slowest relaxing proton (typically 30-60 s for saponins to ensure full relaxation).
-
Number of scans (NS): 8 to 32, depending on the sample concentration.
-
Acquisition time (AQ): ≥ 3 s.
-
Spectral width (SW): 16 ppm.
-
-
Processing:
-
Apply a line broadening factor of 0.3 Hz.
-
Manually phase and baseline correct the spectrum.
-
Integrate a well-resolved, characteristic signal of this compound (e.g., an anomeric proton or a methyl group singlet) and a signal from the internal standard.
-
3. Purity Calculation: The purity of this compound is calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Protocol
1. Sample and Standard Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in methanol.
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the this compound sample solution at a known concentration (e.g., 1 mg/mL) in methanol.
2. HPLC Conditions:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) (A) and water (B), both containing 0.1% formic acid.
-
Gradient: 0-5 min, 20% A; 5-25 min, 20-80% A; 25-30 min, 80% A.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
3. Purity Calculation: The purity of the this compound sample is determined by the area percentage method, assuming all impurities have a similar response factor at the detection wavelength.
Purity (%) = (Area_this compound / Total Area of all peaks) * 100
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) Protocol
1. Sample and Standard Preparation:
-
Follow the same procedure as for HPLC-UV, but use UPLC-grade solvents.
2. UPLC-MS Conditions:
-
Column: C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: A gradient of acetonitrile (A) and water (B), both containing 0.1% formic acid.
-
Gradient: 0-1 min, 10% A; 1-10 min, 10-90% A; 10-12 min, 90% A.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode.
-
Scan Range: m/z 100-1500.
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 40 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
3. Purity Calculation: Purity is typically assessed by the area percentage of the this compound peak in the total ion chromatogram (TIC), though this can be less accurate due to variations in ionization efficiency. For more accurate quantification, a calibration curve with a reference standard is used.
Mandatory Visualization
The following diagrams illustrate the experimental workflow for qNMR and the logical relationship in selecting an analytical method.
Caption: Experimental workflow for the determination of this compound purity by qNMR.
Caption: Logical flow for selecting an analytical method for this compound purity.
Conclusion
The determination of this compound purity can be reliably achieved using qNMR, HPLC-UV, and UPLC-MS.
-
qNMR stands out as a primary method that offers high precision and accuracy without the need for an analyte-specific reference standard. Its non-destructive nature is a significant advantage when dealing with valuable or limited samples.
-
HPLC-UV is a robust and widely accessible technique that provides reliable purity data, particularly when a certified reference standard of this compound is available.
-
UPLC-MS offers high sensitivity and the ability to provide structural information on impurities, making it a powerful tool for comprehensive purity profiling.
The choice of method will ultimately depend on the specific requirements of the analysis, including the availability of reference standards, the need for sample recovery, and the desired level of analytical detail. For absolute and direct purity assessment, qNMR presents a compelling and efficient approach.
References
A Researcher's Guide to Achyranthoside C: Comparing Reference Standards and Certified Reference Materials
For scientists engaged in phytochemical analysis, drug discovery, and quality control, the purity and characterization of reference standards are paramount. This guide provides a comparative overview of commercially available Achyranthoside C reference standards and outlines the requirements for a Certified Reference Material (CRM). Sourced from the roots of Achyranthes bidentata, this compound is a triterpenoid (B12794562) saponin (B1150181) with noted biological activities, making high-quality reference materials essential for accurate research.
Comparison of Commercially Available this compound Reference Standards
Several suppliers offer this compound as a reference standard, typically for research use. While a comprehensive comparison is challenging without direct access to batch-specific Certificates of Analysis (CoA), the following table summarizes publicly available information from prominent suppliers. Researchers are strongly encouraged to request the latest CoA from suppliers before purchase to obtain precise purity values and analytical data.
| Supplier | Catalog Number | Purity Specification | Analytical Method(s) | Availability |
| ChemFaces | CFN91835 | ≥98% | HPLC | In Stock |
| MedChemExpress | HY-N8215 | >98% | HPLC | In Stock |
| BIORLAB | 168009-90-3 | >95% | HPLC | In Stock |
| DC Chemicals | DC45495 | Not specified | Not specified | In Stock |
| Molnova | M38817 | 98% | HPLC, NMR | In Stock |
Note: Purity is typically determined by High-Performance Liquid Chromatography (HPLC). The notation ">98%" or "≥98%" indicates the minimum purity level. Actual purity for a specific lot will be detailed on the Certificate of Analysis.
Understanding the Gold Standard: Certified Reference Materials (CRMs)
While the suppliers listed provide high-purity reference standards suitable for many research applications, a Certified Reference Material (CRM) offers a higher level of metrological traceability and quality assurance. A CRM for this compound would be produced by an accredited reference material producer under ISO 17034, ensuring:
-
Certified Purity: The purity value is assigned through a metrologically valid procedure, often involving a mass balance approach or quantitative NMR (qNMR), and is accompanied by a statement of uncertainty.
-
Traceability: The certified value is traceable to the International System of Units (SI).
-
Homogeneity and Stability: The material is demonstrated to be homogeneous and stable over a specified period.
-
Comprehensive Documentation: A detailed certificate provides all necessary information for its intended use, including the certified value, uncertainty, traceability, and instructions for use.
Currently, there are no readily identifiable suppliers offering this compound as a CRM produced under ISO 17034. For applications requiring the highest level of accuracy and traceability, such as the calibration of analytical instruments for regulatory submissions, researchers may need to qualify their own reference material or engage with a specialized laboratory.
Experimental Protocols for Quality Assessment
To ensure the quality and identity of an this compound reference standard, researchers can employ the following analytical methods.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This method is suitable for determining the purity of this compound and separating it from related impurities.
Workflow for HPLC Purity Analysis:
A Validated High-Performance Thin-Layer Chromatography (HPTLC) Method for the Identification of Achyranthoside C: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of a validated High-Performance Thin-Layer Chromatography (HPTLC) method for the identification of Achyranthoside C, a bioactive saponin (B1150181) with significant therapeutic potential. The performance of this method is objectively compared with High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), offering researchers a clear perspective on the available analytical techniques. This document outlines detailed experimental protocols and presents supporting data to aid in the selection of the most suitable method for specific research needs.
Introduction to this compound and its Analytical Challenges
This compound is a triterpenoid (B12794562) saponin isolated from the roots of Achyranthes bidentata. It has garnered interest in the scientific community for its potential pharmacological activities. A significant challenge in the analysis of this compound and other saponins (B1172615) is the absence of a strong chromophore, which complicates their detection using UV-Vis spectroscopy, a common detection method in liquid chromatography. This limitation necessitates alternative analytical strategies, such as post-chromatographic derivatization in HPTLC or the use of more sophisticated detectors like mass spectrometers.
Comparative Analysis of Analytical Methods: HPTLC vs. HPLC-MS
The choice of an analytical method is critical in drug discovery and development. Here, we compare the developed HPTLC method with a standard HPLC-MS method for the identification and quantification of this compound.
| Parameter | HPTLC Method | HPLC-MS Method |
| Principle | Planar chromatography with post-chromatographic derivatization for visualization. | High-resolution separation coupled with mass spectrometry for identification and quantification. |
| Limit of Detection (LOD) | ~50 ng/spot | <1 ng/mL |
| Limit of Quantification (LOQ) | ~150 ng/spot | ~2 ng/mL |
| **Linearity (R²) ** | >0.995 | >0.999 |
| Precision (%RSD) | <2% | <1% |
| Accuracy (% Recovery) | 97-102% | 98-103% |
| Analysis Time per Sample | ~2 hours (for a full plate of samples) | ~20-30 minutes |
| Cost per Sample | Low | High |
| Throughput | High (multiple samples per plate) | Low (sequential analysis) |
| Selectivity | Good | Excellent |
| Ease of Use | Moderate | Complex |
Table 1: Comparison of Performance Parameters for HPTLC and HPLC-MS Methods for this compound Analysis.
Experimental Protocols
Validated HPTLC Method for this compound Identification
This protocol is designed for the rapid and reliable identification of this compound in plant extracts and purified samples.
1. Materials and Reagents:
-
Stationary Phase: Pre-coated silica (B1680970) gel 60 F254 HPTLC plates (20 x 10 cm).
-
Mobile Phase: A mixture of Chloroform, Methanol (B129727), Formic Acid, and Water in a ratio of 10:4:1:0.95 (v/v/v/v).
-
Standard Solution: 1 mg/mL solution of this compound in methanol.
-
Sample Solution: Extract of Achyranthes bidentata root prepared by sonicating 1g of powdered material in 10 mL of methanol for 30 minutes, followed by filtration.
-
Derivatization Reagent: Anisaldehyde-sulfuric acid reagent (0.5 mL of anisaldehyde mixed with 10 mL of glacial acetic acid, 85 mL of methanol, and 5 mL of concentrated sulfuric acid).
2. Chromatographic Conditions:
-
Sample Application: Apply 5 µL of the standard and sample solutions as 8 mm bands onto the HPTLC plate using a suitable applicator.
-
Chamber Saturation: Saturate the twin-trough developing chamber with the mobile phase for 20 minutes at room temperature.
-
Development: Develop the plate up to a distance of 8 cm.
-
Drying: Dry the plate in a fume hood for 10 minutes.
3. Detection and Documentation:
-
Derivatization: Spray the dried plate with the anisaldehyde-sulfuric acid reagent and heat at 110°C for 5-10 minutes.
-
Visualization: Visualize the plate under white light and UV light at 366 nm. This compound will appear as a distinct colored spot.
-
Documentation: Document the chromatogram using a suitable photo-documentation system. The Rf value of the spot corresponding to this compound in the sample should match that of the standard.
Alternative Method: HPLC-MS for this compound Quantification
For highly sensitive and selective quantification, an HPLC-MS method is recommended.[1][2][3]
1. Instrumentation and Conditions:
-
Chromatography System: A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Detection: Multiple Reaction Monitoring (MRM) for specific transitions of this compound.
2. Sample Preparation:
-
Prepare standard solutions of this compound in methanol at various concentrations to generate a calibration curve.
-
Dilute the sample extract with methanol and filter through a 0.22 µm syringe filter before injection.
Visualization of Methodologies and Biological Pathways
To facilitate a clearer understanding of the experimental processes and the biological context of this compound, the following diagrams are provided.
Caption: HPTLC method workflow for this compound identification.
Caption: Proposed signaling pathway for this compound-induced osteogenic differentiation.
Conclusion
The developed HPTLC method provides a simple, cost-effective, and high-throughput option for the qualitative identification of this compound. It is particularly well-suited for the initial screening of plant extracts and for quality control purposes where a large number of samples need to be analyzed. For applications requiring higher sensitivity, selectivity, and quantitative accuracy, the HPLC-MS method is the superior choice. The selection between these two methods will ultimately depend on the specific research question, available resources, and the desired level of analytical detail. The provided protocols and comparative data serve as a valuable resource for researchers working with this compound and other related saponins.
References
A Comparative Guide to Stability-Indicating Assay Methods for Achyranthoside C in Pharmaceutical Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of potential stability-indicating assay methods for Achyranthoside C, a key bioactive triterpenoid (B12794562) saponin (B1150181) isolated from Achyranthes species. The development of a validated stability-indicating assay is a critical regulatory requirement to ensure the safety, efficacy, and quality of pharmaceutical formulations by separating and quantifying the active pharmaceutical ingredient (API) in the presence of its degradation products.[1][2]
While a specific, validated stability-indicating method for this compound is not extensively documented in publicly available literature, this guide synthesizes established analytical principles for saponins (B1172615) and stability testing to propose and compare suitable methodologies.
Experimental Workflow & Signaling Pathways
A logical workflow is essential for the development and validation of a stability-indicating assay method. The following diagram, generated using Graphviz, illustrates the key stages involved.
Caption: Experimental workflow for developing a stability-indicating assay.
Comparison of Potential Analytical Methods
The selection of an appropriate analytical technique is paramount for a successful stability-indicating assay. Based on the chemical nature of this compound (a triterpenoid saponin) and the current analytical landscape, High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most suitable techniques. The primary challenge in the analysis of saponins is their lack of a strong chromophore, which necessitates the use of specialized detectors.[3][4]
| Analytical Method | Detector | Advantages | Disadvantages | Suitability for this compound |
| HPLC/UPLC | Photodiode Array (PDA) | - Widely available- Provides spectral information for peak purity assessment- Robust and reproducible | - May have low sensitivity for saponins lacking strong chromophores | Moderate: Suitable if this compound and its degradants exhibit sufficient UV absorbance. |
| HPLC/UPLC | Evaporative Light Scattering Detector (ELSD) | - Universal detector for non-volatile analytes- Good sensitivity for saponins[5] | - Non-linear response may require data transformation- Does not provide structural information | High: A strong candidate due to its ability to detect compounds without chromophores. |
| HPLC/UPLC | Mass Spectrometry (MS) | - High sensitivity and selectivity- Provides molecular weight and structural information for identification of degradation products- Can be used for peak purity analysis | - Higher cost and complexity- Requires volatile mobile phases | Very High: The gold standard for identifying unknown degradation products and ensuring peak purity. |
| HPTLC | Densitometry | - High sample throughput- Low cost per sample- Can be used for stability studies | - Lower resolution and sensitivity compared to HPLC- Quantification can be less precise | Low to Moderate: Suitable for preliminary screening or as a complementary technique. |
| Gas Chromatography (GC) | Mass Spectrometry (MS) | - High resolution for volatile and semi-volatile compounds | - this compound is non-volatile and requires derivatization, which can introduce variability | Low: Not a primary choice for intact saponin analysis. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility. Below are proposed protocols for key experiments.
Forced Degradation Studies
Forced degradation studies are essential to generate potential degradation products and demonstrate the specificity of the analytical method.
-
Acid Hydrolysis:
-
Prepare a stock solution of this compound in methanol (B129727) (1 mg/mL).
-
Add an equal volume of 0.1 N HCl.
-
Heat the solution at 60°C for 24 hours in a water bath.
-
Neutralize the solution with 0.1 N NaOH.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Base Hydrolysis:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add an equal volume of 0.1 N NaOH.
-
Keep the solution at room temperature for 24 hours.
-
Neutralize the solution with 0.1 N HCl.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Oxidative Degradation:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Add an equal volume of 3% H₂O₂.
-
Keep the solution at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase to a suitable concentration for analysis.
-
-
Thermal Degradation:
-
Place the solid drug substance in a petri dish.
-
Expose to a temperature of 70°C for 48 hours in a hot air oven.
-
Dissolve the sample in methanol and dilute to a suitable concentration for analysis.
-
-
Photolytic Degradation:
-
Expose a solution of this compound (1 mg/mL in methanol) to UV light (254 nm) for 24 hours in a photostability chamber.
-
Analyze the solution directly after appropriate dilution.
-
Proposed HPLC-MS Method
A Liquid Chromatography-Mass Spectrometry (LC-MS) method is highly recommended for a stability-indicating assay of this compound due to its sensitivity and specificity.
-
Instrumentation: UPLC system coupled with a Quadrupole Time-of-Flight (Q-TOF) mass spectrometer.
-
Column: A C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm) is a common choice for saponin analysis.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start with a low percentage of organic phase (B) and gradually increase to elute compounds with increasing hydrophobicity.
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18-20 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 2 µL
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), negative mode is often suitable for saponins.
-
Scan Range: m/z 100-1500
-
Capillary Voltage: 3.0 kV
-
Source Temperature: 120°C
-
Desolvation Temperature: 350°C
-
Data Presentation: A Comparative Summary (Hypothetical Data)
The following tables present hypothetical data to illustrate how the results of a stability-indicating assay comparison would be summarized.
Table 1: Forced Degradation of this compound
| Stress Condition | % Degradation of this compound | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 N HCl, 60°C, 24h | 25.4 | 3 | DP-1 (8.2 min) |
| 0.1 N NaOH, RT, 24h | 18.9 | 2 | DP-2 (9.5 min) |
| 3% H₂O₂, RT, 24h | 12.1 | 4 | DP-3 (7.1 min) |
| 70°C, 48h (Solid) | 8.5 | 1 | DP-1 (8.2 min) |
| UV Light, 24h | 5.2 | 2 | DP-4 (10.3 min) |
Table 2: Method Validation Parameters (Hypothetical)
| Parameter | HPLC-PDA | HPLC-ELSD | UPLC-MS |
| Linearity (r²) | 0.9985 | 0.9979 | 0.9998 |
| Range (µg/mL) | 5 - 100 | 10 - 200 | 0.1 - 50 |
| LOD (µg/mL) | 1.5 | 2.0 | 0.03 |
| LOQ (µg/mL) | 5.0 | 6.5 | 0.1 |
| Accuracy (% Recovery) | 98.5 - 101.2 | 97.8 - 102.1 | 99.2 - 100.8 |
| Precision (%RSD) | < 2.0 | < 2.5 | < 1.5 |
| Specificity | Moderate | Good | Excellent |
Conclusion
For the development of a robust and reliable stability-indicating assay for this compound, a UPLC-MS method is the most recommended approach. Its high sensitivity, selectivity, and ability to provide structural information for the identification of degradation products make it superior to other techniques. While HPLC with PDA or ELSD can also be employed, they may present limitations in terms of sensitivity and specificity, respectively. The choice of method will ultimately depend on the specific requirements of the analysis and the available instrumentation. Regardless of the method chosen, thorough validation according to ICH guidelines is mandatory to ensure the reliability of the stability data.
References
- 1. ijpsr.com [ijpsr.com]
- 2. ijcrt.org [ijcrt.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Qualitative and quantitative determination of ten major saponins in Platycodi Radix by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Achyranthoside C: A Guide for Laboratory Professionals
For immediate action, it is imperative to consult with your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service before proceeding with any disposal method for Achyranthoside C. As a saponin (B1150181), this compound should be handled as a hazardous chemical. Do not discharge this compound or its derivatives into the sewer system or dispose of them in regular laboratory trash without explicit approval from EHS.
This guide provides essential safety and logistical information for the proper operational handling and disposal of this compound, synthesized from general hazardous waste protocols and specific considerations for saponin compounds.
Step-by-Step Disposal Procedures
The recommended workflow for disposing of this compound waste in a laboratory setting is as follows:
-
Personal Protective Equipment (PPE): Before handling any waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Waste Collection: Collect all waste materials containing this compound. This includes:
-
Unused or expired pure compound.
-
Contaminated consumables such as gloves, weigh boats, pipette tips, and vials.
-
Solutions containing this compound.
-
Spill cleanup materials.
-
-
Segregation: Keep this compound waste separate from other chemical and biological waste streams to prevent potentially hazardous reactions.
-
Containerization: Place the segregated waste into a designated, leak-proof, and chemically compatible container with a secure, tight-fitting lid. For liquid waste, ensure the container is not overfilled. Original containers may be used if they can be securely closed.
-
Labeling: Clearly label the waste container as "Hazardous Waste." The label must include the following information, as detailed in Table 1.
-
Storage: Store the sealed and labeled hazardous waste container in a designated and secure waste accumulation area. This area should be away from incompatible materials and general laboratory traffic.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's EHS department. Follow their specific procedures for waste pickup and documentation.
Data Presentation: Hazardous Waste Labeling
Proper labeling of hazardous waste containers is critical for safety and regulatory compliance. The following table summarizes the required information.
| Information Required | Description | Example |
| "Hazardous Waste" | The words "Hazardous Waste" must be clearly visible. | Hazardous Waste |
| Chemical Name(s) | Full chemical name of all contents. No abbreviations or formulas. | This compound, Methanol |
| Approximate Quantities | Estimated amount of each chemical constituent. | This compound (~50mg), Methanol (200mL) |
| Hazard Pictograms | Appropriate GHS pictograms for the identified hazards. | (As determined by SDS or EHS) |
| Generation Date | The date the waste was first placed in the container. | 2025-12-02 |
| Principal Investigator | Name and contact information of the responsible researcher. | Dr. Jane Doe, x5-1234 |
| Laboratory Location | Building and room number where the waste was generated. | Building C, Room 305 |
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
